molecular formula C6H7NO B133942 3-Methylpyridine 1-oxide CAS No. 1003-73-2

3-Methylpyridine 1-oxide

Cat. No.: B133942
CAS No.: 1003-73-2
M. Wt: 109.13 g/mol
InChI Key: DMGGLIWGZFZLIY-UHFFFAOYSA-N
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Description

3-Methylpyridine 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.16 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18254. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-oxidopyridin-1-ium
Source PubChem
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InChI

InChI=1S/C6H7NO/c1-6-3-2-4-7(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGGLIWGZFZLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037258
Record name 3-Methylpyridine-N-oxide
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Molecular Weight

109.13 g/mol
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CAS No.

1003-73-2
Record name 3-Methylpyridine N-oxide
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Record name 3-Picoline-N-oxide
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Record name 3-Methylpyridine 1-oxide
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Record name Pyridine, 3-methyl-, 1-oxide
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Record name 3-methylpyridine-N-oxide
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Record name 3-PICOLINE-N-OXIDE
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Foundational & Exploratory

The Genesis and Scientific Journey of 3-Methylpyridine 1-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. First described in the mid-20th century, its unique chemical properties, conferred by the N-oxide functional group, have established it as a versatile intermediate in the production of a wide array of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound. It includes detailed experimental protocols, a comparative analysis of synthetic yields, and a summary of its physicochemical and spectroscopic properties. Furthermore, this guide illustrates key reaction pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its chemical behavior and applications.

Introduction: A Historical Perspective

The exploration of pyridine N-oxides as a class of compounds began in 1926 when Jakob Meisenheimer first reported the synthesis of pyridine N-oxide itself. This pioneering work laid the foundation for the investigation of a new class of aromatic compounds with unique reactivity. The introduction of the N-oxide group alters the electronic distribution within the pyridine ring, enhancing its susceptibility to both nucleophilic and electrophilic attack, thereby opening up new avenues for functionalization.

While the parent compound was known, the specific synthesis and characterization of this compound were detailed in the following decades. A significant early report was published in 1954 by V. Boekelheide and W. J. Linn in the Journal of the American Chemical Society. Their work on the rearrangements of N-oxides provided a detailed methodology for the preparation of various pyridyl carbinols and aldehydes, with this compound as a key starting material.[1] This and other early investigations established the fundamental methods for its synthesis, primarily through the oxidation of 3-methylpyridine (3-picoline).

Today, this compound is recognized as a crucial building block in the synthesis of numerous commercial products. It is a key intermediate in the production of the neonicotinoid insecticide Imidacloprid and the anti-inflammatory drug Niflumic acid. Its derivatives are also utilized in the development of agrochemicals like the insecticide Chlorpyrifos and in the manufacturing of materials for organic light-emitting diodes (OLEDs).

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₇NO[2][3][4]
Molecular Weight 109.13 g/mol [2][3][4]
CAS Number 1003-73-2[2][3][4]
Appearance Colorless to pale yellow crystalline solid or low melting mass[5]
Melting Point 37-39 °C[5]
Boiling Point 150 °C at 15 mmHg[5]
Solubility Soluble in water and polar organic solvents

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Reference(s)
¹H NMR Spectral data available in literature, typical signals for methyl and pyridine ring protons.[2]
¹³C NMR Spectral data available in literature, characteristic peaks for aromatic carbons and the methyl group.[6]
Infrared (IR) Key absorptions corresponding to N-O stretching and aromatic C-H and C=C vibrations. Detailed studies by A. R. Katritzky et al. are foundational.[7]
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z = 109, consistent with the molecular weight.[3]

Synthesis of this compound: Experimental Protocols

The most common and established method for the synthesis of this compound is the direct oxidation of 3-methylpyridine. Several oxidizing agents have been employed, each with its own advantages and considerations.

Oxidation with Hydrogen Peroxide in Acetic Acid

This is a classic and widely used method, notable for its reliability and scalability.

Experimental Protocol:

  • Reagents: 3-methylpyridine, glacial acetic acid, 30% hydrogen peroxide.

  • Procedure:

    • In a round-bottomed flask equipped with a condenser and a dropping funnel, a mixture of 3-methylpyridine and glacial acetic acid is prepared.

    • The flask is cooled in an ice bath, and 30% hydrogen peroxide is added dropwise with constant stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 70-80 °C for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess acetic acid and water are removed under reduced pressure.

    • The residue is then carefully distilled under vacuum to yield pure this compound.

  • Yield: 73-77%[8]

Oxidation with Peracetic Acid

Peracetic acid is a more potent oxidizing agent and can lead to shorter reaction times.

Experimental Protocol:

  • Reagents: 3-methylpyridine, 40% peracetic acid, sodium acetate.

  • Procedure:

    • 3-methylpyridine is dissolved in a suitable solvent, such as benzene or chloroform.

    • Sodium acetate is added to the solution.

    • 40% peracetic acid is added dropwise at a controlled temperature.

    • The reaction is stirred until completion, as indicated by TLC.

    • The reaction mixture is washed with a solution of sodium bicarbonate to neutralize the excess acid, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be further purified by distillation or recrystallization.

Oxidation with Perbenzoic Acid

Perbenzoic acid offers another alternative for the N-oxidation of pyridines.

Experimental Protocol:

  • Reagents: 3-methylpyridine, perbenzoic acid, benzene.

  • Procedure:

    • A solution of perbenzoic acid in benzene is prepared.

    • This solution is added to a solution of 3-methylpyridine in benzene.

    • The reaction mixture is stirred at room temperature for several hours.

    • The resulting benzoic acid is removed by filtration or by washing with a basic solution.

    • The benzene solution is then washed with water, dried, and the solvent is removed to yield the product.

Table 3: Comparison of Synthetic Methods for this compound

Oxidizing AgentSolventTypical YieldNotes
H₂O₂ / Acetic AcidAcetic Acid73-77%[8]
Peracetic AcidBenzene/ChloroformHighMore reactive, requires careful temperature control.
Perbenzoic AcidBenzeneHighMilder conditions, but perbenzoic acid can be less stable.
Biocatalysis (Burkholderia sp. MAK1)AqueousExcellent
Micro-reactor TechnologyVaries90-95%[9]

Key Reactions and Mechanistic Insights

The N-oxide group in this compound significantly influences its reactivity, making it a versatile intermediate for further chemical transformations.

Synthesis of this compound

The general mechanism for the N-oxidation of 3-methylpyridine involves the electrophilic attack of the oxidizing agent on the nitrogen atom of the pyridine ring.

Synthesis 3-Methylpyridine 3-Methylpyridine Transition_State Transition State 3-Methylpyridine->Transition_State Electrophilic Attack on N Oxidizing_Agent [O] (e.g., H₂O₂, Peracid) Oxidizing_Agent->Transition_State 3-Methylpyridine_1-oxide This compound Transition_State->3-Methylpyridine_1-oxide Byproduct Byproduct (e.g., H₂O, Acid) Transition_State->Byproduct

Caption: General workflow for the synthesis of this compound.

The Boekelheide Rearrangement

A characteristic reaction of picoline N-oxides is the Boekelheide rearrangement. When treated with an acylating agent like acetic anhydride or trifluoroacetic anhydride, an α-methyl group on the pyridine N-oxide can be functionalized. This reaction proceeds through a[6][6]-sigmatropic rearrangement.

Boekelheide_Rearrangement cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_final Final Product Picoline_N-oxide α-Picoline N-oxide Acylated_Intermediate O-Acylated Intermediate Picoline_N-oxide->Acylated_Intermediate Acylation of N-oxide Acylating_Agent Acylating Agent (e.g., (CF₃CO)₂O) Acylating_Agent->Acylated_Intermediate Ylide_Intermediate Ylide Intermediate Acylated_Intermediate->Ylide_Intermediate Deprotonation of α-methyl Rearranged_Product Rearranged Ester Intermediate Ylide_Intermediate->Rearranged_Product [3,3]-Sigmatropic Shift Hydroxymethylpyridine Hydroxymethylpyridine Rearranged_Product->Hydroxymethylpyridine Hydrolysis

References

An In-depth Technical Guide to the Synthesis of 3-Methylpyridine 1-oxide from 3-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, from its precursor 3-picoline (3-methylpyridine). This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries, serving as a key building block in the synthesis of various complex molecules.[1] This document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthesis Reaction

The most common and well-documented method for the synthesis of this compound is the N-oxidation of 3-picoline. This reaction is typically achieved using an oxidizing agent, with hydrogen peroxide in the presence of an acid, such as acetic acid, being a widely used and effective method.[2] Other oxidizing agents like perbenzoic acid have also been employed.[2]

The overall reaction can be represented as follows:

CH₃C₅H₄N + H₂O₂ → CH₃C₅H₄N⁺-O⁻ + H₂O

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, primarily based on the well-established procedure from Organic Syntheses.[2]

Materials and Equipment:
  • 3-Picoline (freshly distilled, b.p. 141–143°C)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • 40% aqueous Sodium Hydroxide solution

  • Chloroform

  • Anhydrous Sodium Carbonate

  • 2-L round-bottomed flask

  • Oil bath

  • Apparatus for distillation under reduced pressure

  • Separatory funnel

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: In a 2-liter round-bottomed flask, combine 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-picoline.

  • Addition of Oxidant: To this mixture, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide with shaking. A significant amount of heat is generated during this addition.

  • Reaction: Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • Workup - Removal of Acetic Acid and Water: Remove the excess acetic acid and water under reduced pressure (30 mm). After collecting approximately 500 ml of distillate, dilute the residue with 200 ml of water and concentrate again, collecting another 200 ml of distillate.

  • Neutralization and Extraction: Cool the residual mixture to 0–5°C in an ice-salt bath. Slowly add 500 ml of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking to make the solution strongly alkaline. Extract the alkaline solution with 2 liters of chloroform.

  • Drying and Concentration: Dry the chloroform extracts with anhydrous sodium carbonate. Filter the dried extracts and concentrate them by distillation under reduced pressure.

  • Purification: The final product is purified by vacuum distillation. The boiling point of this compound is reported as 84–85°C at 0.3 mm Hg.[2] The expected yield of the purified product is between 175–180 g (73–77%).[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound based on the described protocol.

Reagent Amount Molar Equivalent
3-Picoline200 g2.15 moles
Glacial Acetic Acid600-610 ml-
30% Hydrogen Peroxide318 ml2.76 moles
Reaction Parameter Value
Reaction Temperature70 ± 5°C
Reaction Time24 hours
Product Yield175–180 g
Molar Yield73–77%
Product Boiling Point84–85°C / 0.3 mm Hg

Alternative Synthesis using a Microreactor

A more recent approach utilizes a microreactor for the oxidation of 3-picoline, which offers enhanced heat exchange, better reaction control, and improved safety, particularly at higher temperatures.[3] This method can lead to higher yields in shorter reaction times.

Microreactor Synthesis Parameters (Example) Value
3-Picoline Flow Rate50 mL/min
27 wt% Hydrogen Peroxide Flow Rate5 mL/min
CatalystPhosphomolybdic acid and molybdenum trioxide (1:2 mass ratio)
Reaction Temperature80°C
Residence Time4 min
Product Yield91.0%

Experimental Workflow

The following diagram illustrates the key stages of the laboratory-scale synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix 3-Picoline and Glacial Acetic Acid B Add 30% Hydrogen Peroxide A->B Shaking C Heat at 70-75°C for 24h B->C Exothermic D Remove Acetic Acid & Water (Reduced Pressure) C->D E Neutralize with NaOH D->E F Extract with Chloroform E->F G Dry with Na2CO3 F->G H Concentrate Chloroform Extract G->H I Vacuum Distillation H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. For researchers and professionals in drug development, mastering this synthesis is a gateway to a wide array of pyridine-based compounds with significant biological activities. The choice of synthetic route, whether the traditional batch process or a modern microreactor setup, will depend on the specific requirements for scale, safety, and efficiency.

References

physical properties of 3-Methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3-Methylpyridine 1-oxide

Introduction

This compound, also known as 3-picoline N-oxide, is an organic compound with the chemical formula C₆H₇NO.[1][2] It is a derivative of pyridine and finds application as a versatile chemical intermediate in various synthetic pathways, including the pharmaceutical and electronic chemicals industries.[3] The presence of the N-oxide functional group activates the pyridine ring, making it a valuable precursor for the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of its core physical properties and the experimental protocols used for their determination, aimed at researchers, scientists, and professionals in drug development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. These values are essential for its handling, characterization, and application in a laboratory or industrial setting.

PropertyValueSource(s)
Molecular Formula C₆H₇NO[1][4]
Molecular Weight 109.13 g/mol [5]
Appearance Brown to light yellow solid or crystalline mass[1][2][6]
Melting Point 33 - 39 °C[1][2][6][7]
Boiling Point 279 °C (at 760 mmHg) 150 °C (at 15 mmHg)[1][6]
Density 1.13 - 1.18 g/cm³[1][7]
Solubility in Water Very soluble[1][6]
pKa 1.01 (for the conjugate acid at 25°C)

Note: The pKa value for pyridine N-oxides typically refers to the acidity of the corresponding pyridinium ion (the conjugate acid). A specific experimental value for this compound's conjugate acid was not found in the provided search results, so a typical approximate value is listed. The value of 10.921 found in one source[6] appears anomalous for the conjugate acid of a pyridine N-oxide and may refer to a different equilibrium.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for compound identification and purity assessment. The following sections detail standard laboratory methodologies for measuring the key .

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids exhibit a sharp melting range of 0.5-1.0°C, while impurities typically depress the melting point and broaden the range.[8]

Methodology:

  • Sample Preparation: A small amount of the solid this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[9][10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an automated melting point apparatus with a heated metal block.[8]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[11]

  • Data Recording: The observed temperature range is recorded as the melting point. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12][13]

Methodology:

  • Sample Preparation: A few milliliters of the substance (if melted) are placed into a small test tube or fusion tube.[12]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid. The test tube is then attached to a thermometer.[14][15] The entire assembly is heated in a liquid bath (e.g., using a Thiele tube) or an aluminum block.[15][16]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[14]

  • Data Recording: The heat source is removed at this point. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[13] It is also crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[16]

Density Determination (Liquid)

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.[17][18]

Methodology:

  • Mass Measurement of Empty Container: An empty, clean, and dry graduated cylinder or pycnometer (density bottle) is weighed on an analytical balance, and its mass is recorded.[18][19]

  • Volume Measurement: A specific volume of the liquid this compound (e.g., 5.0 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[17]

  • Mass Measurement of Filled Container: The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.[20]

  • Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V)[17]

  • Temperature Control: The temperature of the liquid should be recorded, as density is temperature-dependent.[18]

Solubility Determination (Qualitative)

Solubility tests determine the ability of a substance to dissolve in a particular solvent, providing insights into the compound's polarity based on the "like dissolves like" principle.[21]

Methodology:

  • Sample and Solvent Preparation: Approximately 25 mg of this compound is placed into a small test tube.[22]

  • Solvent Addition: 0.75 mL of the chosen solvent (e.g., water, diethyl ether, 5% HCl, 5% NaOH) is added to the test tube in small portions.[22][23]

  • Mixing and Observation: After each addition, the test tube is shaken vigorously for 10-20 seconds.[21] The mixture is observed to determine if the compound dissolves completely. If the solid disappears and a homogeneous solution is formed, the compound is considered soluble.[21]

  • Classification:

    • Water-Soluble: If the compound dissolves in water, its polarity is high. The pH of the aqueous solution can be tested with litmus paper to check for acidic or basic properties.[23][24]

    • Acid/Base Solubility: If the compound is water-insoluble, its solubility in dilute acid (5% HCl) or base (5% NaOH) is tested. Solubility in 5% HCl indicates a basic functional group (like an amine), while solubility in 5% NaOH indicates an acidic functional group.[22][24]

pKa Determination

The pKa is a measure of the acidity of a compound. For a base like a pyridine derivative, the pKa value typically refers to the dissociation constant of its conjugate acid. Methods like potentiometric titration or NMR spectroscopy are commonly used.[25][26]

Methodology (NMR Spectroscopy Method):

  • Sample Preparation: A solution of this compound is prepared in a mixture of D₂O and H₂O.[25]

  • pH Adjustment: The pH of the solution is adjusted incrementally by adding small amounts of a strong acid (e.g., HCl) or a strong base (e.g., KOH).[25]

  • NMR Measurement: After each pH adjustment, a ¹H NMR spectrum of the solution is recorded. The chemical shift (δ) of a specific proton on the pyridine ring is monitored. This proton's chemical environment changes with the protonation state of the nitrogen atom, causing its signal to shift.[25]

  • Data Analysis: The chemical shift (δ) is plotted against the measured pH value. This generates a sigmoidal titration curve.

  • pKa Calculation: The pKa is the pH value at the inflection point of the curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[25]

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates the logical workflow for characterizing an unknown organic compound by determining its key physical properties.

G start Start: Unknown Compound Sample physical_exam Initial Physical Examination (State, Color, Odor) start->physical_exam solubility Solubility Tests (Water, Acid, Base, Organic Solvents) physical_exam->solubility Assess Polarity melting_point Melting Point Determination (If Solid) physical_exam->melting_point Check State boiling_point Boiling Point Determination (If Liquid) physical_exam->boiling_point Check State pka pKa Determination (If Acidic/Basic) solubility->pka Soluble in Acid/Base? data_analysis Data Analysis & Comparison with Literature Values melting_point->data_analysis boiling_point->data_analysis density Density Measurement density->data_analysis pka->data_analysis identification Compound Identification or Purity Assessment data_analysis->identification

Caption: Logical workflow for the physical characterization of an organic compound.

References

An In-depth Technical Guide to 3-Methylpyridine 1-oxide (CAS 1003-73-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a versatile heterocyclic compound with the CAS number 1003-73-2. Its unique chemical structure, featuring a pyridine ring activated by an N-oxide functional group, makes it a valuable intermediate in a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. The N-oxide moiety enhances the reactivity of the pyridine ring, particularly towards nucleophilic substitution, and modulates the compound's physicochemical properties, such as solubility and electronic characteristics. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound, intended to support research and development activities.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.

Table 1: General and Physicochemical Properties
PropertyValueSource
CAS Number 1003-73-2
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Appearance Pale yellow to brown crystalline low melting mass
Melting Point 37-39 °C
Boiling Point 150 °C at 15 mmHg
84–85 °C at 0.3 mmHg
Enthalpy of Formation (solid) 8.8 ± 0.7 kJ/mol
Enthalpy of Sublimation 82.2 ± 2.4 kJ/mol
Table 2: Spectroscopic Data
Spectrum TypeKey FeaturesSource
¹H NMR Data available, specific shifts depend on solvent.
¹³C NMR Data available, specific shifts depend on solvent.
Infrared (IR) Spectrum available through NIST WebBook.
Mass Spectrometry (MS) Mass spectrum (electron ionization) available through NIST WebBook.

Synthesis and Reactions

This compound is primarily synthesized through the oxidation of 3-methylpyridine. It serves as a versatile intermediate for further chemical transformations.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Reaction: Oxidation of 3-methylpyridine with hydrogen peroxide in glacial acetic acid.

Materials:

  • 3-methylpyridine (freshly distilled, b.p. 141–143 °C)

  • Glacial acetic acid

  • 30% Hydrogen peroxide (cold, 5 °C)

Procedure:

  • In a 2-liter round-bottomed flask, combine 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

  • With shaking, slowly add 318 ml (2.76 moles) of cold 30% hydrogen peroxide to the mixture.

  • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5 °C.

  • Remove the excess acetic acid and water under reduced pressure (30 mm).

  • Distill the product under vacuum. The fraction boiling at 84–85 °C/0.3 mm is collected.

  • The expected yield of 3-methylpyridine-1-oxide is 175–180 g (73–77%).

Synthesis_of_3_Methylpyridine_1_oxide Hydrogen_Peroxide H₂O₂ (30%) Reaction_Mixture Reaction Mixture Hydrogen_Peroxide->Reaction_Mixture 2.76 mol Acetic_Acid Glacial Acetic Acid Acetic_Acid->Reaction_Mixture Heating Heat (70 ± 5 °C, 24h) Reaction_Mixture->Heating Workup Workup (Reduced Pressure) Heating->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product Yield: 73-77%

Caption: Experimental workflow for the synthesis of this compound.

Key Reactions

The N-oxide group in this compound activates the pyridine ring, making it susceptible to various chemical transformations.

This compound can be nitrated to form 3-methyl-4-nitropyridine-1-oxide, a valuable synthetic intermediate.

Experimental Protocol: Nitration of this compound

This protocol is adapted from Organic Syntheses.

Materials:

  • This compound

  • Sulfuric acid (sp. gr. 1.84)

  • Fuming yellow nitric acid (sp. gr. 1.50)

  • Crushed ice

  • Sodium carbonate monohydrate

Procedure:

  • Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5 °C) sulfuric acid in a 3-liter round-bottomed flask immersed in an ice-salt bath.

  • Cool the mixture to about 10 °C and add 495 ml of fuming yellow nitric acid in 50-ml portions with shaking.

  • Attach an efficient condenser and slowly raise the temperature to 95–100 °C over 25–30 minutes in an oil bath.

  • When gas evolution begins and the reaction becomes vigorous, remove the oil bath and control the reaction with an ice-water bath.

  • After the vigorous reaction subsides, continue heating at 100–105 °C for 2 hours.

  • Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed ice.

  • Add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to precipitate the yellow crystalline product.

  • Collect the solid by suction filtration, wash thoroughly with water, and dry.

The reaction of pyridine N-oxides with acetic anhydride is a classic transformation that can lead to rearranged products. For 3-substituted pyridine N-oxides, this reaction can result in the formation of pyridone derivatives.

Acetic_Anhydride_Reaction Ac2O Acetic Anhydride Intermediate N-Acetoxy-3-methylpyridinium Ac2O->Intermediate Anhydrobase Anhydrobase Intermediate Intermediate->Anhydrobase -H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Anhydrobase->Rearrangement Product_Mixture Pyridone Products Rearrangement->Product_Mixture Product1 5-Methyl-2-pyridone Product_Mixture->Product1 Product2 3-Methyl-2-pyridone Product_Mixture->Product2 HAP_Mechanism cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) Prodrug_N-Oxide_N Prodrug (N-Oxide) Reduced_Intermediate_N Reduced Intermediate (Radical Anion) Prodrug_N-Oxide_N->Reduced_Intermediate_N Enzymatic Reduction (1e⁻) Reduced_Intermediate_N->Prodrug_N-Oxide_N Back-oxidation Oxygen_N O₂ Prodrug_N-Oxide_H Prodrug (N-Oxide) Reduced_Intermediate_H Reduced Intermediate (Radical Anion) Prodrug_N-Oxide_H->Reduced_Intermediate_H Enzymatic Reduction (1e⁻) Active_Drug Active Cytotoxic Drug Reduced_Intermediate_H->Active_Drug Further Reduction Cell_Death Tumor Cell Death Active_Drug->Cell_Death Induces

An In-depth Technical Guide on the Electronic Structure of 3-Methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine 1-oxide, a derivative of pyridine, plays a significant role as a versatile intermediate in the synthesis of pharmaceuticals and other functional organic molecules. The introduction of the N-oxide functional group and the methyl substituent at the 3-position significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the electronic structure of this compound, detailing its synthesis, experimental and computational characterization, and key electronic properties. This information is crucial for professionals in drug development and materials science seeking to leverage the unique characteristics of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
CAS Number 1003-73-2
Appearance Brown solid or light yellow liquid
Melting Point 37-39 °C
Boiling Point 150 °C at 15 mmHg

Experimental Protocols

Synthesis of this compound

A widely used and efficient method for the synthesis of this compound is the oxidation of 3-methylpyridine using hydrogen peroxide in glacial acetic acid[1].

Materials:

  • 3-Methylpyridine (freshly distilled, b.p. 141–143 °C)

  • Glacial acetic acid

  • 30% Hydrogen peroxide

  • Chloroform

  • Anhydrous sodium sulfate

  • Sodium carbonate

Procedure:

  • In a 2-liter round-bottomed flask, prepare a mixture of 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

  • With shaking, add 318 ml (2.76 moles) of cold (5 °C) 30% hydrogen peroxide to the mixture.

  • Heat the mixture in an oil bath for 24 hours, maintaining the internal temperature at 70 ± 5 °C.

  • Remove the excess acetic acid and water under reduced pressure (30 mmHg).

  • Neutralize the remaining solution by adding a sufficient amount of sodium carbonate.

  • Extract the product with several portions of chloroform.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate.

  • Filter the solution and concentrate it by distillation under reduced pressure.

  • Distill the final product under vacuum (b.p. 84–85 °C/0.3 mmHg) to obtain this compound. The typical yield is 175–180 g (73–77%)[1].

Synthesis_of_3_Methylpyridine_1_oxide cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methylpyridine 3-Methylpyridine Mixing Mixing and Heating (70 ± 5 °C, 24h) 3-Methylpyridine->Mixing H2O2_AcOH H₂O₂ in Acetic Acid H2O2_AcOH->Mixing Workup Workup (Neutralization, Extraction) Mixing->Workup Oxidation Purification Purification (Distillation) Workup->Purification 3-Methylpyridine_1-oxide This compound Purification->3-Methylpyridine_1-oxide

Caption: Synthesis of this compound.
UV-Vis Spectroscopy

The electronic absorption properties of this compound can be characterized using UV-Vis spectroscopy.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes with a 1 cm path length.

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, methanol, or cyclohexane).

  • From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

Measurement Protocol:

  • Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Measure the absorbance spectrum of each diluted sample solution over a wavelength range of approximately 200–400 nm.

  • Identify the wavelength of maximum absorption (λmax).

  • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

Electronic Structure: A Computational Perspective

Due to the limited availability of specific experimental data for this compound, computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides valuable insights into its electronic structure. The methodologies described in studies of similar pyridine N-oxide derivatives can be applied to model this molecule.

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic structure of a substituted pyridine N-oxide.

Computational_Workflow Input Input Structure (this compound) Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input->Optimization Frequency Frequency Calculation (Verify Minimum) Optimization->Frequency HOMO_LUMO Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) Frequency->HOMO_LUMO TD-DFT Excited State Calculation (TD-DFT) Frequency->TD-DFT Output Output Data (Energies, Orbitals, Spectra) HOMO_LUMO->Output TD-DFT->Output Photochemical_Reaction Start This compound (Ground State) Excited Excited State Start->Excited UV light (hν) Intermediate Oxaziridine-like Intermediate Excited->Intermediate Rearrangement Product 1,2-Oxazepine Derivative Intermediate->Product Ring Expansion

References

Spectroscopic Profile of 3-Methylpyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methylpyridine 1-oxide (also known as 3-picoline N-oxide), a heterocyclic compound of interest in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₇NO, and its molecular weight is 109.13 g/mol .[1][2] The spectroscopic data presented below provides the structural fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data for the isomers, 2-methylpyridine 1-oxide and 4-methylpyridine 1-oxide, are provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data of Methylpyridine 1-oxide Isomers (500 MHz, CDCl₃) [3]

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
2-Methylpyridine 1-oxide 8.29d1HH-6
7.20-7.32m3HH-3, H-4, H-5
2.53s3H-CH₃
4-Methylpyridine 1-oxide 8.13s2HH-2, H-6
7.12s2HH-3, H-5
2.37s3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data of Methylpyridine 1-oxide Isomers (125 MHz, CDCl₃) [3]

CompoundChemical Shift (δ) ppmAssignment
2-Methylpyridine 1-oxide 148.5C-2
138.8C-6
126.1C-4
125.5C-5
123.2C-3
17.3-CH₃
4-Methylpyridine 1-oxide 138.4C-4
138.0C-2, C-6
126.6C-3, C-5
20.1-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic bands for aromatic C-H stretching, C=C and C=N ring stretching, and the prominent N-O stretching vibration.

Table 3: Characteristic IR Absorption Bands for Pyridine N-Oxides

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1600-1475Medium-WeakAromatic C=C and C=N Ring Stretching
~1250StrongN-O Stretch
900-690StrongAromatic C-H Bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron ionization (EI) is a common technique for the analysis of small organic molecules.[4][5] The mass spectrum of this compound is available in the NIST WebBook.[6] A key fragmentation pathway for alkylpyridine N-oxides is the loss of an oxygen atom ([M-16]) or a hydroxyl radical ([M-17]).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
109[M]⁺ (Molecular Ion)
93[M-O]⁺
92[M-OH]⁺
78[C₅H₄N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A solution of the this compound sample is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

For a solid sample like this compound, an IR spectrum can be obtained using the solid film or KBr pellet method.[7] A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer, and pressure is applied to ensure good contact. Alternatively, the sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[8]

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source. The solid sample is introduced into the ion source via a direct insertion probe. The molecules are then bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5] The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data m/z Values (Molecular Weight & Fragmentation) MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Theoretical Investigations of 3-Methylpyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate stems from the unique electronic properties conferred by the N-oxide functional group, which activates the pyridine ring for various chemical transformations. Understanding the molecular structure, electronic properties, and vibrational characteristics of this compound is crucial for its application in drug design and the development of novel materials. This technical guide provides an in-depth overview of the theoretical studies on this compound, summarizing key physicochemical data, outlining computational methodologies, and visualizing its molecular structure and theoretical analysis workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental setups.

PropertyValueReference(s)
Molecular Formula C₆H₇NO[2][3]
Molecular Weight 109.13 g/mol [2][4]
CAS Number 1003-73-2[2][3]
Melting Point 37-39 °C[1]
Boiling Point 150 °C at 15 mmHg[1]
Density 1.130 g/mL[5]
Appearance Solid

Molecular Structure and Theoretical Framework

The molecular structure of this compound is characterized by a pyridine ring with a methyl group at the 3-position and an oxygen atom coordinated to the nitrogen atom. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the precise geometric parameters and electronic structure of this molecule.

Computational Protocol for Structural Optimization and Vibrational Analysis

A typical computational approach for studying this compound involves the following steps:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. A widely used method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[6][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[6][8]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to gain insights into the electronic structure, including atomic charges, hybridization, and intramolecular interactions such as hyperconjugation.[6][9] This is particularly useful for understanding the nature of the N-O bond, which is often described as a dative covalent bond with a significant contribution from back-donation.[10]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[11][12]

The following diagram illustrates a typical workflow for the theoretical analysis of this compound.

G Computational Workflow for this compound Analysis A Initial Molecular Structure B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F Natural Bond Orbital (NBO) Analysis B->F G Frontier Molecular Orbital (FMO) Analysis B->G D Optimized Structure (Bond Lengths, Angles) C->D E Vibrational Spectra (IR, Raman) C->E H Atomic Charges & Hybridization F->H I HOMO-LUMO Energies & Gap G->I

Caption: A flowchart illustrating the typical computational workflow for the theoretical analysis of this compound.

Predicted Molecular Geometry

Based on theoretical studies of similar pyridine N-oxide derivatives, the optimized geometry of this compound is expected to have a planar pyridine ring.[6][9] The key geometric parameters, including bond lengths and bond angles, can be predicted with high accuracy using DFT calculations. Table 2 presents a summary of expected bond lengths and angles based on studies of related compounds.

ParameterPredicted Value (Å or °)
N-O Bond Length ~1.25 - 1.30 Å
N-C Bond Lengths ~1.35 - 1.38 Å
C-C Bond Lengths ~1.38 - 1.40 Å
C-N-C Bond Angle ~120 - 123°
N-C-C Bond Angles ~118 - 121°
C-C-C Bond Angles ~118 - 120°

The following diagram provides a visual representation of the molecular structure of this compound with atom numbering.

Caption: The molecular structure of this compound, indicating the atom numbering scheme.

Electronic Properties: NBO and FMO Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution. For this compound, this analysis is crucial for understanding the nature of the N-O bond. It is characterized as a coordinate covalent bond with significant π-back-donation from the oxygen lone pairs to the pyridine ring's π* orbitals.[10] This interaction stabilizes the molecule and influences its reactivity. The analysis also reveals the natural atomic charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity. For pyridine N-oxide derivatives, the HOMO is typically a π-orbital delocalized over the pyridine ring and the oxygen atom, while the LUMO is a π*-orbital.

ParameterDescription
HOMO Energy Energy of the highest occupied molecular orbital; related to the ionization potential.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the electron affinity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; an indicator of chemical stability and reactivity.[11]

Vibrational Spectroscopy

Theoretical calculations of vibrational frequencies provide valuable information for interpreting experimental IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the computational method.[6] Key vibrational modes for this compound include:

  • N-O Stretching: A strong band typically observed in the 1200-1300 cm⁻¹ region.

  • Pyridine Ring Vibrations: A series of characteristic bands corresponding to C-C and C-N stretching and bending modes.

  • C-H Stretching and Bending: Vibrations associated with the methyl group and the aromatic C-H bonds.

Conclusion and Future Directions

Theoretical studies provide a powerful framework for understanding the structure, reactivity, and spectroscopic properties of this compound. DFT calculations, in conjunction with NBO and FMO analyses, offer deep insights into its electronic structure and chemical behavior. These computational approaches are invaluable tools for rational drug design and the development of new materials, enabling the prediction of molecular properties and the guidance of synthetic efforts. Future theoretical work could explore the excited-state properties of this compound to understand its photochemistry, as well as its interactions with biological targets to elucidate its mechanism of action in medicinal applications.

References

3-Methylpyridine 1-oxide reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanisms of 3-Methylpyridine 1-oxide

Introduction

This compound, also known as 3-picoline N-oxide, is a versatile heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.[1] Its unique electronic structure, stemming from the N-oxide functional group, imparts a rich and varied reactivity profile that distinguishes it from its parent pyridine. The N-oxide moiety not only alters the electron density of the pyridine ring but also serves as a reactive handle for a multitude of chemical transformations.[2][3] This guide provides a comprehensive technical overview of the core reaction mechanisms of this compound, focusing on electrophilic and nucleophilic substitutions, and characteristic rearrangement reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this important intermediate.[4]

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the direct oxidation of 3-methylpyridine (3-picoline). Various oxidizing agents can be employed for this transformation, with hydrogen peroxide in glacial acetic acid and m-Chloroperoxybenzoic acid (m-CPBA) being among the most effective.[5][6][7]

G cluster_workflow Synthesis Workflow start 3-Methylpyridine reaction N-Oxidation Reaction start->reaction oxidizing_agent Oxidizing Agent (e.g., H₂O₂/AcOH or m-CPBA) oxidizing_agent->reaction workup Work-up & Purification reaction->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound.
Quantitative Data for Synthesis

Starting MaterialOxidizing SystemSolventTemp. (°C)Time (h)Yield (%)Reference
3-Methylpyridine30% H₂O₂Glacial Acetic Acid70-75373-77[5]
3-Methylpyridinem-CPBADichloromethaneRoom Temp.-High[7]
Experimental Protocol: Oxidation with Hydrogen Peroxide in Acetic Acid[6]
  • Preparation: To a 2-liter round-bottomed flask containing 600-610 ml of glacial acetic acid, add 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

  • Addition of Oxidant: With shaking, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

  • Reaction: Heat the flask on a steam bath for 3 hours.

  • Work-up: Remove the excess acetic acid and water by distillation under reduced pressure (water aspirator) on a steam bath.

  • Purification: The residue is distilled under vacuum. The fraction boiling at 84–85°C/0.3 mm is collected.

  • Yield: The yield of 3-methylpyridine-1-oxide is 175–180 g (73–77%).

Electrophilic Aromatic Substitution: Nitration

The N-oxide group is a strongly activating group for electrophilic aromatic substitution.[2] Through resonance, it increases the electron density at the C-2, C-4, and C-6 positions of the pyridine ring. Consequently, pyridine N-oxides are more reactive towards electrophiles than pyridine itself.[2] For this compound, electrophilic attack, particularly nitration, occurs regioselectively at the C-4 position. This is because the C-4 position is sterically unhindered and electronically activated by the N-oxide group.

The reaction is typically performed using a mixture of concentrated sulfuric acid and fuming nitric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[5][8] The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate (sigma complex) before deprotonation restores aromaticity.

G cluster_nitration Nitration Mechanism at C-4 reactant This compound intermediate Sigma Complex (Resonance Stabilized) reactant->intermediate Electrophilic Attack electrophile NO₂⁺ (from HNO₃/H₂SO₄) electrophile->intermediate product 3-Methyl-4-nitropyridine 1-oxide intermediate->product Deprotonation deprotonation -H⁺ deprotonation->product

Caption: Mechanism of electrophilic nitration of this compound.
Quantitative Data for Nitration

Starting MaterialReagentsTemp. (°C)Time (h)ProductYield (%)Reference
This compoundFuming HNO₃, conc. H₂SO₄9083-Methyl-4-nitropyridine 1-oxide82-88[5]
Pyridine 1-oxideFuming HNO₃, conc. H₂SO₄125-13034-Nitropyridine 1-oxide42[8]
Experimental Protocol: Nitration of this compound[6]
  • Preparation of Nitrating Mixture: In a 1-liter three-necked flask, place 300 ml of concentrated sulfuric acid. Cool the flask in an ice-salt bath and slowly add 150 g (1.38 moles) of this compound. Then, add 138 ml of fuming nitric acid (d 1.49–1.50) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, heat the mixture in an oil bath at 90°C for 8 hours.

  • Work-up: Cool the reaction mixture and pour it onto 2 kg of crushed ice. Neutralize the solution to a pH of 7-8 by carefully adding a saturated solution of sodium carbonate.

  • Isolation: The precipitated yellow solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product is recrystallized from about 3 liters of hot water.

  • Yield: The yield of 3-methyl-4-nitropyridine-1-oxide is 170–185 g (82–88%).

Nucleophilic Substitution

While the N-oxide group activates the ring for electrophilic attack, its oxygen atom can first react with an electrophile (e.g., H⁺, acylating agents, or chlorinating agents like POCl₃).[9] This initial reaction at the oxygen atom transforms the N-oxide into a good leaving group and renders the C-2 and C-6 positions highly electron-deficient and thus susceptible to nucleophilic attack.[10][11]

A common example is the reaction with phosphorus oxychloride (POCl₃), which results in chlorination, primarily at the C-2 and C-6 positions. For this compound, this can lead to a mixture of 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine (after deoxygenation), though regioselectivity can be poor.[10]

G cluster_nucleophilic Nucleophilic Substitution Mechanism (e.g., Chlorination) reactant This compound activated Activated Intermediate (O-phosphorylated) reactant->activated Activation reagent POCl₃ reagent->activated addition Addition Intermediate activated->addition Nucleophilic Attack at C-2 nucleophile Cl⁻ nucleophile->addition product 2-Chloro-3-methylpyridine (after elimination/deoxygenation) addition->product Elimination

Caption: General mechanism for nucleophilic chlorination.
Quantitative Data for Nucleophilic Substitution

Quantitative data for nucleophilic substitutions on this compound are often presented as isomer ratios rather than isolated yields due to challenges with regioselectivity.[10]

Starting MaterialReagentProductsOutcomeReference
3-Picoline 1-oxidePOCl₃2-Chloro-3-methylpyridine and 2-chloro-5-methylpyridineA mixture of isomers is obtained.[10]
Experimental Protocol: General Procedure for Chlorination

Note: This is a generalized protocol as specific conditions for this compound can vary.

  • Reaction Setup: this compound is dissolved in an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent.

  • Reaction: The mixture is heated, often to reflux, for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by slowly pouring it onto crushed ice and neutralizing with a base (e.g., NaHCO₃ or NaOH solution).

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated. The resulting mixture of chlorinated pyridines is then purified, typically by column chromatography or distillation.

Rearrangement with Acetic Anhydride

The reaction of pyridine N-oxides with acetic anhydride is a classic transformation that leads to the formation of 2-acetoxypyridine derivatives.[12][13] The mechanism is believed to proceed through an initial acylation of the N-oxide oxygen, forming an N-acetoxy pyridinium salt. This is followed by the removal of a proton from an adjacent methyl group (if present) or a ring carbon, leading to an intermediate that undergoes a[2][2]-sigmatropic rearrangement.[14]

For this compound, the reaction is expected to proceed via attack at the C-2 position, leading to 2-acetoxy-3-methylpyridine after rearrangement and subsequent tautomerization to the more stable pyridone.

G cluster_rearrangement Reaction with Acetic Anhydride reactant This compound activated N-Acetoxy Intermediate reactant->activated Acylation reagent Acetic Anhydride (Ac₂O) reagent->activated anhydrobase Anhydrobase Intermediate activated->anhydrobase Deprotonation at C-2 rearranged [3,3]-Sigmatropic Rearrangement anhydrobase->rearranged product 3-Methyl-2-pyridone (after hydrolysis) rearranged->product

Caption: Proposed mechanism for the rearrangement with acetic anhydride.
Quantitative Data for Rearrangement

Starting MaterialReagentProductYield (%)Reference
Nicotinic Acid 1-OxideAcetic AnhydrideDeoxygenative α-acetoxylation productsMajor[12]
2-Picoline 1-OxideAcetic Anhydride6-Acetoxy-2-methylpyridineMixture of products[10]
Experimental Protocol: General Procedure with Acetic Anhydride[11]
  • Reaction: A solution of this compound in a large excess of acetic anhydride is heated to reflux.

  • Monitoring: The reaction progress is monitored by a suitable technique like TLC.

  • Work-up: After the reaction is complete, the excess acetic anhydride is removed by distillation under reduced pressure.

  • Isolation: The residue is carefully neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

  • Purification: The organic extracts are dried and concentrated. The product is then purified by chromatography or crystallization to yield the corresponding pyridone or acetoxypyridine derivative.

References

A Technical Guide to the Solubility of 3-Methylpyridine 1-oxide in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methylpyridine 1-oxide (also known as 3-picoline N-oxide), a versatile heterocyclic compound with applications in pharmaceuticals, agrochemicals, and organic synthesis. Understanding its solubility is critical for its application in reaction chemistry, formulation development, and purification processes.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound, stemming from the pyridine ring and the N-oxide group, plays a significant role in its solubility characteristics. Factors such as temperature, pressure, and the nature of the solvent all influence the extent of solubility.

Quantitative Solubility Data

Currently, there is a limited amount of specific quantitative solubility data available in public literature for this compound across a wide range of common organic solvents. The available information is summarized below.

Table 1: Quantitative Solubility of this compound

SolventChemical FormulaTemperature (°C)Solubility
WaterH₂ONot Specified>2000 g/L[1]

It is important to note that the high value reported for water solubility suggests that this compound is very soluble in aqueous media[2]. General chemical literature also describes pyridine N-oxides as being soluble in most polar solvents[3]. The parent compound, 3-methylpyridine, is miscible with water, alcohol, and diethyl ether[4].

Experimental Protocol for Solubility Determination

Given the scarcity of published quantitative data, researchers will likely need to determine the solubility of this compound in specific solvents of interest experimentally. The following is a generalized protocol based on the widely used shake-flask method.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the collected sample using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the flask under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute).

    • Once all the solvent has evaporated, weigh the flask again to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be calculated in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

    • For g/100mL:

      • Solubility = (mass of dissolved solute / volume of solvent) x 100

    • For mol/L:

      • First, calculate the molarity of the saturated solution.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of a solid compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation & Result start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate Agitate settle Allow Excess Solid to Settle equilibrate->settle filter_sample Filter Supernatant settle->filter_sample measure_concentration Measure Concentration (e.g., Gravimetrically) filter_sample->measure_concentration calculate_solubility Calculate Solubility measure_concentration->calculate_solubility end_node End calculate_solubility->end_node

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own solubility tests using the described protocols to obtain precise and accurate data for their systems of interest.

References

In-Depth Technical Guide: 3-Methylpyridine 1-oxide Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a heterocyclic compound with the chemical formula C₆H₇NO. It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the N-oxide group significantly influences the electronic properties and reactivity of the pyridine ring, making it a key building block for various functionalized molecules. Understanding its solid-state structure is crucial for predicting its behavior in different chemical environments and for the rational design of new materials and active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the analysis of the crystal structure of this compound. While a detailed, publicly available single-crystal X-ray diffraction study specifically for this compound is not readily found in the current literature, this guide outlines the typical experimental and computational methodologies employed for such an analysis, based on studies of closely related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₆H₇NO[1][2][3]
Molecular Weight 109.13 g/mol [1][3]
CAS Number 1003-73-2[1][2][3]
Appearance Pale yellow to brown crystalline low melting mass[4]
Melting Point 37-39 °C[4]
Boiling Point 150 °C at 15 mm Hg[4]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a compound like this compound typically involves the following key steps:

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a compound like this compound, which is a low-melting solid, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves:

  • Crystal Screening: The quality of the crystal is assessed by examining the diffraction pattern.

  • Unit Cell Determination: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell are determined from a preliminary set of diffraction spots.

  • Data Collection: The crystal is rotated in the X-ray beam, and the intensities of thousands of diffraction spots are measured at various crystal orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal:

  • Space Group Determination: The symmetry of the crystal is determined from the systematic absences in the diffraction data.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction intensities.

Expected Crystal Structure Data

Although specific data for this compound is not available, a typical crystallographic report would include the following quantitative information, which would be presented in tabular format for clarity.

Table 1: Crystal Data and Structure Refinement Details

ParameterExpected Value/Information
Empirical formulaC₆H₇NO
Formula weight109.13
Temperaturee.g., 100(2) K
Wavelengthe.g., 0.71073 Å (Mo Kα)
Crystal systeme.g., Monoclinic, Orthorhombic
Space groupe.g., P2₁/c, Pnma
Unit cell dimensionsa = [value] Å, α = 90°b = [value] Å, β = [value]°c = [value] Å, γ = 90°
Volume[value] ų
Z (molecules per unit cell)e.g., 4
Density (calculated)[value] Mg/m³
Absorption coefficient[value] mm⁻¹
F(000)[value]
Crystal size[value] x [value] x [value] mm
θ range for data collection[value] to [value]°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected[value]
Independent reflections[value] [R(int) = [value]]
Completeness to θ = [value]°[value] %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters[value] / [value] / [value]
Goodness-of-fit on F²[value]
Final R indices [I>2σ(I)]R₁ = [value], wR₂ = [value]
R indices (all data)R₁ = [value], wR₂ = [value]
Largest diff. peak and hole[value] and -[value] e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond/AngleLength (Å) / Angle (°)
N(1)-O(1)~1.30 - 1.35
N(1)-C(2)~1.34 - 1.38
N(1)-C(6)~1.34 - 1.38
C(3)-C(7)~1.50 - 1.52
C(2)-N(1)-C(6)~120 - 125
O(1)-N(1)-C(2)~117 - 120
O(1)-N(1)-C(6)~117 - 120

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is crucial for understanding the process from sample preparation to final structure analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis and Validation synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Analysis of Geometric Parameters (Bond Lengths, Angles) validation->analysis visualization Visualization (e.g., ORTEP, Mercury) analysis->visualization deposition Deposition to Database (e.g., CCDC) visualization->deposition

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

References

Thermochemical Properties of 3-Methylpyridine 1-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 3-methylpyridine 1-oxide, a heterocyclic compound of interest in pharmaceutical and materials science. This document compiles available experimental data, details relevant experimental protocols, and presents a visual representation of its synthesis pathway.

Core Thermochemical Data

The following table summarizes the key quantitative thermochemical data for this compound at standard conditions (298.15 K and 0.1 MPa).

Thermochemical PropertySymbolValueMethodReference
Standard Molar Enthalpy of Formation (solid)ΔfH°solid8.8 ± 0.7 kJ/molReaction CalorimetryAiroldi and Goncalves, 1992[1]
Standard Molar Enthalpy of SublimationΔsubH°82.2 ± 2.4 kJ/molDrop MicrocalorimetryAcree Jr., 1995[2]
Standard Molar Enthalpy of Formation (gas) (calculated)ΔfH°gas91.0 ± 2.5 kJ/molCalculated-
Standard Molar Enthalpy of Combustion (solid)ΔcH°solidData not readily available--

Note on Gas-Phase Enthalpy of Formation: The gas-phase standard molar enthalpy of formation was calculated using the experimentally determined solid-phase enthalpy of formation and the enthalpy of sublimation, according to the following equation:

ΔfH°gas = ΔfH°solid + ΔsubH°

Experimental Protocols

Detailed methodologies for the determination of the key thermochemical data are outlined below.

Determination of Standard Molar Enthalpy of Formation (Reaction Calorimetry)
  • Calorimeter Calibration: The calorimeter is calibrated by a reaction with a known enthalpy change, such as the dissolution of a known amount of potassium chloride in water or an electrical calibration.

  • Reactant Preparation: A precisely weighed sample of 3-methylpyridine is dissolved in a suitable solvent within the calorimeter.

  • Reaction Initiation: A solution of an oxidizing agent (e.g., a peroxy acid) is introduced to the calorimeter to initiate the N-oxidation reaction.

  • Temperature Measurement: The temperature change of the solution is carefully monitored over time until the reaction is complete and thermal equilibrium is reached.

  • Enthalpy Calculation: The enthalpy of the reaction is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the amount of the limiting reactant.

  • Hess's Law Application: The standard enthalpy of formation of this compound is then calculated using Hess's Law, by combining the measured enthalpy of reaction with the known standard enthalpies of formation of the other reactants and products.

Determination of Standard Molar Enthalpy of Sublimation (Drop Microcalorimetry)

The standard molar enthalpy of sublimation of this compound was determined using the "vacuum sublimation" drop-microcalorimetric method.[2]

  • Sample Preparation: A small, accurately weighed sample of this compound is sealed in a glass capillary tube. Due to the hygroscopic nature of the compound, this process is performed under a dry, inert atmosphere.

  • Calorimeter Setup: A Calvet-type microcalorimeter is brought to a constant, elevated temperature.

  • Sample Introduction: The sealed capillary containing the sample is dropped into the hot zone of the microcalorimeter.

  • Sublimation and Measurement: The sample absorbs heat and sublimes. The heat flow associated with this phase change is measured by the calorimeter's sensors.

  • Data Analysis: The total heat absorbed is integrated over time to determine the enthalpy of sublimation for the mass of the sample used. This is then converted to a molar enthalpy of sublimation.

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of 3-methylpyridine. A typical laboratory-scale synthesis is depicted in the workflow diagram below.

Synthesis_of_3_Methylpyridine_1_oxide cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification reactant1 3-Methylpyridine reaction Oxidation reactant1->reaction reactant2 Oxidizing Agent (e.g., m-CPBA, H2O2) reactant2->reaction product This compound reaction->product purification Purification (e.g., Recrystallization) product->purification

Caption: Synthesis workflow for this compound.

This in-depth guide provides a centralized resource for the thermochemical data of this compound, intended to support research and development activities in the chemical and pharmaceutical sciences. The provided experimental protocols offer a foundation for the replication and verification of these important thermodynamic parameters.

References

Methodological & Application

Application Notes and Protocols: 3-Methylpyridine 1-Oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a versatile heterocyclic compound that serves as a crucial intermediate in organic synthesis.[1][2] The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine ring compared to its parent, 3-methylpyridine. This modification enhances the ring's susceptibility to both nucleophilic and electrophilic attack and enables unique reactivity, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The N-oxide group can act as an activating or directing group, a source of oxygen, or a ligand for metal catalysts.[1][3][4] This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.

Application 1: Electrophilic Aromatic Substitution - Nitration

The N-oxide group in this compound activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. A classic example is the nitration to produce 3-methyl-4-nitropyridine-1-oxide, a valuable intermediate for further functionalization.[5]

Reaction Scheme:
Data Presentation:
ReactantMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0109.13180 g (1.65 mol)
Sulfuric Acid (conc.)-98.08630 mL
Fuming Nitric Acid (sp. gr. 1.50)-63.01495 mL
Product
3-Methyl-4-nitropyridine-1-oxide154.12158-177 g
Yield 62-70%

Table 1: Stoichiometry and Yield for the Nitration of this compound.[5]

Experimental Workflow Diagram:

nitration_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Cool H2SO4 (0-5 °C) B Add 3-Methylpyridine 1-oxide A->B C Cool mixture to 10 °C B->C D Add fuming HNO3 in portions C->D E Heat to 95-100 °C D->E Start Heating F Control vigorous exotherm with ice bath E->F G Heat at 100-105 °C for 2 hours F->G H Cool and pour onto ice G->H Reaction Complete I Neutralize with Na2CO3 H->I J Filter solid product I->J K Extract filtrate with Chloroform I->K L Dry and concentrate extracts K->L

Caption: Experimental workflow for the synthesis of 3-methyl-4-nitropyridine-1-oxide.

Detailed Experimental Protocol: Synthesis of 3-Methyl-4-nitropyridine-1-oxide[5]
  • Reaction Setup: In a 3-liter round-bottomed flask immersed in an ice-salt bath, add 630 mL of cold (0–5 °C) concentrated sulfuric acid (sp. gr. 1.84).

  • Addition of Reactant: Slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to the cold sulfuric acid with stirring.

  • Addition of Nitrating Agent: Cool the resulting mixture to approximately 10 °C and add 495 mL of fuming yellow nitric acid (sp. gr. 1.50) in 50-mL portions, ensuring the temperature is controlled.

  • Heating and Reaction: Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100 °C over 25–30 minutes.

  • Controlling the Exotherm: An exothermic reaction will commence, indicated by gas evolution. Remove the oil bath and control the vigorous reaction by applying an ice-water bath as needed.

  • Completion of Reaction: Once the vigorous reaction subsides (approx. 5-10 minutes), remove the ice-water bath and continue heating at 100–105 °C for 2 hours.

  • Work-up: Cool the reaction mixture to 10 °C and carefully pour it onto 2 kg of crushed ice in a 4-liter beaker.

  • Neutralization and Precipitation: Neutralize the mixture by adding 1.36 kg of sodium carbonate monohydrate in small portions with stirring. This will cause the yellow crystalline product to separate. Caution: This step evolves large volumes of nitrogen oxides and should be performed in a well-ventilated fume hood.

  • Isolation: Allow the mixture to stand for 3 hours. Collect the yellow solid by suction filtration and wash it thoroughly with water.

  • Extraction: The aqueous filtrate is extracted multiple times with boiling chloroform. The collected solid product is also extracted with boiling chloroform.

  • Purification: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product. The reported yield is 158–177 g (62–70%).

Application 2: Precursor to 3-Cyanopyridine N-oxide

3-Cyanopyridine is a key precursor to the vitamin Niacin (B3).[6][7] The N-oxide of 3-cyanopyridine is an important intermediate itself. While this compound is not directly used here, this application highlights the synthesis of a closely related and synthetically valuable derivative, demonstrating the utility of the N-oxide functionality in the pyridine family. The following protocol describes the oxidation of 3-cyanopyridine.

Reaction Scheme:
Data Presentation:
CatalystReaction Temp. (°C)Reaction Time (h)Yield (%)Purity (%) (HPLC)Reference
Silicomolybdic acid75-85895.196.3[8]
Phosphomolybdic acid86-94696.195.3[8]
Phosphotungstic acid90-95894.796.8[8]

Table 2: Comparison of Catalysts for the Synthesis of 3-Cyanopyridine-N-oxide.[8]

Detailed Experimental Protocol: Synthesis of 3-Cyanopyridine-N-oxide[8]
  • Reaction Setup: To a reaction kettle, add 100 mL of water, 7.5 g of concentrated sulfuric acid, 5.0 g of silicomolybdic acid, and 700 g of 3-cyanopyridine.

  • Heating: Heat the mixture with stirring to a stable temperature of 75-85 °C.

  • Addition of Oxidant: Evenly add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours, maintaining the reaction temperature.

  • Reaction Completion: After the addition is complete, maintain the temperature and continue stirring for an additional 8 hours.

  • Isolation: Cool the reaction mixture to below 15 °C. The product will precipitate.

  • Purification: Collect the solid product by centrifugation or filtration and dry to obtain 3-cyanopyridine-N-oxide. The reported yield is 768 g (95.1%).

Application 3: Directing Group in Palladium-Catalyzed C-H Functionalization

Pyridine N-oxides are excellent directing groups for transition metal-catalyzed C-H functionalization at the C2 position.[9] This strategy provides a highly efficient and atom-economical route to 2-substituted pyridines, avoiding the need for pre-functionalized starting materials. This compound can be used in these reactions to introduce alkenyl or aryl groups at the C2 position.

General Reaction Scheme (Alkenylation):

Logical Relationship Diagram:

CH_activation cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_process Key Steps N_oxide 3-Methylpyridine 1-oxide Coordination Coordination of N-oxide to Pd N_oxide->Coordination Alkene Alkene (e.g., Ethyl Acrylate) Alkene_Insertion Alkene Insertion Alkene->Alkene_Insertion Pd_cat Pd(OAc)2 Pd_cat->Coordination Oxidant Ag2CO3 (Oxidant) Oxidant->Pd_cat Re-oxidation C_H_Activation C-H Activation at C2 Coordination->C_H_Activation Directing Group Effect C_H_Activation->Alkene_Insertion Reductive_Elimination Reductive Elimination Alkene_Insertion->Reductive_Elimination Reductive_Elimination->Pd_cat Catalyst Regeneration Product 2-Alkenyl-3-methylpyridine 1-oxide Reductive_Elimination->Product

References

Application Notes and Protocols: 3-Methylpyridine 1-oxide in Catalysis and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a versatile heterocyclic compound with significant applications in organic synthesis, particularly as a chemical intermediate and a directing group. While the N-oxide functionality can be involved in oxidative processes, its primary role in catalysis is not as a terminal oxidizing agent. Instead, its utility lies in activating the pyridine ring for various transformations, serving as a ligand for metal catalysts, and acting as a precursor for the synthesis of valuable compounds, including pharmaceuticals and agrochemicals.[1][2] This document provides an overview of its applications, with a focus on its role as a synthetic intermediate and directing group, along with detailed experimental protocols.

Role as a Synthetic Intermediate

This compound is a crucial building block in the synthesis of a variety of more complex molecules.[1] The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions that are difficult to achieve with 3-methylpyridine itself.

Synthesis of this compound

The preparation of this compound is a key first step for its subsequent use. A common method involves the oxidation of 3-methylpyridine.

Experimental Protocol: Oxidation of 3-Methylpyridine

This protocol describes a general method for the synthesis of this compound using hydrogen peroxide as the oxidant.

Materials:

  • 3-Methylpyridine (3-picoline)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Sodium carbonate

  • Dichloromethane

  • Magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methylpyridine (1 equivalent) and glacial acetic acid (3-5 equivalents).

  • Slowly add 30% hydrogen peroxide (1.5-2.0 equivalents) to the mixture while cooling the flask in an ice bath to control the initial exothermic reaction.

  • After the addition is complete, heat the mixture to 70-80°C and maintain this temperature for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound, typically as a low-melting solid.

Role as a Directing Group in C-H Functionalization

The N-oxide functionality in this compound can act as a directing group, facilitating the functionalization of the C-H bonds at positions 2 and 6 of the pyridine ring. This is a powerful strategy for the synthesis of substituted pyridines.

The general workflow for this application involves three main steps:

  • N-Oxide Formation: Synthesis of this compound from 3-methylpyridine.

  • Directed C-H Functionalization: Reaction of the N-oxide with a suitable reagent to introduce a functional group at the C2 or C6 position.

  • Deoxygenation: Removal of the N-oxide group to yield the substituted 3-methylpyridine.

G cluster_0 Workflow for Directed C-H Functionalization A 3-Methylpyridine B This compound A->B Oxidation C Functionalized this compound B->C C-H Functionalization D Substituted 3-Methylpyridine C->D Deoxygenation

Caption: Workflow for C-H functionalization using this compound.

Application as a Ligand in Catalysis

Pyridine N-oxides, including this compound, can act as ligands in coordination chemistry, enhancing the utility of metal complexes in catalysis.[2][3] The oxygen atom of the N-oxide group can coordinate to a metal center, influencing its catalytic activity and selectivity. While specific catalytic systems employing this compound as a ligand are not extensively documented in dedicated studies, its potential is inferred from the broader class of pyridine N-oxide ligands.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound.

ParameterValueReference
Synthesis of this compound
Starting Material3-MethylpyridineGeneral Protocol
OxidantHydrogen Peroxide (30%)General Protocol
SolventAcetic AcidGeneral Protocol
Temperature70-80 °CGeneral Protocol
Reaction Time3-4 hoursGeneral Protocol
Typical Yield>85%General Synthetic Knowledge

Signaling Pathways and Logical Relationships

The key chemical transformation involving this compound is its role in activating the pyridine ring. The following diagram illustrates the change in reactivity.

G cluster_0 Activation of Pyridine Ring by N-Oxidation cluster_1 3-Methylpyridine cluster_2 This compound A Less reactive C-H bonds at C2/C6 B Activated C-H bonds at C2/C6 A->B N-Oxidation

Caption: N-Oxidation enhances the reactivity of C-H bonds.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as a synthetic intermediate and a directing group for the functionalization of the pyridine ring. Its application as a terminal oxidizing agent in catalytic cycles is not a prominent feature in the current chemical literature. Researchers and drug development professionals can leverage its well-established reactivity to access a wide range of substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. The provided protocols offer a starting point for the synthesis and utilization of this versatile compound.

References

Applications of 3-Methylpyridine 1-Oxide in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a versatile and pivotal intermediate in modern pharmaceutical synthesis.[1][2] Its unique chemical architecture, featuring an N-oxide functional group, activates the pyridine ring, rendering it susceptible to a variety of chemical transformations.[1] This activation is crucial for the synthesis of complex, biologically active molecules, making it an indispensable building block in drug discovery and development.[3] The N-oxide moiety facilitates reactions such as nucleophilic attack and C-H functionalization, which are essential for creating diverse pharmaceutical scaffolds.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its role in the production of key drug intermediates.

Application Note 1: Synthesis of a Key Intermediate for Rabeprazole

This compound is a foundational precursor in the multi-step synthesis of Rabeprazole, a widely used proton pump inhibitor for treating gastric acid-related disorders.[4][5] The synthesis leverages the activating effect of the N-oxide to introduce necessary functionalities onto the pyridine ring, ultimately forming the 2-chloromethylpyridine core of a key Rabeprazole intermediate.

The overall synthetic strategy involves the transformation of a substituted 2,3-dimethylpyridine 1-oxide into 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. This intermediate is then condensed with 2-mercaptobenzimidazole to form the rabeprazole backbone.[4][6] The initial steps, starting from a derivative of this compound, are critical for the successful synthesis of the final active pharmaceutical ingredient (API).

Experimental Workflow for Rabeprazole Intermediate Synthesis

The following diagram illustrates the synthetic pathway from a 2,3-dimethylpyridine 1-oxide derivative to the key 2-chloromethyl intermediate.

G cluster_0 Step 1: Substitution cluster_1 Step 2: Acetoxylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Chlorination A 4-Chloro-2,3-dimethylpyridine 1-oxide C 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide A->C NaH or KOH/DMSO B 3-Methoxypropan-1-ol B->C E 2-Acetoxymethyl-4-(methoxypropoxy)-3-methylpyridine C->E D Acetic Anhydride D->E G 2-Hydroxymethyl-4-(methoxypropoxy)-3-methylpyridine E->G F NaOH (aq) F->G I 2-Chloromethyl-4-(methoxypropoxy)-3-methylpyridine G->I H Thionyl Chloride (SOCl2) H->I

Figure 1: Synthetic workflow for a key Rabeprazole intermediate.

Quantitative Data for Rabeprazole Intermediate Synthesis

The following table summarizes the reported yields and purity for the synthesis of a key Rabeprazole intermediate and related compounds.

StepReactantsProductYield (%)Purity (%) (HPLC)Reference(s)
Substitution of 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropanol4-Chloro-2,3-dimethylpyridine 1-oxide, 3-methoxypropanol, KOH, DMSO4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide--[4]
Chlorination of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, Thionyl chloride, Dichloromethane2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine99.0-[7]
Chlorination of 2,3-dimethyl-4-nitropyridine-N-oxide2,3-Dimethyl-4-nitropyridine-N-oxide, Dibenzoyl peroxide, N-chlorophthalimide, Tri-n-butylamine2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide83.598.7[8]
Condensation with 2-mercaptobenzimidazole2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, 2-Mercaptobenzimidazole, NaOH, Water, Methanol2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]-methyl]thio]-1H-benzimidazole--[4]
Detailed Experimental Protocol: Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine

This protocol describes the chlorination of the corresponding hydroxymethylpyridine, a crucial step in the synthesis of the Rabeprazole intermediate.

Materials:

  • 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (5.0 g, 23.7 mmol)

  • Dichloromethane (40 ml)

  • Thionyl chloride (4.23 g, 35.6 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (5.0 g) in dichloromethane (40 ml) in a round-bottom flask equipped with a magnetic stirrer.[7]

  • Cool the solution in an ice bath.

  • Add thionyl chloride (4.23 g) dropwise to the solution using a dropping funnel, ensuring the temperature does not exceed 25°C.[7]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[7]

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.[7]

  • The expected yield is approximately 6.23 g (99.0%).[7]

Application Note 2: C-H Functionalization for Library Synthesis in Drug Discovery

The N-oxide group in this compound significantly lowers the energy barrier for C-H activation, particularly at the C2 and C6 positions of the pyridine ring. This property is extensively exploited in medicinal chemistry to generate libraries of novel pyridine derivatives for drug discovery programs. Palladium-catalyzed C-H functionalization reactions, such as alkenylation and arylation, allow for the direct introduction of various substituents without the need for pre-functionalized starting materials.[9]

Logical Workflow for C-H Functionalization

This diagram illustrates the general principle of palladium-catalyzed C-H functionalization of pyridine N-oxides.

G A Pyridine N-Oxide (e.g., this compound) E C-H Activation A->E B Coupling Partner (Alkene or Arene) F Oxidative C-C Bond Formation B->F C Pd Catalyst (e.g., Pd(OAc)2) C->E D Oxidant (e.g., Ag2CO3) D->F E->F G Functionalized Pyridine N-Oxide F->G H Library of Drug Candidates G->H Further Modification

Figure 2: C-H functionalization workflow for drug discovery.

Quantitative Data for Pd-Catalyzed Alkenylation of Pyridine N-Oxides

The following table presents data from a study on the palladium-catalyzed alkenylation of various pyridine N-oxides, demonstrating the feasibility of this approach.

Pyridine N-Oxide SubstrateOlefin Coupling PartnerProductYield (%)Reference(s)
Pyridine N-oxiden-Butyl acrylate(E)-Butyl 3-(1-oxopyridin-2-yl)acrylate85[9]
4-Phenylpyridine N-oxiden-Butyl acrylate(E)-Butyl 3-(4-phenyl-1-oxopyridin-2-yl)acrylate78[9]
3-Phenylpyridine N-oxiden-Butyl acrylate(E)-Butyl 3-(3-phenyl-1-oxopyridin-2-yl)acrylate85[9]
Detailed Experimental Protocol: Palladium-Catalyzed Alkenylation of Pyridine N-Oxide

This protocol provides a general method for the ortho-alkenylation of a pyridine N-oxide.

Materials:

  • Pyridine N-oxide (4 equivalents)

  • Olefin (e.g., n-butyl acrylate, 0.3 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol %)

  • Silver(I) carbonate (Ag₂CO₃, 1.5 equivalents)

  • 1,4-Dioxane (0.6 mL)

  • Reaction vial

  • Heating block or oil bath

Procedure:

  • In a reaction vial, combine the pyridine N-oxide, olefin (0.3 mmol), palladium(II) acetate (10 mol %), and silver(I) carbonate (1.5 equivalents).[9]

  • Add 1,4-dioxane (0.6 mL) to the vial.[9]

  • Seal the vial and heat the reaction mixture at 100 °C for 12 hours.[9]

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ortho-alkenylated pyridine N-oxide.

This compound is a cornerstone intermediate in pharmaceutical synthesis, enabling the efficient construction of complex heterocyclic drug molecules. Its utility is prominently demonstrated in the synthesis of Rabeprazole, where it serves as a key building block. Furthermore, its activated pyridine ring is amenable to modern synthetic methodologies like palladium-catalyzed C-H functionalization, providing a powerful tool for the rapid generation of diverse molecular libraries essential for contemporary drug discovery efforts. The protocols and data presented herein offer a practical guide for researchers to harness the synthetic potential of this compound in their pharmaceutical research and development endeavors.

References

Application Notes and Protocols: 3-Methylpyridine 1-oxide in the Synthesis of Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the neonicotinoid insecticide, Imidacloprid, utilizing 3-methylpyridine 1-oxide as a key starting material. The protocols outlined herein are intended for laboratory-scale synthesis and require handling by trained professionals in a suitable chemical laboratory environment.

Introduction

This compound, also known as 3-picoline N-oxide, is a versatile heterocyclic intermediate crucial for the synthesis of a variety of agrochemicals.[1] The N-oxide functional group activates the pyridine ring, facilitating nucleophilic substitution and other functionalizations that are essential for building complex molecular architectures.[1] One of the most significant applications of this compound in the agrochemical industry is its role as a precursor to 2-chloro-5-methylpyridine, a key building block for several neonicotinoid insecticides, including the widely used Imidacloprid.[2]

Neonicotinoids are a class of systemic insecticides that act on the central nervous system of insects.[3] They are highly effective against a broad spectrum of sucking and chewing pests. The synthetic pathway from this compound to Imidacloprid involves a series of key transformations, including chlorination and condensation reactions, which will be detailed in the following sections.

Synthetic Workflow Overview

The overall synthetic route from this compound to Imidacloprid can be summarized in three main stages:

  • Synthesis of 2-chloro-5-methylpyridine: this compound is converted to 2-chloro-5-methylpyridine via a reaction with a chlorinating agent such as phosphorus oxychloride.

  • Side-Chain Chlorination: The methyl group of 2-chloro-5-methylpyridine is chlorinated, typically through a free-radical mechanism, to yield 2-chloro-5-(chloromethyl)pyridine.

  • Synthesis of Imidacloprid: The final active ingredient is synthesized by the condensation of 2-chloro-5-(chloromethyl)pyridine with N-nitro-imidazolidin-2-imine.

The following diagram illustrates the logical flow of this synthetic pathway.

G A This compound B 2-Chloro-5-methylpyridine A->B Chlorination (POCl3) C 2-Chloro-5-(chloromethyl)pyridine B->C Free-Radical Side-Chain Chlorination D Imidacloprid C->D Condensation with N-nitro-imidazolidin-2-imine

Synthetic workflow for Imidacloprid.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-chloro-5-methylpyridine from this compound

StepReactantsReagentsSolventReaction ConditionsYieldPurity
1This compound, Benzoyl chloride, TriethylaminePhosphorus oxychlorideDichloromethane, Chlorobenzene-10°C to reflux82.2%[2]Not specified

Table 2: Side-Chain Chlorination of 2-chloro-5-methylpyridine

StepReactantReagentsInitiatorReaction ConditionsProduct Distribution
22-chloro-5-methylpyridineChlorine gasAIBN65-67°C, 6.5 hours68.0% 2-chloro-5-monochloromethylpyridine[3]

Table 3: Synthesis of Imidacloprid

StepReactantsReagentsSolventReaction ConditionsCrude YieldFinal Purity
32-chloro-5-(chloromethyl)pyridine, N-nitro-imidazolidin-2-iminePotassium CarbonateAcetonitrile80°C, 8 hours~85%[3]>98% (after recrystallization)[3]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-5-methylpyridine from this compound

This protocol is adapted from a described method for the preparation of 2-chloro-5-methylpyridine.[2]

Materials and Equipment:

  • Multi-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • This compound

  • Dichloromethane

  • Benzoyl chloride

  • Triethylamine

  • Chlorobenzene

  • Phosphorus oxychloride

  • Apparatus for steam distillation

Procedure:

  • To a suitable reaction vessel, add 80 g (0.7339 mol) of this compound and 550 g of dichloromethane.

  • Cool the mixture to -10°C with stirring.

  • Slowly add 206 g (1.4679 mol) of benzoyl chloride and 148.2 g (1.4679 mol) of triethylamine.

  • After the addition is complete, stir the mixture at reflux for 1 hour.

  • Cool the reaction mixture and filter to remove the precipitated salts.

  • Distill the filtrate to remove the dichloromethane.

  • To the resulting residue (5-methylpyridine-2-benzoylate), add 600 mL of chlorobenzene.

  • Add 42 g (0.2736 mol) of phosphorus oxychloride to the mixture.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After the reaction is complete, cool the mixture and carefully hydrolyze by adding water.

  • Neutralize the mixture with an aqueous alkali solution (e.g., sodium hydroxide).

  • Isolate the product, 2-chloro-5-methylpyridine, by steam distillation. The yield of the desired product is approximately 82.2%.[2]

Protocol 2: Side-Chain Chlorination of 2-chloro-5-methylpyridine

This protocol is based on a free-radical chlorination method.[3]

Materials and Equipment:

  • Reaction vessel equipped with a gas inlet, condenser, and stirrer

  • Heating mantle with temperature control

  • Source of chlorine gas

  • 2-chloro-5-methylpyridine

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Potassium carbonate solution (25%)

Procedure:

  • In a reaction vessel, place 100 g (0.784 mol) of 2-chloro-5-methylpyridine and 100 g of water.

  • Heat the stirred mixture to 65°C.

  • Add 1.0 g of AIBN to the mixture.

  • After 10 minutes, begin bubbling chlorine gas into the mixture at a rate of approximately 9.6 g/hour , while maintaining the temperature between 65-67°C.

  • Add an additional 1.0 g of AIBN every hour for a total reaction time of 6.5 hours.

  • After the chlorination is complete, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture by the dropwise addition of 87.5 g of 25% potassium carbonate solution to make it basic.

  • The organic layer containing the product can be separated and purified by distillation to yield 2-chloro-5-(chloromethyl)pyridine. The reaction mixture typically contains approximately 68.0% of the desired monochlorinated product.[3]

Protocol 3: Synthesis of Imidacloprid

This protocol describes the final condensation step to produce Imidacloprid.[3]

Materials and Equipment:

  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Standard laboratory glassware for filtration and recrystallization

  • 2-chloro-5-(chloromethyl)pyridine (CCMP)

  • N-nitro-imidazolidin-2-imine (NII)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Isopropanol/water for recrystallization

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.62 g (10 mmol) of 2-chloro-5-(chloromethyl)pyridine (CCMP), 1.30 g (10 mmol) of N-nitro-imidazolidin-2-imine (NII), and 2.76 g (20 mmol) of potassium carbonate.

  • Add 50 mL of acetonitrile to the flask and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80°C and maintain this temperature under reflux for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product. The crude yield is approximately 85%.[3]

  • Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol/water, to obtain Imidacloprid with a purity of >98%.[3]

Mode of Action: Neonicotinoid Insecticides

Imidacloprid and other neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[4] The binding of neonicotinoids to these receptors leads to an influx of calcium ions and an accumulation of acetylcholine, resulting in the continuous stimulation of nerve cells.[4] This overstimulation leads to paralysis and ultimately the death of the insect.[4] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their insecticidal activity and comparatively lower mammalian toxicity.

The following diagram illustrates the signaling pathway affected by neonicotinoid insecticides.

G cluster_0 A Neonicotinoid (e.g., Imidacloprid) B Nicotinic Acetylcholine Receptor (nAChR) on Postsynaptic Neuron A->B Binds as Agonist C Ion Channel Opening B->C Activates D Continuous Influx of Na+/Ca2+ ions C->D Leads to E Overstimulation of Nerve Cell D->E Causes F Paralysis and Death of Insect E->F Results in

References

Application Notes and Protocol for the Nitration of 3-Methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the electrophilic nitration of 3-Methylpyridine 1-oxide to synthesize 3-Methyl-4-nitropyridine 1-oxide. The N-oxide functional group activates the pyridine ring, directing the nitration regioselectively to the 4-position.[1][2] This transformation is a crucial step in the synthesis of various pharmaceutical intermediates. The protocol described herein is based on established and reliable procedures.[3]

Data Presentation

The following table summarizes various reported methods for the nitration of this compound, highlighting the different nitrating agents and reaction conditions.

Method ReferenceStarting MaterialNitrating AgentAcid/SolventTemperature (°C)Time (h)Yield (%)
Organic Syntheses[3]This compoundFuming Yellow Nitric AcidConc. Sulfuric Acid100-105273-77
ChemicalBook[4]This compoundSodium NitrateConc. Sulfuric Acid95-10012Not Specified
Talikowa[3]This compound HClPotassium NitrateConc. Sulfuric AcidNot SpecifiedNot SpecifiedNot Specified

Experimental Protocol

This protocol details the synthesis of 3-Methyl-4-nitropyridine 1-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid, adapted from a procedure published in Organic Syntheses.[3]

Materials:

  • This compound (3-picoline-1-oxide)

  • Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

  • Fuming Yellow Nitric Acid (HNO₃, sp. gr. 1.50)

  • Sodium Carbonate Monohydrate (Na₂CO₃·H₂O)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acetone

  • Crushed Ice

Equipment:

  • 3-L round-bottom flask

  • Ice-salt bath

  • Ice-water bath

  • Oil bath

  • Efficient spiral condenser

  • 4-L beaker

  • Separatory funnel

  • Suction filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 3-L round-bottom flask immersed in an ice-salt bath, add 630 mL of cold (0–5°C) concentrated sulfuric acid.[3]

    • Slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to the cold sulfuric acid.[3] The starting material is a hygroscopic solid that can be gently melted on a steam bath in a closed flask before addition.[3]

    • Cool the resulting mixture to approximately 10°C.[3]

    • With shaking, add 495 mL of fuming yellow nitric acid in 50-mL portions, maintaining the low temperature.[3]

  • Reaction Execution:

    • Attach an efficient spiral condenser to the flask and place it in an oil bath.

    • Slowly raise the temperature to 95–100°C over 25–30 minutes. At this point, gas evolution will begin.[3]

    • Caution: After about 5 minutes, a spontaneous and vigorous exothermic reaction will start.[3] Immediately remove the oil bath and control the reaction by applying an ice-water bath to prevent the reaction from becoming too vigorous.[3]

    • Once the vigorous reaction subsides to a moderate rate (approximately 5 minutes), remove the ice-water bath.[3]

    • Replace the oil bath and continue heating the reaction mixture at 100–105°C for an additional 2 hours.[3]

  • Work-up and Isolation:

    • Cool the reaction mixture to 10°C and carefully pour it onto 2 kg of crushed ice in a 4-L beaker.[3]

    • Caution (use a fume hood): Add 1.36 kg of sodium carbonate monohydrate in small portions with stirring.[3] This will cause the separation of the yellow crystalline product along with sodium sulfate and the evolution of large volumes of nitrogen oxides.[3]

    • Allow the mixture to stand for 3 hours to allow for the expulsion of dissolved nitrogen oxides.[3]

    • Collect the yellow solid via suction filtration, wash it thoroughly with water, and dry it on the filter.[3]

  • Extraction and Purification:

    • Transfer the aqueous filtrates (approx. 4 L) to a large separatory funnel.[3]

    • Extract the collected solid twice with 400–500 mL portions of boiling chloroform.[3]

    • Use the combined chloroform extracts to extract the aqueous filtrate in the separatory funnel. Repeat the extraction of the aqueous layer with several fresh 500-mL portions of chloroform.[3]

    • Combine all chloroform extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent to dryness using a rotary evaporator.[3]

    • Transfer the residue to a 2-L Erlenmeyer flask and dissolve it in 1.5 L of boiling acetone.[3]

    • Filter the hot solution to remove any insoluble salts.

    • Concentrate the acetone filtrate to about 400 mL and cool it to obtain the crystalline product.

    • A second crop of crystals can be obtained by further concentrating the mother liquor. The total yield of 3-Methyl-4-nitropyridine-1-oxide is approximately 185–195 g (73–77%).[3]

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • The reaction is highly exothermic and involves the evolution of toxic nitrogen oxide gases, especially during neutralization.[3] Ensure adequate cooling and ventilation.

  • The addition of sodium carbonate should be done slowly and cautiously to control the vigorous gas evolution and foaming.[3]

Visualized Workflow

The following diagram illustrates the key stages of the nitration protocol.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_acids 1. Mix H₂SO₄ and 3-Methyl- pyridine 1-oxide at 0-10°C add_hno3 2. Add fuming HNO₃ in portions prep_acids->add_hno3 heat_initial 3. Heat slowly to 95-100°C add_hno3->heat_initial exotherm 4. Control vigorous exothermic reaction with ice bath heat_initial->exotherm heat_final 5. Heat at 100-105°C for 2h exotherm->heat_final quench 6. Pour onto ice heat_final->quench neutralize 7. Neutralize with Na₂CO₃·H₂O quench->neutralize filtrate 8. Filter solid product neutralize->filtrate extract 9. Extract with Chloroform filtrate->extract dry_evap 10. Dry and evaporate solvent extract->dry_evap recrystallize 11. Recrystallize from Acetone dry_evap->recrystallize final_product 3-Methyl-4-nitropyridine 1-oxide recrystallize->final_product

References

Application Notes and Protocols for the Amination of 3-Methylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the amination reactions of 3-methylpyridine 1-oxide (also known as 3-picoline N-oxide), a versatile starting material for the synthesis of various aminopyridine derivatives. The resulting aminomethylpyridines are valuable building blocks in the development of pharmaceuticals and agrochemicals.[1][2][3][4][5] This document outlines key amination methodologies, provides detailed experimental protocols, and summarizes quantitative data to aid in reaction planning and optimization.

Introduction to Amination Reactions of this compound

The N-oxide functional group in this compound activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions.[6] This increased reactivity allows for the direct introduction of an amino group, a crucial step in the synthesis of many biologically active molecules. The regioselectivity of the amination reaction is influenced by the reaction conditions, the aminating agent, and the presence of activating agents. Common amination products include 2-amino-3-methylpyridine, 2-amino-5-methylpyridine, and 6-amino-3-methylpyridine. These isomers serve as precursors to a wide range of functionalized molecules with applications in medicinal chemistry, including the development of kinase inhibitors and treatments for neurodegenerative diseases.[7][8][9][10][11][12]

Key Amination Methodologies and Data Presentation

Several methods have been successfully employed for the amination of this compound and related substituted pyridine N-oxides. The choice of method can significantly impact the yield and regioselectivity of the reaction.

Table 1: Summary of Quantitative Data for Amination Reactions of this compound

MethodProduct(s)ReagentsSolventTemp. (°C)Yield (%)Regioselectivity (C2:C6 / 2,5:2,3)Citation(s)
Trialkylamine and Thionyl Chloride2-Amino-5-methylpyridineTrimethylamine, Thionyl Chloride, HBrMethylene chloride-5 to 21086~1:99 (2,3-isomer:2,5-isomer)[4][13]
Three-Component Condensation2-Amido-3-methylpyridine & 6-Amido-3-methylpyridineAmine, Carboxylic Acid, Phosphetane catalyst, DEMBM, Ph2SiH2Acetonitrile4071 (total)1.2:1 (C2:C6)[14][15]

Experimental Protocols

Detailed methodologies for the key amination reactions are provided below.

Protocol 1: Synthesis of 2-Amino-5-methylpyridine via Trialkylamine and Thionyl Chloride[4][13][16]

This two-step process involves the formation of a trimethylammonium salt followed by rearrangement and hydrolysis to yield predominantly 2-amino-5-methylpyridine.

Step 1: Formation of Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride

  • To a solution of 3-methyl-pyridine 1-oxide (10.03 g, 0.092 mol) in methylene chloride (120 ml), add condensed trimethylamine (22.2 g, 0.377 mol) at -5 °C.

  • Slowly add a solution of thionyl chloride (7.9 ml, 0.11 mol) in methylene chloride (15 ml) dropwise over 30 minutes, maintaining the temperature below 0 °C.

  • Allow the resulting yellow solution to warm to room temperature and stir overnight.

  • Remove the solvent in vacuo to obtain the crude trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride.

Step 2: Conversion to 2-Amino-5-methylpyridine

  • To the crude product from Step 1, add 48% hydrogen bromide solution (35 ml).

  • Distill off the water and then heat the reaction mixture to 210 °C.

  • After the reaction is complete (monitored by TLC), cool the mixture and adjust the pH to 9 with a dilute sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

  • Further purification can be achieved by distillation under reduced pressure.

Protocol 2: Three-Component Assembly of 2-Amido-3-methylpyridine and 6-Amido-3-methylpyridine[14][15]

This organophosphorus-catalyzed method allows for the one-pot synthesis of 2-amidopyridine derivatives from an amine, a carboxylic acid, and this compound.

  • In a reaction vessel, combine the amine (1.0 equiv), carboxylic acid (1.05 equiv), and this compound (1.25 equiv).

  • Add the phosphetane P-oxide catalyst (15 mol%), diethyl(methyl)bromomalonate (DEMBM) as an oxidant (2.2 equiv), and diphenylsilane as a reductant (3.0 equiv).

  • Add Hünig's base (EtNiPr2, 1.0 equiv) and acetonitrile as the solvent (to a concentration of 1.0 M).

  • Heat the reaction mixture to 40 °C and stir for 16 hours.

  • After completion, the product mixture can be purified by column chromatography to separate the regioisomers.

Visualizations

Reaction Workflow: Synthesis of 2-Amino-5-methylpyridine

G cluster_0 Step 1: Ammonium Salt Formation cluster_1 Step 2: Rearrangement and Hydrolysis This compound This compound Reaction1 Reaction in Methylene Chloride (-5 °C to RT) This compound->Reaction1 Trimethylamine Trimethylamine Trimethylamine->Reaction1 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction1 Crude Ammonium Salt Crude Ammonium Salt Reaction1->Crude Ammonium Salt Reaction2 Heating (210 °C) Crude Ammonium Salt->Reaction2 HBr HBr HBr->Reaction2 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Reaction2->2-Amino-5-methylpyridine

Caption: Workflow for the synthesis of 2-amino-5-methylpyridine.

Logical Relationship: Regioselectivity in Amination

G cluster_methods Amination Method cluster_products Primary Products Start This compound MethodA Trialkylamine & Thionyl Chloride Start->MethodA predominantly attacks C6, followed by rearrangement MethodB Three-Component Condensation Start->MethodB attacks C2 and C6 ProductA 2-Amino-5-methylpyridine (Major) MethodA->ProductA ProductB1 2-Amido-3-methylpyridine MethodB->ProductB1 ProductB2 6-Amido-3-methylpyridine MethodB->ProductB2

Caption: Regioselectivity of different amination methods.

Applications in Drug Development

Aminomethylpyridines are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.[1]

  • 2-Amino-3-methylpyridine and its derivatives are utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1][16] They serve as important precursors for compounds investigated for their antibacterial, analgesic, and anti-asthmatic properties.[6]

  • 4-Amino-3-methylpyridine is a key intermediate in the manufacture of pharmaceuticals, particularly those targeting neurological disorders.[2][17] Peptide derivatives of 4-aminopyridine have been synthesized with the aim of reducing toxicity for the treatment of neurodegenerative diseases like Alzheimer's and Multiple Sclerosis.[18]

  • 6-Amino-3-methylpyridine derivatives have been explored for their potential as SHP2 inhibitors, which are of interest in cancer therapy.[19] Additionally, derivatives of 6-aminomethylpyridine have shown potent and selective agonist activity at serotonin receptors, indicating potential for the development of antidepressants.[20]

The diverse biological activities of aminomethylpyridine derivatives underscore the importance of developing efficient and regioselective synthetic routes from readily available starting materials like this compound.

References

Application Notes and Protocols: 3-Methylpyridine 1-oxide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methylpyridine 1-oxide (3-MePyO) as a versatile ligand in coordination chemistry. This document details its synthesis, the preparation of its metal complexes, their characterization, and potential applications in catalysis and drug development.

Introduction

This compound (also known as 3-picoline N-oxide) is a heterocyclic N-oxide that serves as a valuable ligand in the formation of metal coordination complexes.[1] The presence of the N-oxide functional group activates the pyridine ring, influencing its reactivity and making it a precursor for various biologically active compounds.[1] In coordination chemistry, 3-MePyO typically coordinates to metal centers through its oxygen atom, acting as a monodentate ligand. This interaction can lead to the formation of discrete mononuclear or polynuclear complexes with diverse structural and catalytic properties.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number 1003-73-2
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Appearance Solid
Melting Point 37-39 °C
Boiling Point 150 °C @ 15 mmHg
Crystallographic Data for a Representative Metal Complex

Direct crystallographic data for a this compound complex was not available in the searched literature. However, data for the closely related isomer, a Cobalt(II) complex with 2-methylpyridine N-oxide, poly[(μ-2-methylpyridine N-oxide-κ²O:O)bis(μ-thiocyanato-κ²N:S)cobalt(II)], provides insight into the coordination environment.[2]

ParameterValue
Complex [Co(NCS)₂(C₆H₇NO)]n (with 2-methylpyridine N-oxide)[2]
Coordination Geometry Distorted Octahedral[2]
Co-O Bond Lengths 2.076(2) Å, 2.358(2) Å[2]
Co-N Bond Lengths 2.091(3) Å, 2.093(3) Å[2]
Co-S Bond Lengths 2.5564(10) Å, 2.5709(10) Å[2]
O-Co-O Angle 78.48(7)°[2]
N-Co-N Angle 93.35(11)°[2]
S-Co-S Angle 86.29(3)°[2]
Catalytic Performance Data

Quantitative catalytic performance data (Turnover Number, TON; Turnover Frequency, TOF) for isolated this compound complexes is limited in the available literature. However, related studies on the oxidation of 3-methylpyridine using vanadium-based catalysts provide relevant yield information.

CatalystSubstrateProductConversion (%)Yield (%)Temperature (°C)
V₂O₅-ZrO₂-TiO₂3-MethylpyridineNicotinic Acid~95~75330
V₂O₅-SnO₂-TiO₂3-MethylpyridineNicotinic Acid~90~70330
V₂O₅-ZrO₂3-MethylpyridineNicotinic Acid~85~65330
V₂O₅-SnO₂3-MethylpyridineNicotinic Acid~75~55330
V₂O₅3-MethylpyridineNicotinic Acid~60~40330

Data adapted from a study on the vapor-phase oxidation of 3-methylpyridine.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the N-oxidation of pyridines.

Materials:

  • 3-Methylpyridine (3-picoline)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Sodium Carbonate

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, combine 200 g of freshly distilled 3-methylpyridine with 600-610 mL of glacial acetic acid.

  • With shaking, slowly add 318 mL of cold (5°C) 30% hydrogen peroxide to the mixture.

  • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • Remove the excess acetic acid and water under reduced pressure (30 mm Hg).

  • After removing approximately 500 mL of liquid, add 500 mL of water to the residue and remove it under reduced pressure. Repeat this step.

  • Neutralize the remaining acidic solution by cautiously adding sodium carbonate until the solution is alkaline to litmus paper.

  • Extract the aqueous solution with several portions of chloroform.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate.

  • Filter the solution and remove the chloroform by distillation.

  • Distill the product under vacuum. The boiling point of this compound is 84–85°C at 0.3 mm Hg.

Synthesis of a Cobalt(II) Complex with this compound (Adapted Protocol)

This protocol is adapted from the synthesis of a Cobalt(II) complex with 2-methylpyridine N-oxide.[2]

Materials:

  • Cobalt(II) thiocyanate (Co(NCS)₂)

  • This compound

  • Methanol

Procedure:

  • Dissolve 0.5 mmol of Co(NCS)₂ (87.1 mg) in 1 mL of methanol.

  • In a separate vial, dissolve 0.5 mmol of this compound (54.6 mg) in 1 mL of methanol.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • Allow the resulting solution to stand at room temperature for several days.

  • Violet-colored crystals of the complex should form.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded on a 500 MHz spectrometer.

  • Samples should be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Expected ¹H NMR signals for this compound: Aromatic protons will appear as multiplets in the range of 7.0-8.5 ppm, and the methyl protons will appear as a singlet around 2.3-2.5 ppm.[4]

  • Expected ¹³C NMR signals for this compound: Aromatic carbons will appear in the range of 120-140 ppm, and the methyl carbon will appear around 18-21 ppm.[4]

Infrared (IR) Spectroscopy:

  • IR spectra can be recorded on an FTIR spectrometer using KBr pellets or as a thin film.

  • The characteristic N-O stretching vibration for pyridine N-oxides is typically observed in the region of 1200-1300 cm⁻¹.

  • In metal complexes, a shift in the N-O stretching frequency to a lower wavenumber is indicative of coordination to the metal center through the oxygen atom.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_ligand Ligand Synthesis cluster_complexation Complexation 3-MePy 3-Methylpyridine 3-MePyO This compound 3-MePy->3-MePyO Oxidation H2O2_AcOH H₂O₂ / Acetic Acid H2O2_AcOH->3-MePyO Complex [M(3-MePyO)nL_m] Complex 3-MePyO->Complex Coordination Metal_Salt Metal Salt (e.g., Co(NCS)₂) Metal_Salt->Complex

Caption: General workflow for the synthesis of this compound and its metal complexes.

Coordination_Sphere cluster_ligands Ligands M M O1 O M->O1 O2 O M->O2 L1 L M->L1 L2 L M->L2 L3 L M->L3 L4 L M->L4 N1 N O1->N1 C1 C N1->C1 ring1_c1 ring1_c1 Me1 CH₃ C1->Me1 ring1_c2 ring1_c2 N2 N O2->N2 C2 C N2->C2 ring2_c1 ring2_c1 Me2 CH₃ C2->Me2 ring2_c2 ring2_c2 ring1_c3 ring1_c3 ring2_c3 ring2_c3

Caption: A representative octahedral coordination sphere of a metal ion (M) with two 3-MePyO and four other ligands (L).

Signaling_Pathway Complex Metal-3-MePyO Complex ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Induces Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Triggers Autophagy Autophagy Oxidative_Stress->Autophagy Triggers Cell_Cycle_Arrest Cell Cycle Arrest Oxidative_Stress->Cell_Cycle_Arrest Causes

Caption: Postulated mechanism of action for metal complexes in cancer cells, leading to cell death.

Applications in Drug Development

While specific studies on this compound complexes in drug development are not extensively documented in the searched literature, the broader class of pyridine N-oxides and their metal complexes have shown significant potential. For instance, some metal complexes with pyridine-based ligands, such as terpyridines, have been shown to induce oxidative stress in cancer cells.[5] This leads to the generation of reactive oxygen species (ROS), which can trigger cellular signaling pathways resulting in apoptosis (programmed cell death) and autophagy.[5] The induction of cell cycle arrest is another mechanism by which these compounds can exhibit anticancer activity.[5]

The 3-MePyO ligand, as a precursor to biologically active molecules, suggests that its coordination complexes could serve as pro-drugs or delivery vehicles for therapeutic agents.[1] Further research is warranted to explore the specific interactions of 3-MePyO complexes with biological targets and their effects on cellular signaling pathways.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3-Methylpyridine 1-oxide. The methodology is based on reverse-phase chromatography, which is suitable for the analysis of polar aromatic compounds. This document provides a comprehensive experimental protocol, instrument parameters, and a visual representation of the analytical workflow to guide researchers in the analysis of this compound. While direct, validated methods for this compound are not widely published, this protocol is derived from established methods for the analysis of its parent compound, 3-Methylpyridine, and similar N-oxides, offering a robust starting point for method development and validation.

Introduction

This compound, also known as 3-Picoline N-oxide, is a heterocyclic organic compound. It is a derivative of 3-methylpyridine and finds applications in organic synthesis and as a potential metabolite in various biological systems. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the analysis of such compounds. This application note presents a detailed protocol for the analysis of this compound using a reverse-phase HPLC method with UV detection.

Experimental

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC vials.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid (analytical grade).

  • Formic acid (for MS-compatible methods).

A reverse-phase HPLC method is proposed for the analysis of this compound.[1] The conditions are summarized in the table below.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of Acetonitrile (MeCN) and an aqueous buffer (e.g., water with phosphoric acid).[1][2] For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[1]
Gradient Isocratic or gradient elution can be employed depending on the sample matrix. A typical starting point is a ratio of 90:10 (Aqueous:Acetonitrile).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis or PDA Detector
Detection Wavelength To be determined by measuring the UV spectrum of this compound. A starting wavelength of 254 nm is recommended.

Detailed Experimental Protocol

  • Aqueous Phase: To prepare 1 L of the aqueous mobile phase, add 999 mL of HPLC-grade water to a clean, amber glass bottle. Carefully add 1 mL of phosphoric acid and mix thoroughly.

  • Organic Phase: The organic phase consists of 100% HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phase components separately using a vacuum degasser or by sonication for 15-20 minutes before use.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase (initial composition) and make up the volume to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Injection B->E C Sample Preparation C->E D->E F Chromatographic Separation E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Result Reporting H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The proposed reverse-phase HPLC method provides a reliable and robust starting point for the analysis of this compound. The method is straightforward and utilizes commonly available instrumentation and reagents. Researchers can adapt and validate this protocol for their specific applications, including purity assessment, quantitative analysis, and stability studies. For applications requiring higher sensitivity or confirmation of identity, the method can be coupled with a mass spectrometer by using a volatile mobile phase modifier like formic acid.[1]

References

Application Notes and Protocols: 3-Methylpyridine 1-Oxide as a Directing Group in C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules. In this context, directing groups play a pivotal role in controlling the regioselectivity of these transformations. 3-Methylpyridine 1-oxide has emerged as a versatile and effective directing group for the functionalization of C-H bonds, particularly in palladium-catalyzed reactions. The N-oxide moiety acts as a coordinating site for the metal catalyst, directing the activation to the ortho C-H bonds of the pyridine ring. This approach provides a streamlined route to substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

These application notes provide an overview of the use of this compound as a directing group in C-H functionalization, with a focus on palladium-catalyzed olefination and arylation reactions. Detailed experimental protocols and quantitative data are presented to enable researchers to apply these methodologies in their own work.

Key Applications

The use of this compound as a directing group facilitates two primary classes of C-H functionalization reactions:

  • C-H Olefination: The direct coupling of this compound with various olefins to introduce alkenyl groups at the C-2 or C-6 position.

  • C-H Arylation: The direct coupling of this compound with unactivated arenes to introduce aryl groups at the C-2 or C-6 position.

The methyl group at the 3-position introduces a steric bias, often leading to high regioselectivity in these transformations, favoring functionalization at the less hindered C-2 position.

Data Presentation

The following tables summarize the quantitative data for representative palladium-catalyzed C-H functionalization reactions using this compound as the directing group.

Table 1: Palladium-Catalyzed C-H Olefination of this compound

EntryOlefinProductYield (%)Regioselectivity (2- vs. 6-)
1Ethyl acrylate(E)-ethyl 3-(3-methylpyridin-2-yl)acrylate 1-oxide78>20:1
2Styrene(E)-3-methyl-2-styrylpyridine 1-oxide75>20:1
31-Octene3-methyl-2-(oct-1-en-1-yl)pyridine 1-oxide65>20:1

Table 2: Palladium-Catalyzed C-H Arylation of this compound

EntryAreneProductYield (%)Regioselectivity (2- vs. 6-)
1Benzene3-methyl-2-phenylpyridine 1-oxide8520:1[1]
2Toluene3-methyl-2-(p-tolyl)pyridine 1-oxide8218:1
3Anisole2-(4-methoxyphenyl)-3-methylpyridine 1-oxide7922:1

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed C-H olefination and arylation of this compound.

Protocol 1: Palladium-Catalyzed C-H Olefination of this compound with Ethyl Acrylate

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Pyridine

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add this compound (4.0 mmol, 4 equiv), palladium(II) acetate (0.1 mmol, 10 mol%), and silver(I) carbonate (1.5 mmol, 1.5 equiv).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (6.0 mL) and pyridine (1.0 mmol, 1.0 equiv) to the tube via syringe.

  • Add ethyl acrylate (1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired product, (E)-ethyl 3-(3-methylpyridin-2-yl)acrylate 1-oxide.

Protocol 2: Palladium-Catalyzed C-H Arylation of this compound with Benzene

Materials:

  • This compound

  • Benzene (anhydrous)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add this compound (0.6 mmol, 1.0 equiv), palladium(II) acetate (0.06 mmol, 10 mol%), and silver(I) carbonate (1.32 mmol, 2.2 equiv).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous benzene (2.4 mL, 40 equiv) to the tube via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired product, 3-methyl-2-phenylpyridine 1-oxide.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

C_H_Functionalization_Pathway cluster_0 Catalytic Cycle Start 3-Methylpyridine 1-Oxide + Pd(II) Intermediate1 Palladacycle Intermediate Start->Intermediate1 C-H Activation Coupling Oxidative Addition/ Reductive Elimination Intermediate1->Coupling + Coupling Partner Product Functionalized Product Coupling->Product Regeneration Catalyst Regeneration Coupling->Regeneration Regeneration->Start [O]

Caption: Generalized catalytic cycle for Pd-catalyzed C-H functionalization.

Experimental_Workflow Start Combine Reactants: This compound, Pd(OAc)2, Ag2CO3 Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Add_Reagents Add Solvent and Coupling Partner Inert_Atmosphere->Add_Reagents Reaction Heat Reaction Mixture (100-130 °C) Add_Reagents->Reaction Workup Cool, Dilute, and Filter Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Isolated Functionalized Product Purification->Final_Product

References

Application Notes and Protocols: Chiral Pyridine N-Oxides in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyridine N-oxides have emerged as a powerful class of organocatalysts and ligands in asymmetric synthesis. Their unique electronic properties, arising from the polarized N-O bond, render them strong Lewis bases capable of activating silicon-based reagents and effectively coordinating with metal centers. This ability to form chiral environments around reactants has led to their successful application in a variety of enantioselective transformations, providing access to key chiral building blocks for the pharmaceutical and fine chemical industries. This document provides an overview of selected applications, quantitative data, and detailed experimental protocols for the use of chiral pyridine N-oxides in asymmetric synthesis.

Core Applications and Mechanisms

Chiral pyridine N-oxides are particularly effective in reactions involving the formation of new stereocenters. Key applications include:

  • Enantioselective Ring-Opening of meso-Epoxides: Chiral pyridine N-oxides can catalyze the desymmetrization of meso-epoxides with nucleophiles like silicon tetrachloride, affording chiral chlorohydrins. These products are versatile intermediates in organic synthesis. The catalyst activates the silicon tetrachloride, which then coordinates to the epoxide, leading to a stereoselective nucleophilic attack by the chloride.

  • Asymmetric Henry (Nitroaldol) Reaction: In combination with metal ions such as copper(II), chiral pyridine N-oxide derivatives can form effective chiral catalysts for the enantioselective addition of nitroalkanes to aldehydes (Henry reaction). This reaction is a valuable tool for the synthesis of chiral β-nitro alcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids.[3][4][5]

Data Presentation

Table 1: Asymmetric Allylation of Aromatic Aldehydes with Allyltrichlorosilane
EntryAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Benzaldehyde(R)-2a (0.1)CH3CN-4539592[6]
24-Methoxybenzaldehyde(R)-2a (0.1)CH3CN-452.59694[6]
34-Nitrobenzaldehyde(R)-2a (0.1)CH3CN-4529898[6]
42-Naphthaldehyde(R)-2a (0.1)CH3CN-4539496[6]
54-Methoxybenzaldehyde(+)-12h (20)CHCl3:TCE (1:1)-78128487[7]
63,4-Dimethoxybenzaldehyde(+)-12h (20)CHCl3:TCE (1:1)-78128194[7]
7BenzaldehydeQUINOX (5)CH2Cl2-40127587[8]
84-(Trifluoromethyl)benzaldehydeQUINOX (5)CH2Cl2-400.59296[8]

*TCE = 1,1,2,2-tetrachloroethane

Table 2: Enantioselective Ring-Opening of meso-Epoxides with SiCl4
EntryEpoxideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1cis-Stilbene oxideHelical N-Oxide 1 (10)CH2Cl2-78129490[9]
2Cyclohexene oxideHelical N-Oxide 1 (10)CH2Cl2-78128588[9]
3Cyclopentene oxideHelical N-Oxide 1 (10)CH2Cl2-78128885[9]
4cis-Stilbene oxideAxially-chiral bipyridine N,N'-dioxide (10)CH2Cl2-78-9490[10]
Table 3: Asymmetric Henry Reaction of Aldehydes with Nitromethane
EntryAldehydeCatalyst System (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1BenzaldehydeL-prolinamide N-oxide/Cu(OAc)2 (10)EtOHrt248592
24-NitrobenzaldehydeL-prolinamide N-oxide/Cu(OAc)2 (10)EtOHrt129295
32-NaphthaldehydeL-prolinamide N-oxide/Cu(OAc)2 (10)EtOHrt248894
42-Acylpyridine N-oxideNi-aminophenol sulfonamide complex (10)THF0489199[3]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Allylation of Aromatic Aldehydes

This protocol is adapted from the allylation of 4-methoxybenzaldehyde using an axially chiral 2,2'-bipyridine N,N'-dioxide catalyst.[6]

Materials:

  • Chiral 2,2'-bipyridine N,N'-dioxide catalyst ((R)-2a)

  • Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Allyltrichlorosilane

  • Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (CH3CN)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a flame-dried reaction flask under a nitrogen atmosphere, add the chiral pyridine N-oxide catalyst (0.001 mmol, 0.1 mol%).

  • Add anhydrous acetonitrile (1.0 mL) and cool the solution to -45 °C in a cryocooler.

  • Add the aldehyde (1.0 mmol, 1.0 equiv.) to the cooled solution.

  • Slowly add diisopropylethylamine (3.0 mmol, 3.0 equiv.) to the reaction mixture.

  • Add allyltrichlorosilane (1.2 mmol, 1.2 equiv.) dropwise over 5 minutes.

  • Stir the reaction mixture at -45 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NH4Cl solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Procedure for Enantioselective Ring-Opening of a meso-Epoxide

This protocol describes the desymmetrization of cis-stilbene oxide using a helical chiral pyridine N-oxide catalyst.[9]

Materials:

  • Helical chiral pyridine N-oxide catalyst

  • meso-Epoxide (e.g., cis-stilbene oxide)

  • Silicon tetrachloride (SiCl4)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral pyridine N-oxide catalyst (0.02 mmol, 10 mol%) in anhydrous dichloromethane (1.0 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the meso-epoxide (0.2 mmol, 1.0 equiv.) to the solution.

  • Add diisopropylethylamine (0.4 mmol, 2.0 equiv.).

  • Slowly add a solution of silicon tetrachloride (0.22 mmol, 1.1 equiv.) in anhydrous dichloromethane (0.5 mL) dropwise.

  • Stir the mixture at -78 °C for the specified time (monitor by TLC).

  • Quench the reaction at -78 °C by the addition of saturated aqueous NaHCO3 solution (5 mL).

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral chlorohydrin.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: General Procedure for Asymmetric Henry (Nitroaldol) Reaction

This protocol is for the asymmetric Henry reaction of 2-acylpyridine N-oxides catalyzed by a Ni-aminophenol sulfonamide complex.[3]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)2·4H2O)

  • Chiral aminophenol sulfonamide ligand

  • 2-Acylpyridine N-oxide

  • Base (e.g., 2,6-lutidine)

  • Nitromethane (CH3NO2)

  • Anhydrous tetrahydrofuran (THF)

  • Solvents for chromatography (e.g., ethanol/ethyl acetate or petroleum ether/ethyl acetate)

Procedure:

  • In a reaction tube, stir a mixture of Ni(OAc)2·4H2O (0.02 mmol, 10 mol%) and the chiral aminophenol sulfonamide ligand (0.022 mmol, 11 mol%) in THF (0.5 mL) at 35 °C for 1 hour.

  • Add the 2-acylpyridine N-oxide (0.2 mmol, 1.0 equiv.) and the base (0.04 mmol, 20 mol%).

  • Cool the mixture to 0 °C and stir for 10 minutes.

  • Add nitromethane (0.2 mL) and additional THF (0.3 mL).

  • Continue stirring at 0 °C for the time indicated by reaction monitoring (TLC).

  • After the reaction is complete, purify the resulting solution directly by column chromatography on silica gel to afford the desired β-nitro alcohol product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Asymmetric_Allylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis catalyst Chiral Pyridine N-Oxide Catalyst mixing Mixing and Cooling (-45 to -78 °C) catalyst->mixing solvent Anhydrous Solvent solvent->mixing aldehyde Aldehyde aldehyde->mixing base Base (DIPEA) base->mixing allylsilane Allyltrichlorosilane allylsilane->mixing stirring Stirring and Monitoring (TLC) mixing->stirring quench Quench with aq. NaHCO3 stirring->quench extract Extraction with Organic Solvent quench->extract dry Drying and Concentration extract->dry purify Column Chromatography dry->purify product Chiral Homoallylic Alcohol purify->product analysis Determine Yield and ee% (HPLC) product->analysis

Caption: Experimental workflow for asymmetric allylation.

Catalytic_Cycle_Allylation catalyst Chiral Pyridine N-Oxide (Cat) activated_complex [Cat-SiCl3-Allyl] Hypervalent Silicon Complex catalyst->activated_complex + Allyl-SiCl3 silane Allyl-SiCl3 transition_state [Chair-like Transition State] activated_complex->transition_state + R-CHO aldehyde R-CHO product_complex Product-Silicon Complex transition_state->product_complex C-C bond formation product_complex->catalyst Catalyst Regeneration product Chiral Homoallylic Alcohol product_complex->product Hydrolysis

References

Application Notes and Protocols for the Biocatalysis of 3-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the biocatalytic applications of 3-methylpyridine and its derivatives, with a focus on the use of the microorganism Burkholderia sp. MAK1 for N-oxidation reactions. This biocatalyst offers a green and regioselective method for the synthesis of pyridine N-oxides, which are valuable intermediates in the pharmaceutical and chemical industries.

Introduction

3-Methylpyridine 1-oxide (also known as 3-picoline N-oxide) is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and advanced materials.[1] The N-oxide functional group activates the pyridine ring, facilitating a range of chemical transformations.[1] Biocatalysis, particularly through the use of whole-cell systems, presents a sustainable and efficient alternative to traditional chemical synthesis routes for producing these valuable compounds. The soil bacterium Burkholderia sp. MAK1 has been identified as an effective biocatalyst for the oxyfunctionalization of pyridine derivatives, including the N-oxidation of methylpyridines.[2][3] This process is mediated by a soluble diiron monooxygenase, offering high regioselectivity and product purity under mild reaction conditions.[2][4]

Biocatalytic Applications

The primary biocatalytic application of 3-methylpyridine with Burkholderia sp. MAK1 is its conversion to this compound. This whole-cell biotransformation can also be applied to other methylpyridine isomers.

Quantitative Data Summary

The efficiency of the N-oxidation of various methylpyridines by whole cells of Burkholderia sp. MAK1 is summarized in the table below. The data is extracted from scientific literature to provide a clear comparison of the biocatalyst's performance with different substrates.[2]

SubstrateProductConversion (%)Time (h)
2-Methylpyridine2-Methylpyridine 1-oxide>9924
3-MethylpyridineThis compound8524
4-Methylpyridine4-Methylpyridine 1-oxide>9924

Experimental Protocols

The following protocols are based on methodologies reported for the whole-cell biocatalysis of pyridine derivatives using Burkholderia sp. MAK1.[2][4]

1. Cultivation and Induction of Burkholderia sp. MAK1

  • Objective: To grow Burkholderia sp. MAK1 and induce the expression of the monooxygenase responsible for N-oxidation.

  • Materials:

    • Burkholderia sp. MAK1 (DSM 102049)

    • EFA medium (composition per liter: 3.78 g Na2HPO4·2H2O, 1.5 g KH2PO4, 0.2 g MgSO4·7H2O, 1.0 g (NH4)2SO4, 1 ml trace element solution)

    • Trace element solution (composition per liter: 0.1 g FeSO4·7H2O, 0.02 g CaCl2, 0.01 g MnCl2·2H2O, 0.03 g H3BO3, 0.02 g CoCl2·6H2O, 0.01 g ZnCl2, 0.006 g NiCl2·6H2O, 0.002 g Na2MoO4·2H2O, 0.001 g CuCl2·2H2O)

    • Succinate (as a carbon source for initial growth)

    • 2-Hydroxypyridine (as an inducer)

  • Protocol:

    • Prepare EFA medium and autoclave.

    • Inoculate a starter culture of Burkholderia sp. MAK1 in EFA medium containing succinate (e.g., 1.0 g/L) and incubate at 30°C with shaking until the exponential growth phase is reached.

    • For induction, cultivate the cells in EFA medium with 2-hydroxypyridine (e.g., 1.0 g/L) as the sole carbon source.[4][5]

    • Harvest the induced cells by centrifugation (e.g., 5000 × g for 10 min at 4°C) and wash with potassium phosphate buffer (e.g., 50 mM, pH 7.2).

2. Whole-Cell Biotransformation of 3-Methylpyridine

  • Objective: To convert 3-methylpyridine to this compound using induced Burkholderia sp. MAK1 cells.

  • Materials:

    • Induced Burkholderia sp. MAK1 cells

    • Potassium phosphate buffer (50 mM, pH 7.2)

    • Glucose

    • 3-Methylpyridine

  • Protocol:

    • Resuspend the harvested and washed cells in potassium phosphate buffer to a desired cell density (e.g., OD600 of 10).

    • Add glucose to the cell suspension to a final concentration of 15 mM to provide a source of reducing equivalents (NAD(P)H) for the monooxygenase.

    • Add the substrate, 3-methylpyridine, to the reaction mixture at a suitable concentration (e.g., 0.25 mM).

    • Incubate the reaction mixture at 30°C with shaking.

    • Monitor the reaction progress over time (e.g., 24 hours) by taking samples periodically.

3. Product Analysis

  • Objective: To quantify the conversion of 3-methylpyridine and the formation of this compound.

  • Methodology:

    • The reaction progress can be monitored using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6]

    • Prepare samples by centrifuging the reaction mixture to remove cells and filtering the supernatant.

    • Analyze the supernatant using a suitable HPLC column (e.g., C18) with a mobile phase gradient appropriate for separating the substrate and product.

    • Quantify the compounds by comparing their peak areas to those of analytical standards.

Diagrams

Experimental Workflow for Biocatalytic N-Oxidation

G cluster_0 Cell Preparation cluster_1 Biotransformation cluster_2 Analysis Cultivation Cultivate Burkholderia sp. MAK1 on succinate Induction Induce with 2-hydroxypyridine Cultivation->Induction Harvesting Harvest and wash cells Induction->Harvesting ReactionSetup Resuspend cells in buffer with glucose and 3-methylpyridine Harvesting->ReactionSetup Incubation Incubate at 30°C with shaking ReactionSetup->Incubation Sampling Take samples over time Incubation->Sampling Preparation Centrifuge and filter Sampling->Preparation Analysis Analyze by HPLC-MS Preparation->Analysis G Substrate 3-Methylpyridine Enzyme_Active Activated Enzyme (Oxygenated Fe-complex) Substrate->Enzyme_Active Binds Substrate Enzyme_Resting Monooxygenase (Fe-center) Cofactor_Oxidized NAD(P)+ Enzyme_Resting->Cofactor_Oxidized Enzyme_Resting->Enzyme_Active Binds O2 Product This compound Cofactor_Reduced NAD(P)H + H+ Cofactor_Reduced->Enzyme_Resting Reduction Oxygen O2 Oxygen->Enzyme_Active Water H2O Enzyme_Active->Enzyme_Resting Regeneration Enzyme_Active->Product Oxygen Transfer Enzyme_Active->Water

References

Application Notes and Protocols for 3-Methylpyridine 1-oxide in Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, in the fabrication of advanced electronic materials. While direct, extensive data on this compound is limited in publicly available literature, its structural similarity to other pyridine derivatives allows for strong inferences of its potential applications, particularly in perovskite solar cells and organic light-emitting diodes (OLEDs).

Application Note 1: this compound as a Defect Passivation Agent in Perovskite Solar Cells

Pyridine derivatives are widely recognized for their role in enhancing the performance and stability of perovskite solar cells (PSCs).[1] The primary mechanism is the passivation of defects at the perovskite surface and grain boundaries. The nitrogen atom in the pyridine ring acts as a Lewis base, donating a lone pair of electrons to passivate uncoordinated lead ions (Pb²⁺), which are common defect sites in perovskite crystals.[1] This passivation reduces non-radiative recombination of charge carriers, thereby improving the photovoltaic performance of the device.

Quantitative Data: Performance of Perovskite Solar Cells with a 3-Substituted Pyridine Additive

The following table summarizes the performance metrics of wide-bandgap perovskite solar cells with and without the addition of 3-(aminomethyl)pyridine (3-PyAI), serving as a proxy for the potential impact of this compound.

AdditivePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
Control (None)19.601.1421.3979.56
3-(aminomethyl)pyridine (3-PyAI)21.841.1922.2181.38
Experimental Protocol: Fabrication of Perovskite Solar Cells with a Pyridine-based Additive

This protocol describes a general procedure for the fabrication of a standard n-i-p planar perovskite solar cell, incorporating a pyridine-based additive like this compound.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Tin oxide (SnO₂) nanoparticle dispersion (e.g., 15% in H₂O)

  • Perovskite precursor solution (e.g., Cs0.22FA0.78Pb(I0.85Br0.15)3 in a mixed solvent of DMF and DMSO)

  • This compound

  • Spiro-OMeTAD solution in chlorobenzene

  • Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) solution in acetonitrile

  • 4-tert-butylpyridine (tBP)

  • Silver (Ag) or Gold (Au) evaporation source

  • Cleaning agents: Deionized water, isopropanol, acetone

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen stream.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the SnO₂ nanoparticle dispersion onto the ITO substrate at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150°C for 30 minutes in ambient air.

  • Perovskite Layer Deposition with Additive:

    • Prepare the perovskite precursor solution.

    • Add the desired concentration of this compound to the perovskite precursor solution and stir for at least 2 hours.

    • In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the SnO₂ layer. A two-step program is often used (e.g., 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds).

    • During the second step of spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Anneal the perovskite film at 100°C for 60 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the Spiro-OMeTAD solution containing Li-TFSI and tBP.

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Metal Electrode Deposition:

    • Deposit a silver or gold back electrode (approximately 100 nm) by thermal evaporation through a shadow mask.

Diagram: Workflow for Perovskite Solar Cell Fabrication with Additive

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Completion ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone ETL SnO2 Deposition UV_Ozone->ETL Perovskite_Deposition Perovskite Spin-Coating & Anti-solvent Quenching ETL->Perovskite_Deposition Perovskite_Precursor Prepare Perovskite Precursor + this compound Perovskite_Precursor->Perovskite_Deposition HTL Spiro-OMeTAD Deposition Perovskite_Deposition->HTL Electrode Metal Electrode Evaporation HTL->Electrode Characterization Device Characterization Electrode->Characterization

Caption: Workflow for the fabrication of a perovskite solar cell incorporating an additive.

Diagram: Proposed Defect Passivation Mechanism

G cluster_interaction Lewis Acid-Base Interaction Perovskite Perovskite Crystal Lattice Defect Uncoordinated Pb2+ Defect Perovskite->Defect has Passivation Passivated Defect Site Defect->Passivation is passivated by Additive This compound Additive->Passivation donates lone pair electrons

Caption: Mechanism of perovskite defect passivation by this compound.

Application Note 2: this compound in Organic Light-Emitting Diodes (OLEDs)

Pyridine N-oxides are utilized in the electronics industry for the design of advanced materials, including those for OLEDs.[3] Their specific electronic properties can be leveraged in the synthesis of novel ligands for metal complexes used as emitters or as components of host materials in the emissive layer. The N-oxide functional group can influence the electronic structure of the molecule, potentially leading to materials with improved charge transport properties, higher photoluminescence quantum yields, and better device stability.

Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a simple multi-layer OLED using spin-coating techniques.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Emissive layer material (e.g., a host-dopant system where a material derived from this compound could be a component) dissolved in a suitable organic solvent (e.g., toluene or chlorobenzene)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Cleaning agents: Deionized water, isopropanol, acetone

Procedure:

  • Substrate Cleaning: (Same as in the perovskite solar cell protocol).

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 60 seconds.

    • Anneal the substrates at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the emissive material in an appropriate solvent.

    • Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and time will depend on the desired film thickness and the solution properties.

    • Anneal the substrate to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the ETL material (e.g., 40 nm of TPBi).

    • Deposit a thin layer of LiF (e.g., 1 nm).

    • Deposit the aluminum cathode (e.g., 100 nm).

Diagram: General OLED Device Architecture

G cluster_0 OLED Device Stack Cathode Cathode (Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) (Potentially containing This compound derivative) EML->ETL Light Emitted Light EML->Light HIL Hole Injection Layer (HIL) (PEDOT:PSS) HIL->EML Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A typical multilayer architecture of an Organic Light-Emitting Diode (OLED).

References

Troubleshooting & Optimization

Technical Support Center: 3-Methylpyridine 1-oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methylpyridine 1-oxide (also known as 3-Picoline N-oxide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound involve the oxidation of 3-Methylpyridine (3-picoline). Common oxidizing agents include hydrogen peroxide, peracetic acid, and meta-chloroperoxybenzoic acid (mCPBA).[1][2][3][4] The choice of reagent and solvent can influence reaction conditions, yield, and purity.

Q2: What is the typical appearance and stability of this compound?

A2: this compound is typically a white to pale yellow crystalline solid.[5] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Therefore, it should be stored in a tightly sealed container in a dry environment.

Q3: What are the primary applications of this compound?

A3: this compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6][7] For example, it is a precursor for the synthesis of 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine, which are important building blocks in the production of pesticides.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product. What are the possible causes and solutions?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • Oxidizing Agent: Ensure the oxidizing agent (e.g., hydrogen peroxide, mCPBA) has not degraded. Hydrogen peroxide solutions can lose potency over time. It is recommended to use a fresh, properly stored batch.

    • Starting Material: The purity of the 3-Methylpyridine can affect the reaction. Consider using freshly distilled 3-Methylpyridine.[1]

  • Reaction Conditions:

    • Temperature: The oxidation reaction is often exothermic.[5] Inadequate temperature control can lead to side reactions or decomposition of the product. Maintain the recommended temperature range for your specific protocol. For instance, a common method using hydrogen peroxide in glacial acetic acid suggests maintaining an internal temperature of 70 ± 5°C.[1]

    • Reaction Time: Ensure the reaction is allowed to proceed for the specified duration. Incomplete reactions are a common cause of low yields. Some protocols require reaction times of up to 24 hours.[1]

  • Work-up Procedure:

    • Extraction: The product is soluble in water and chloroform.[1] Ensure efficient extraction by using an adequate volume of the appropriate solvent and performing multiple extractions.

    • pH Adjustment: During work-up, the pH of the solution is critical. For instance, after removing excess acetic acid, the solution is made strongly alkaline (e.g., with 40% aqueous sodium hydroxide) before extraction with chloroform.[1]

Issue 2: Reaction is Difficult to Control (Runaway Reaction)

Q: My reaction is highly exothermic and difficult to control. How can I manage this?

A: The oxidation of pyridines is inherently exothermic, and poor control can be a significant safety hazard.[5]

  • Rate of Addition: Add the oxidizing agent slowly and portion-wise to the reaction mixture. This allows for better dissipation of the heat generated.

  • Cooling: Use an ice bath or other cooling system to maintain the desired temperature throughout the addition of the oxidizing agent and during the reaction.[1]

  • Microreactor Technology: For better heat exchange and process control, especially on a larger scale, using a microreactor is a modern approach that can mitigate the risks associated with exothermic reactions.[5]

Issue 3: Product is Impure or Contaminated with Byproducts

Q: My final product is impure. What are the likely contaminants and how can I purify it?

A: Impurities can include unreacted starting material, byproducts from side reactions, or residual solvents.

  • Common Byproducts: Over-oxidation or side reactions can lead to the formation of various byproducts. The specific byproducts will depend on the reaction conditions and reagents used.

  • Purification Techniques:

    • Distillation: Vacuum distillation is a common method for purifying this compound.[1]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

    • Chromatography: For small-scale preparations or to remove stubborn impurities, column chromatography can be employed.

Experimental Protocols

Protocol 1: Synthesis using Hydrogen Peroxide and Acetic Acid

This protocol is adapted from a procedure described in Organic Syntheses.[1]

  • Reaction Setup: In a 2-liter round-bottomed flask, combine 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-Methylpyridine.

  • Addition of Oxidant: With shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

  • Reaction: Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • Work-up:

    • Remove excess acetic acid and water under reduced pressure (30 mm).

    • After collecting about 500 mL of distillate, dilute the residue with 200 mL of water and concentrate again, collecting another 200 mL of distillate.

    • Cool the residual mixture to 0-5°C in an ice-salt bath.

    • Slowly add 500 mL of cold (0-5°C) 40% aqueous sodium hydroxide solution with shaking.

  • Extraction and Purification:

    • Extract the strongly alkaline solution with 2 L of chloroform.

    • Dry the chloroform extracts over anhydrous sodium carbonate, filter, and concentrate by distillation under reduced pressure.

    • Distill the product under vacuum (boiling point 84–85°C / 0.3 mm) to yield 175–180 g (73–77%) of this compound.

Protocol 2: Synthesis using m-Chloroperoxybenzoic Acid (mCPBA)

This is a general procedure based on common laboratory practices for N-oxidation.[4]

  • Reaction Setup: Dissolve 10 g of 3-Methylpyridine in 100 mL of dichloromethane in a flask and cool to 0-5°C.

  • Addition of Oxidant: While stirring, slowly add 27.8 g of m-chloroperoxybenzoic acid at 0°C.

  • Reaction: Allow the mixture to stir at 20-25°C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction solution under reduced pressure to remove the dichloromethane.

    • Add 150 mL of water to the residue with stirring. A white solid (m-chlorobenzoic acid byproduct) will precipitate.

    • Adjust the pH of the mixture to 4-5 and stir for 2-3 hours.

    • Filter the mixture and collect the filtrate.

  • Purification: Concentrate the filtrate under reduced pressure and dry to obtain the product.

Data Presentation

Table 1: Comparison of Synthesis Protocols

ParameterProtocol 1: H₂O₂ / Acetic Acid[1]Protocol 2: mCPBA / DCM[4]
Oxidizing Agent 30% Hydrogen Peroxidem-Chloroperoxybenzoic Acid
Solvent Glacial Acetic AcidDichloromethane
Reaction Temperature 70 ± 5°C0-5°C (addition), 20-25°C (reaction)
Reaction Time 24 hours24 hours
Reported Yield 73–77%85%
Key Work-up Step Basification and Chloroform ExtractionpH adjustment and filtration

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: H₂O₂ / Acetic Acid cluster_protocol2 Protocol 2: mCPBA / DCM p1_start Mix 3-Picoline & Acetic Acid p1_add Add H₂O₂ (5°C) p1_start->p1_add p1_react Heat at 70°C for 24h p1_add->p1_react p1_workup Remove Acid, Basify p1_react->p1_workup p1_extract Extract with Chloroform p1_workup->p1_extract p1_purify Vacuum Distillation p1_extract->p1_purify p1_product 3-Methylpyridine 1-oxide p1_purify->p1_product p2_start Dissolve 3-Picoline in DCM (0-5°C) p2_add Add mCPBA (0°C) p2_start->p2_add p2_react Stir at 20-25°C for 24h p2_add->p2_react p2_workup Concentrate, Add Water p2_react->p2_workup p2_filter Adjust pH, Filter p2_workup->p2_filter p2_purify Concentrate Filtrate p2_filter->p2_purify p2_product 3-Methylpyridine 1-oxide p2_purify->p2_product

Caption: Experimental workflows for two common synthesis methods of this compound.

troubleshooting_low_yield start Low or No Yield reagent Check Reagent Quality start->reagent conditions Verify Reaction Conditions start->conditions workup Review Work-up Procedure start->workup oxidant Is Oxidant Fresh? reagent->oxidant Yes picoline Is 3-Picoline Pure? reagent->picoline No temp Was Temperature Controlled? conditions->temp Yes time Was Reaction Time Sufficient? conditions->time No extraction Was Extraction Efficient? workup->extraction Yes ph Was pH Correct? workup->ph No oxidant->conditions Yes solution Potential Solution picoline->solution temp->workup Yes time->solution extraction->solution ph->solution

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 3-Methylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methylpyridine 1-oxide (also known as 3-picoline N-oxide) for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient for the complete conversion of 3-methylpyridine. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[1]

  • Purity of Starting Materials: The purity of 3-methylpyridine is crucial. It is recommended to use freshly distilled 3-methylpyridine to avoid impurities that can interfere with the reaction.[2]

  • Oxidant Decomposition: The oxidizing agent, particularly hydrogen peroxide, can decompose, especially at elevated temperatures.[3] It's advisable to use cold (around 5°C) 30% hydrogen peroxide.[2]

  • Suboptimal Reagent Ratios: The molar ratio of the oxidant to the 3-methylpyridine can significantly impact the yield. An excess of the oxidizing agent is typically used to drive the reaction to completion.[2]

  • Inefficient Work-up and Purification: Product loss can occur during extraction and distillation steps. Ensure proper phase separation and efficient extraction techniques are employed.

Q2: I am observing the formation of significant byproducts. How can I minimize them?

Byproduct formation is a common issue. Here are some strategies to improve selectivity:

  • Control of Reaction Temperature: The oxidation of 3-methylpyridine is an exothermic reaction. Maintaining a controlled temperature, typically between 70-75°C, is essential to prevent side reactions and decomposition.[2] Overheating can lead to the formation of undesired byproducts.

  • Choice of Oxidizing Agent: While hydrogen peroxide in acetic acid is a common method, other oxidants like m-chloroperoxybenzoic acid (m-CPBA) can offer higher selectivity under milder conditions.[1][4]

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to the degradation of the desired product. Once the reaction is complete, as indicated by monitoring, proceed with the work-up.[3]

Q3: What is the best method for purifying the final product?

The purification of this compound typically involves the following steps:

  • Removal of Excess Acid and Water: After the reaction, excess acetic acid and water are removed under reduced pressure.[2]

  • Extraction: The product can be extracted from the reaction mixture using a suitable organic solvent like chloroform.[2]

  • Distillation: The final purification is often achieved by vacuum distillation.[2]

Q4: Can the choice of solvent affect the reaction outcome?

Yes, the solvent plays a crucial role. Glacial acetic acid is commonly used in conjunction with hydrogen peroxide as it facilitates the formation of peracetic acid, the active oxidizing species.[2] For other oxidants like m-CPBA, dichloromethane is a common solvent.[1] The choice of solvent can influence reaction rate and selectivity.

Data Presentation: Comparison of Synthesis Methods

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
30% Hydrogen PeroxideGlacial Acetic Acid70 ± 52473-77[2]
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane20-2524~85[1]
Perbenzoic AcidBenzeneNot specifiedNot specifiedNot specified[2]

Experimental Protocols

Method 1: Oxidation using Hydrogen Peroxide in Acetic Acid

This is a widely used and classical method for the N-oxidation of pyridines.[5]

Materials:

  • 3-Methylpyridine (freshly distilled)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottomed flask, combine 200 g (2.15 moles) of freshly distilled 3-methylpyridine with 600-610 ml of glacial acetic acid.[2]

  • With shaking, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide.[2] A significant amount of heat is liberated during this addition.[2]

  • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.[2]

  • After 24 hours, remove the excess acetic acid and water under reduced pressure (30 mm).[2]

  • Extract the collected solid twice with 400–500 ml portions of boiling chloroform.[2]

  • Combine the chloroform extracts and dry them over anhydrous sodium sulfate.[2]

  • Filter the extracts and concentrate them by distillation under reduced pressure.[2]

  • Distill the product under vacuum (b.p. 84–85°/0.3 mm) to yield 175–180 g (73–77%) of 3-methylpyridine-1-oxide.[2]

Method 2: Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This method often provides high yields under mild conditions.[4]

Materials:

  • 3-Methylpyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

Procedure:

  • Add 10g of 3-methylpyridine to 100ml of dichloromethane at a temperature of 0-5 °C and stir to mix.[1]

  • Add 27.8g of m-chloroperoxybenzoic acid at 0 °C.[1]

  • Stir the mixture for 24 hours at a temperature of 20-25 °C.[1]

  • Monitor the reaction using a TLC plate (DCM/MeOH = 10) until the m-chloroperoxybenzoic acid is completely consumed.[1]

  • Concentrate the reaction solution.

  • Add water to the concentrated solution to obtain a mixed solution.

  • Adjust the pH of the mixed solution to 4-5.

  • Stir the mixture for 2-3 hours and then filter.

  • Collect the filtrate, concentrate, and dry it to obtain the final product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reagents Mix 3-Methylpyridine and Acetic Acid start->reagents addition Add Cold H2O2 (exothermic) reagents->addition heating Heat at 70-75°C for 24h addition->heating workup Remove Excess Acid/Water (Reduced Pressure) heating->workup extraction Extract with Chloroform workup->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate Extract drying->concentration distillation Vacuum Distillation concentration->distillation product Pure this compound distillation->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Guide for Low Yield low_yield Low Yield Observed check_purity Check Purity of 3-Methylpyridine low_yield->check_purity Impure Starting Material? check_reaction_conditions Review Reaction Conditions (Temp, Time) low_yield->check_reaction_conditions Incomplete Reaction? check_oxidant Verify Oxidant Quality and Ratio low_yield->check_oxidant Oxidant Issue? review_workup Review Work-up and Purification Technique low_yield->review_workup Product Loss during Purification? distill_starting_material Distill Starting Material check_purity->distill_starting_material Yes optimize_conditions Optimize Temp/Time Monitor with TLC check_reaction_conditions->optimize_conditions Yes use_fresh_oxidant Use Fresh/Cold Oxidant Adjust Ratio check_oxidant->use_fresh_oxidant Yes optimize_extraction Optimize Extraction/ Distillation review_workup->optimize_extraction Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

reaction_pathway General Reaction Pathway cluster_reactants Reactants cluster_products Products r1 3-Methylpyridine p1 This compound r1->p1 Oxidation r2 Oxidizing Agent (e.g., H2O2/CH3COOH) r2->p1 p2 Byproduct (e.g., H2O)

Caption: The general chemical transformation from reactant to product.

References

Technical Support Center: 3-Methylpyridine 1-oxide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methylpyridine 1-oxide (also known as 3-Picoline N-oxide).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques for this compound are vacuum distillation (fractionation), recrystallization, and column chromatography.[1][2][3] The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key properties include its low melting point (37-39 °C), high boiling point at atmospheric pressure, and its boiling point under vacuum (e.g., 150 °C at 15 mmHg).[1][4] It is also highly hygroscopic and can remain as a supercooled liquid for extended periods after distillation before solidifying.[1][2] It is very soluble in water and soluble in organic solvents like acetone and chloroform.[2][5]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities may include unreacted 3-methylpyridine (3-picoline), residual solvents from the synthesis (e.g., acetic acid, acetone), excess oxidizing agents like hydrogen peroxide, and byproducts from side reactions or decomposition.[2][6]

Q4: My purified this compound is a pale yellow to brown liquid or low-melting solid. Is this normal?

A4: Yes, the appearance of this compound is often described as a pale yellow to brown crystalline low-melting mass.[1] Discoloration can be due to minor impurities or slight decomposition, which can sometimes be reduced by further purification like recrystallization or chromatography.

Q5: How should this compound be handled and stored?

A5: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.[5] Due to its hygroscopic nature, exposure to moisture should be minimized.[2] When handling, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7]

Q6: The product remains an oil even after cooling. What should I do?

A6: this compound is known to exist as a supercooled liquid for several days before solidifying.[1][2] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or seeding the liquid with a previously obtained crystal of the pure compound.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Incomplete extraction from the aqueous reaction mixture. 2. Decomposition during distillation at high temperatures. 3. Significant loss of product in the mother liquor during recrystallization.1. Perform multiple extractions with an appropriate solvent like chloroform.[2] 2. Use high-vacuum distillation to lower the boiling point and prevent thermal decomposition.[1] 3. Optimize the recrystallization solvent and temperature. Cool the solution slowly and consider concentrating the mother liquor to recover more product.[2]
Product is Dark Brown or Black 1. Thermal decomposition during synthesis or distillation. 2. Presence of significant, highly colored impurities.1. Ensure the reaction temperature is carefully controlled. Purify via vacuum distillation at the lowest possible temperature.[1] 2. Attempt purification by column chromatography using neutral alumina or silica gel.[3] A preliminary recrystallization may also help remove some colored impurities.[2]
Inconsistent or Broad Melting Point 1. Presence of residual solvents or unreacted starting materials. 2. The product has absorbed water from the atmosphere due to its hygroscopic nature.[2]1. Re-purify the compound using the most appropriate method (distillation or recrystallization). Ensure the product is thoroughly dried under vacuum. 2. Dry the sample under high vacuum for several hours. Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon).
Product Bumps Violently During Distillation 1. Inadequate vacuum or rapid heating. 2. Absence of boiling chips or an inefficient stirring mechanism.1. Ensure a stable, high vacuum is achieved before heating. Heat the distillation flask slowly and evenly using an oil bath. 2. Add fresh boiling chips or use a magnetic stir bar to ensure smooth boiling.

Quantitative Data Summary

PropertyValueReference(s)
Molecular Formula C₆H₇NO[4][5]
Molecular Weight 109.13 g/mol [4]
Appearance Pale yellow to brown crystalline low-melting mass[1]
Melting Point 37-39 °C[1][4]
Boiling Point 150 °C @ 15 mmHg 101–103 °C @ 0.7–0.8 mmHg[1][2][4]
Solubility Very soluble in water[5]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for separating this compound from non-volatile impurities or solvents with significantly different boiling points.

  • Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Use a magnetic stirrer and a suitable heating mantle or oil bath.

  • Procedure :

    • Place the crude this compound into the distillation flask.

    • Slowly and carefully apply a vacuum (e.g., 0.5-1.0 mmHg).

    • Once the vacuum is stable, begin heating the flask gently.

    • Discard any initial low-boiling fractions, which may contain residual solvents.

    • Collect the main fraction distilling at the expected temperature (e.g., 101-103 °C at 0.7-0.8 mm Hg).[2]

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive residues.

  • Post-Distillation : The distilled product may remain as a supercooled liquid.[2] Allow it to cool to room temperature. If it does not solidify, induce crystallization by scratching the flask or seeding.

Protocol 2: Purification by Recrystallization

This technique is effective for removing colored impurities and other solid byproducts.

  • Solvent Selection : Acetone is a commonly used solvent for the recrystallization of related compounds.[2]

  • Procedure :

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of boiling acetone to dissolve the solid completely.[2]

    • If the solution is highly colored, you may add a small amount of activated charcoal and hot filter the solution through a short plug of celite.

    • Allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[2]

    • Collect the crystals by suction filtration.

    • Wash the collected crystals with a small amount of cold acetone.

    • Dry the purified crystals thoroughly under vacuum to remove all residual solvent.

Protocol 3: Purification by Column Chromatography

This method is useful for removing polar or colored impurities that are difficult to separate by other means.

  • Stationary Phase : Neutral alumina is a suitable stationary phase.[3]

  • Eluent System : A non-polar solvent like dichloromethane followed by more polar solvents or mixtures can be effective.[3]

  • Procedure :

    • Prepare a column with neutral alumina in a suitable non-polar solvent.

    • Dissolve the crude product in a minimum amount of the initial eluent (e.g., dichloromethane).[3]

    • Load the solution onto the top of the column.

    • Begin elution with the non-polar solvent, collecting fractions.

    • Gradually increase the polarity of the eluent system (e.g., by adding ethyl acetate or methanol) to elute the desired compound.[3]

    • Monitor the collected fractions using an appropriate technique (e.g., TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram

The following diagram illustrates a logical workflow for selecting an appropriate purification technique for this compound based on the primary impurities observed.

PurificationWorkflow start Crude this compound assess Assess Primary Impurities start->assess distill Vacuum Distillation assess->distill Non-Volatile Impurities / High-Boiling Solvents recrystallize Recrystallization assess->recrystallize Colored Impurities / Crystalline Product dry Dry Under High Vacuum assess->dry Residual Volatile Solvents / Water (Hygroscopic) check_purity Check Purity (m.p., NMR, etc.) distill->check_purity recrystallize->check_purity chromatography Column Chromatography final_product Pure this compound chromatography->final_product dry->check_purity check_purity->chromatography Purity Not Acceptable (e.g., persistent color) check_purity->final_product Purity Acceptable

References

managing exothermic reactions in 3-Methylpyridine 1-oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylpyridine 1-oxide (also known as 3-picoline N-oxide). Due to the exothermic nature of the reaction, careful control of experimental parameters is crucial for ensuring safety and achieving high yields. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your work.

Troubleshooting Guide

Exothermic reactions, if not properly managed, can lead to hazardous situations, including thermal runaway and pressure buildup. Below is a guide to troubleshoot common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) 1. Rate of addition of the oxidizing agent (e.g., hydrogen peroxide) is too fast.2. Inadequate cooling of the reaction mixture.3. Concentration of reactants is too high.1. Immediately stop the addition of the oxidizing agent.2. Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to an ice-salt bath).3. Dilute the reaction mixture with a suitable solvent if safe to do so.
Excessive Gas Evolution/Pressure Buildup 1. Decomposition of the oxidizing agent (e.g., hydrogen peroxide) at elevated temperatures.2. Vigorous refluxing of the solvent.[1]1. Ensure the reaction temperature is maintained within the recommended range.2. Use an efficient condenser to manage solvent reflux.[1]3. Ensure the reaction vessel is not sealed and is appropriately vented.
Low Yield of this compound 1. Incomplete reaction due to insufficient reaction time or temperature.2. Degradation of the product at excessively high temperatures.3. Suboptimal ratio of reactants.1. Monitor the reaction progress using techniques like TLC or GC to ensure completion.2. Strictly adhere to the recommended temperature profile for the chosen protocol.3. Carefully measure and control the stoichiometry of the reactants.
Formation of Impurities/Byproducts 1. Side reactions occurring at higher temperatures.2. Over-oxidation of the desired product.1. Maintain precise temperature control throughout the reaction.2. Use the appropriate molar ratio of the oxidizing agent to avoid over-oxidation.3. Purify the crude product using distillation or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound?

A1: The primary safety concern is the management of the exothermic reaction. The oxidation of 3-methylpyridine is highly exothermic, and a large amount of heat can be liberated, especially during the addition of the oxidizing agent.[1] This can lead to a rapid increase in temperature, potentially causing the reaction to become uncontrollable (thermal runaway). Additionally, the use of strong oxidizing agents like hydrogen peroxide or peracetic acid requires careful handling to avoid decomposition, which can lead to the evolution of gas and a dangerous buildup of pressure.[2]

Q2: How can I effectively control the temperature of the reaction?

A2: Effective temperature control is critical. Key strategies include:

  • Slow, controlled addition of the oxidizing agent: Adding the oxidant dropwise or in small portions allows the heat generated to be dissipated.

  • Efficient cooling: Immerse the reaction flask in a cooling bath (e.g., ice-water or ice-salt) to maintain the desired temperature.[1]

  • Continuous monitoring: Use a thermometer to monitor the internal temperature of the reaction mixture throughout the process.

  • Appropriate scale: Be cautious when scaling up the reaction, as heat dissipation becomes more challenging in larger vessels.

Q3: What are the common oxidizing agents used, and how do they compare?

A3: The most common oxidizing agents for this synthesis are:

  • Hydrogen peroxide in glacial acetic acid: This is a widely used and effective method.[1]

  • Peracetic acid: Can also be used and may offer different reactivity and yield profiles.[1]

  • m-Chloroperoxybenzoic acid (m-CPBA): A versatile oxidizing agent often used in laboratory-scale synthesis.

The choice of oxidizing agent can influence the reaction conditions, yield, and safety considerations. Refer to the data table below for a comparison of different protocols.

Q4: What are the potential byproducts of this reaction?

A4: While the primary reaction is the N-oxidation of 3-methylpyridine, side reactions can occur, especially if the temperature is not well-controlled. Potential byproducts can include unreacted starting material and products from over-oxidation or ring-opening reactions. Proper workup and purification, such as distillation under reduced pressure, are necessary to isolate the pure this compound.[1]

Data Presentation

The following table summarizes quantitative data from various experimental protocols for the synthesis of this compound, allowing for easy comparison of reaction conditions and yields.

Oxidizing Agent Solvent Temperature (°C) Reaction Time (hours) Yield (%) Reference
30% Hydrogen PeroxideGlacial Acetic Acid70 ± 52473-771[1]
Hydrogen PeroxideAcid and catalyst60-757-8Not specified3[2]
m-Chloroperoxybenzoic AcidDichloromethane20-2524854[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • 3-Methylpyridine (freshly distilled)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

Procedure:

  • In a round-bottomed flask, combine 200 g (2.15 moles) of freshly distilled 3-methylpyridine with 600-610 ml of glacial acetic acid.

  • With shaking, slowly add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture. A large amount of heat is liberated during this step.

  • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • After 24 hours, remove the excess acetic acid and water under reduced pressure.

  • The resulting crude this compound can then be purified by vacuum distillation. The reported yield is 175-180 g (73-77%).

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow General Workflow for this compound Synthesis start Start reactants Combine 3-Methylpyridine and Solvent (e.g., Acetic Acid) start->reactants addition Slowly Add Oxidizing Agent (e.g., Hydrogen Peroxide) with Cooling reactants->addition reaction Heat Reaction Mixture at Controlled Temperature addition->reaction workup Remove Excess Solvent and Water (Reduced Pressure) reaction->workup purification Purify Product (e.g., Vacuum Distillation) workup->purification product This compound purification->product

Caption: General workflow for synthesizing this compound.

Troubleshooting Logic for Exothermic Reaction

troubleshooting_exotherm Troubleshooting an Uncontrolled Exothermic Reaction start Observe Rapid Temperature Increase stop_addition Immediately Stop Adding Oxidant start->stop_addition increase_cooling Enhance Cooling (e.g., Ice-Salt Bath) start->increase_cooling monitor_temp Monitor Temperature Closely stop_addition->monitor_temp increase_cooling->monitor_temp temp_decreases Temperature Decreases? monitor_temp->temp_decreases resume_slowly Resume Addition VERY SLOWLY temp_decreases->resume_slowly Yes emergency_stop Emergency Stop: Consider Dilution or Quenching (if safe) temp_decreases->emergency_stop No

Caption: Decision-making process for managing a thermal runaway event.

References

Technical Support Center: 3-Methylpyridine 1-Oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylpyridine 1-oxide. The information is designed to help identify and mitigate the formation of common byproducts in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where byproducts are observed with this compound?

A1: Byproduct formation is frequently encountered in several key reactions involving this compound, including nitration, amination, and reactions aimed at producing 3-cyanopyridine. The nature and quantity of these byproducts are highly dependent on reaction conditions such as temperature, solvent, and the purity of reagents.

Q2: I am observing an impurity with a mass increase of +16 Da in my reaction starting from 3-methylpyridine. What could it be?

A2: An impurity with a mass increase of +16 Da strongly suggests the formation of an N-oxide. This can occur if oxidizing agents are present as impurities or if the reaction is exposed to air at high temperatures.[1] To prevent this, ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) and use high-purity, anhydrous solvents.[1]

Q3: My reaction is producing byproducts related to hydrolysis. How can this be prevented?

A3: The presence of water in the reaction mixture can lead to hydrolysis of starting materials or intermediates. To mitigate this, it is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly before use. Performing the reaction under strictly anhydrous conditions is recommended for water-sensitive reactions.

Q4: Can the solvent contribute to byproduct formation?

A4: Yes, certain solvents can degrade at elevated temperatures and react with your compounds. For example, dimethylformamide (DMF) can decompose to generate dimethylamine, which can act as a nucleophile and lead to the formation of dimethylamino-substituted byproducts.[1] Consider using more stable solvents like acetonitrile (CH3CN), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) for high-temperature reactions.[1]

Troubleshooting Guides

Issue 1: Identification of Byproducts in the Nitration of this compound

Symptom: You are performing the nitration of this compound to synthesize 3-methyl-4-nitropyridine-1-oxide, but you observe unexpected peaks in your analytical data (e.g., HPLC, LC-MS).

Possible Cause & Solution:

Byproduct/IssueIdentification MethodProbable CauseMitigation Strategy
Unreacted this compound Compare retention time/mass with a standard.Incomplete reaction.Increase reaction time or temperature gradually. Ensure stoichiometric amounts of nitrating agents are used.
Di-nitrated products Mass spectrometry (unexpected higher mass).Harsh reaction conditions.Perform the reaction at a lower temperature. Control the addition rate of the nitrating agent.
Ring-opened byproducts Complex mixture of unidentified peaks.Excessive temperature or overly acidic conditions.Carefully control the temperature and consider using a milder nitrating agent.
Nitrogen Oxides (NOx) Evolution of brown gas.[2]Decomposition of nitric acid.[2]Ensure proper ventilation and consider using a scavenger for NOx gases if they interfere with the reaction.

Experimental Protocol: Nitration of this compound

This protocol is adapted from a literature procedure for the synthesis of 3-methyl-4-nitropyridine-1-oxide.[2]

  • Preparation: In a round-bottomed flask immersed in an ice-salt bath, add 1.65 moles of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5°C) sulfuric acid.

  • Addition of Nitrating Agent: Cool the mixture to about 10°C and add 495 ml of fuming yellow nitric acid in 50-ml portions with shaking.

  • Reaction: Attach a condenser and slowly raise the temperature to 95–100°C over 25–30 minutes. A spontaneous, vigorous reaction will commence. Control this exotherm with an ice-water bath.[2]

  • Heating: After the initial vigorous reaction subsides, continue heating at 100–105°C for 2 hours.

  • Workup: Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice. Neutralize by adding sodium carbonate monohydrate in small portions. The yellow crystalline product will separate.

  • Purification: Collect the solid by suction filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization.

Logical Workflow for Nitration Troubleshooting

nitration_troubleshooting start Start Nitration Reaction check_completion Monitor Reaction Progress (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete byproducts Unexpected Byproducts? incomplete->byproducts No increase_time_temp Increase Time/Temp incomplete->increase_time_temp Yes analyze_byproducts Analyze Byproducts (MS, NMR) byproducts->analyze_byproducts Yes end_product Desired Product byproducts->end_product No increase_time_temp->check_completion check_reagents Check Reagent Purity/Stoichiometry adjust_conditions Adjust Conditions (Lower Temp, Slower Addition) analyze_byproducts->adjust_conditions adjust_conditions->start

Troubleshooting workflow for nitration reactions.
Issue 2: Byproduct Formation in the Synthesis of 3-Cyanopyridine

Symptom: During the ammoxidation of 3-methylpyridine (where this compound can be an intermediate or side product), you detect byproducts other than the desired 3-cyanopyridine.

Possible Cause & Solution:

The synthesis of 3-cyanopyridine from 3-methylpyridine via ammoxidation is a high-temperature catalytic process.[3][4] Byproducts can arise from incomplete reaction or side reactions.

ByproductIdentification MethodProbable CauseMitigation Strategy
Nicotinamide Mass spectrometry, comparison with standard.Partial hydrolysis of the nitrile group.[5]Optimize water content in the reaction stream. Adjust catalyst composition.
Carbon Dioxide Gas chromatography of the off-gas.Over-oxidation of the methyl group.[5]Optimize the oxygen-to-substrate ratio. Adjust reaction temperature.
Unreacted 3-Methylpyridine Gas chromatography of the product mixture.Low catalyst activity or insufficient residence time.Increase reaction temperature or residence time. Check catalyst for deactivation.
Pyridine Gas chromatography.Demethylation of 3-methylpyridine.[3]Optimize catalyst to favor ammoxidation over demethylation.

Conceptual Reaction Pathway

ammoxidation_pathway cluster_main Main Reaction cluster_side Side Reactions 3-Methylpyridine 3-Methylpyridine 3-Cyanopyridine 3-Cyanopyridine 3-Methylpyridine->3-Cyanopyridine + NH3, O2 (Catalyst) Nicotinic Acid Nicotinic Acid 3-Methylpyridine->Nicotinic Acid Oxidation CO2 + H2O CO2 + H2O 3-Methylpyridine->CO2 + H2O Complete Oxidation Nicotinamide Nicotinamide 3-Cyanopyridine->Nicotinamide Hydrolysis

Reaction pathways in 3-cyanopyridine synthesis.
Issue 3: Regioselectivity and Byproducts in Amination Reactions

Symptom: Amination of this compound results in a mixture of isomers or other unexpected byproducts.

Possible Cause & Solution:

The N-oxide group activates the pyridine ring for nucleophilic attack, primarily at the 2- and 4-positions.[6][7] The methyl group at the 3-position can influence the regioselectivity.

Byproduct/IssueIdentification MethodProbable CauseMitigation Strategy
Mixture of 2-amino and 4-amino isomers HPLC, NMR spectroscopy.Similar activation at both positions.Modify the activating agent used in the reaction. Screen different solvents and temperatures to favor one isomer.
Di-aminated products Mass spectrometry (higher mass).High concentration of the aminating agent or prolonged reaction time.Use a stoichiometric amount of the aminating agent and add it slowly to the reaction mixture. Monitor the reaction closely and stop it upon consumption of the starting material.
Deoxygenated starting material (3-methylpyridine) GC-MS, comparison with standard.Reductive conditions or reaction with certain activating agents (e.g., phosphorus compounds).Choose an activating agent less prone to causing deoxygenation. Perform the reaction under non-reducing conditions.

Experimental Protocol: General Amination of a Pyridine N-Oxide

This is a general procedure that may require optimization for this compound.

  • Activation: Dissolve the pyridine N-oxide in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile). Add an activating agent (e.g., trifluoroacetic anhydride, PyBroP) at a controlled temperature (e.g., 0°C).[8]

  • Nucleophilic Addition: Add the amine nucleophile to the reaction mixture. The reaction may be run at room temperature or require heating.

  • Monitoring: Follow the progress of the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with an aqueous solution (e.g., sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to separate isomers and other byproducts.

References

Technical Support Center: 3-Methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and storage of 3-Methylpyridine 1-oxide for researchers, scientists, and drug development professionals. It includes frequently asked questions, troubleshooting advice, and relevant technical data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] A recommended storage temperature is between 0 - 8 °C.[4] The compound is hygroscopic, meaning it can absorb moisture from the air, so protecting it from atmospheric moisture is critical.[5][6]

Q2: My this compound sample has changed color. Is it still usable?

A2: this compound is typically a brown solid or a brown to light yellow liquid.[2][4] A significant color change may indicate decomposition or contamination. Before use, it is advisable to verify the purity of the material through analytical methods like melting point determination, NMR, or chromatography.

Q3: What are the signs of decomposition or instability?

A3: Besides color change, other signs of decomposition can include a change in physical state (e.g., unexpected liquefaction or solidification), development of an unusual odor, or insolubility in solvents where it should be soluble. If decomposition is suspected, the material should be handled with caution as its hazardous properties may have changed.

Q4: What substances are incompatible with this compound?

A4: You should avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][3][6] Storing or mixing it with these substances can lead to vigorous reactions and decomposition.

Q5: What are the hazardous decomposition products of this compound?

A5: Thermal decomposition or combustion can generate hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2][3][6] Experiments should be conducted in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Poor performance or low yield in reaction Compound degradation due to improper storage.Verify the purity of the this compound sample using an appropriate analytical technique (e.g., melting point, NMR). Ensure it was stored under the recommended cool, dry, and inert conditions.[1][2]
Presence of impurities from the supplier.Review the Certificate of Analysis (CoA). If necessary, purify the material before use.
Compound appears clumped or has become a viscous liquid Moisture absorption (hygroscopic nature).[5][6]Dry the compound under vacuum, taking care not to exceed its decomposition temperature. For future use, store in a desiccator or under an inert atmosphere.
Inconsistent analytical results (e.g., NMR, Mass Spec) Sample decomposition during analysis or handling.Prepare samples immediately before analysis. Avoid prolonged exposure to air or light. Ensure solvents are dry and free of reactive impurities.

Technical Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource(s)
Chemical Formula C₆H₇NO[2][7][8][9]
Molecular Weight 109.13 g/mol [2][7][8]
Appearance Brown solid or brown to light yellow liquid[2][4]
Melting Point 37 - 39 °C[4]
Boiling Point 150 °C / 15 mmHg[4]
Storage Temperature 0 - 8 °C[4]
Key Incompatibilities Strong oxidizing agents, acids, acid chlorides, chloroformates[2][3][6]

Experimental Protocols

General Protocol for Quality Assessment of this compound

This protocol outlines basic steps to assess the quality of a stored sample before experimental use.

1. Visual Inspection:

  • Carefully observe the sample in its sealed container.
  • Note its color and physical state. Compare this to the expected appearance (brown solid or light yellow/brown liquid).[2][4]
  • Look for signs of clumping, discoloration, or the presence of foreign particles.

2. Melting Point Determination:

  • This is a quick and effective method to check purity for solid samples.
  • Place a small amount of the solid sample into a capillary tube.
  • Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.
  • A sharp melting range close to the literature value (37-39 °C) suggests high purity.[4] A broad or depressed melting range indicates the presence of impurities, likely due to moisture or decomposition.

3. Solubility Test:

  • Check the solubility of a small amount of the compound in a relevant, inert solvent that will be used in your experiment.
  • Incomplete dissolution or the presence of suspended particles may suggest contamination or degradation.

Diagrams

G Troubleshooting Workflow for this compound start Start: Issue with This compound Sample visual_check Perform Visual Inspection start->visual_check color_change Is there significant color change or clumping? visual_check->color_change performance_issue Is there poor performance in reaction? color_change->performance_issue No moisture Potential Cause: Moisture Absorption (Hygroscopic Nature) color_change->moisture Yes (Clumping) decomposition Potential Cause: Decomposition or Contamination color_change->decomposition Yes (Color Change) check_storage Action: Review Storage Conditions (Cool, Dry, Tightly Sealed) performance_issue->check_storage Yes end_ok Proceed with Experiment performance_issue->end_ok No dry_sample Action: Dry Sample (e.g., under vacuum) moisture->dry_sample verify_purity Action: Verify Purity (e.g., Melting Point, NMR) decomposition->verify_purity verify_purity->end_ok Purity Confirmed end_discard Consider Purification or Using a New Batch verify_purity->end_discard Purity Not Confirmed dry_sample->verify_purity check_incompatibles Action: Check for Incompatible Reagents in Reaction Mixture check_storage->check_incompatibles check_incompatibles->verify_purity

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: 3-Methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methylpyridine 1-oxide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is also recommended to protect it from light. For long-term storage, refrigeration (2-8 °C) is advisable.[3] The compound is hygroscopic, so minimizing exposure to moisture is critical.[4]

Q2: My this compound solid has turned from white/light yellow to a brown color. What could be the cause?

A2: A change in color to brown is often an indicator of degradation.[1] This can be caused by exposure to air (oxidation), light, or elevated temperatures over time. It is also possible that the compound has been in contact with incompatible materials.

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, chloroformates, and acid chlorides.[1][5] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the reason?

A4: The appearance of new peaks in an HPLC chromatogram suggests the presence of impurities or degradation products. These can form due to improper storage, handling, or exposure to stress conditions such as heat, light, or incompatible chemicals. It is crucial to use a validated stability-indicating HPLC method to separate the parent compound from any potential degradants.

Q5: How can I prepare a stable stock solution of this compound?

A5: To prepare a stable stock solution, use a high-purity solvent and consider using a buffer if the stability is pH-dependent. To minimize oxidative degradation, using deoxygenated solvents can be beneficial. Store the solution in an amber vial to protect it from light and at a low temperature (e.g., 2-8 °C or -20 °C), ensuring the compound remains in solution. For long-term storage, consider aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid or Solution Oxidation, photodegradation, or thermal degradation.1. Verify storage conditions (temperature, light exposure, inert atmosphere). 2. Perform a purity check using HPLC to quantify the extent of degradation. 3. If purity is compromised, consider repurification if feasible. 4. For future storage and handling, implement more stringent protective measures.
Appearance of New Peaks in HPLC Formation of degradation products.1. Confirm that your HPLC method is stability-indicating. 2. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. 3. If the identity of the new peak is unknown, techniques like LC-MS can be used for identification.
Inconsistent Experimental Results Degradation of this compound leading to reduced potency or interfering byproducts.1. Always use a fresh batch or a recently purified sample for critical experiments. 2. Prepare stock solutions fresh and store them appropriately for a minimal duration. 3. Re-qualify the purity of your stored material before use.
Low Assay Value Significant degradation has occurred.1. Review the entire handling and storage history of the compound. 2. Compare the lot with a new, unopened lot if available. 3. If degradation is confirmed, the material may not be suitable for use.

Quantitative Data on Degradation

The following table summarizes potential degradation of this compound under various stress conditions. Note: Specific quantitative data for this compound is limited in publicly available literature. The data presented here is a representative template based on typical forced degradation studies for pyridine N-oxide derivatives. Researchers should perform their own studies to obtain precise data for their specific experimental conditions.

Stress Condition Condition Details Potential Degradation Products Notes
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24hDeoxygenation to 3-Methylpyridine, ring-opened productsStability may vary with acid concentration and temperature.
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24hRing-opened products, polymerizationPyridine N-oxides can be more susceptible to degradation under basic conditions.
Oxidative 3% H₂O₂ at room temp for 24hFurther oxidation of the pyridine ring, ring-opened productsThe N-oxide functionality can influence the oxidative stability.
Thermal Solid state at 80 °C for 48hDeoxygenation to 3-Methylpyridine, other decomposition productsDecomposition products may include nitrogen oxides (NOx), CO, and CO₂.[1][2]
Photolytic Solution exposed to UV light (e.g., 254 nm)Complex mixture of rearrangement and fragmentation productsPhotochemical rearrangements of pyridine N-oxides can lead to oxaziridine-like intermediates and 1,2-oxazepine derivatives.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at 0, 2, 6, and 24 hours.

    • Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at 0, 2, 6, and 24 hours.

    • Neutralize the aliquots with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 6, and 24 hours for HPLC analysis.

  • Thermal Degradation (Solution):

    • Incubate a sealed vial of the stock solution in an oven at 80 °C.

    • Withdraw aliquots at 0, 8, 24, and 48 hours for HPLC analysis.

  • Thermal Degradation (Solid):

    • Place a known amount of solid this compound in an oven at 80 °C.

    • At 0, 8, 24, and 48 hours, dissolve a portion of the solid in the HPLC mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a quartz cuvette to a UV lamp (e.g., 254 nm).

    • Withdraw aliquots at various time points for HPLC analysis.

    • A control sample should be kept in the dark under the same conditions.

  • HPLC Analysis:

    • Analyze all samples using a stability-indicating HPLC method. A typical starting method could be a C18 column with a gradient elution of acetonitrile and a phosphate buffer.

    • Monitor the decrease in the peak area of this compound and the formation of new peaks.

Visualizations

Potential Degradation Pathways

DegradationPathways cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis Base Basic Hydrolysis Oxidation Oxidation Heat Thermal Light Photolysis Deoxygenation 3-Methylpyridine RingOpened Ring-Opened Products Rearrangement Rearrangement Products (e.g., 1,2-Oxazepine) Polymerization Polymerization 3_Methylpyridine_1_oxide 3-Methylpyridine 1-oxide 3_Methylpyridine_1_oxide->Deoxygenation Heat/Acid 3_Methylpyridine_1_oxide->RingOpened Acid/Base/Oxidation 3_Methylpyridine_1_oxide->Rearrangement Light 3_Methylpyridine_1_oxide->Polymerization Base

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

ForcedDegradationWorkflow start Start prep_stock Prepare Stock Solution of this compound start->prep_stock stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep_stock->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize (if necessary) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Analyze Data: - Parent compound degradation - Degradant formation hplc->data end End data->end

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methylpyridine 1-oxide (also known as 3-Picoline N-oxide). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the oxidation of 3-Methylpyridine (3-picoline) using an oxidizing agent. Common reagents include hydrogen peroxide in glacial acetic acid, 40% peracetic acid with sodium acetate, and perbenzoic acid in benzene.[1] The hydrogen peroxide/acetic acid system is frequently used due to its accessibility and effectiveness.

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Reaction times may be too short, or the temperature may be too low. For the hydrogen peroxide/acetic acid method, a common protocol involves heating at 70-80°C for several hours.[1][2]

  • Decomposition of Hydrogen Peroxide: Hydrogen peroxide can decompose, especially at higher temperatures, reducing the amount of active oxidant available.

  • Side Reactions: Over-oxidation of the methyl group can lead to the formation of nicotinic acid.[3] Additionally, the N-oxide product itself can sometimes act as an oxidant, leading to other byproducts.[4][5]

  • Purification Losses: The product is hygroscopic and has a low melting point (around 33-39°C), which can complicate handling and purification.[6][7] Significant product may be lost during aqueous workup due to its solubility in water or during vacuum distillation if not carefully controlled.[1][6]

Q3: The oxidation reaction is highly exothermic and difficult to control. How can this be managed safely?

A3: The oxidation of pyridines is an exothermic process. To manage the reaction safely:

  • Controlled Reagent Addition: Add the oxidizing agent (e.g., hydrogen peroxide) portion-wise or via a dropping funnel to the solution of 3-Methylpyridine.[1]

  • External Cooling: Use an ice-water bath to dissipate the heat generated, especially during the initial addition of reagents.[1]

  • Vigorous Stirring: Ensure efficient stirring to prevent localized "hot spots" from forming.

  • Microreactor Technology: For enhanced safety and control, a microreactor can be used. This technology allows for rapid mixing and superior heat exchange, minimizing the risk of thermal runaway and reducing the decomposition of hydrogen peroxide.[8]

Q4: What are the typical impurities, and what is the best method for purification?

A4: Common impurities include unreacted 3-Methylpyridine, the solvent (e.g., acetic acid), water, and any side products. The most effective purification method is vacuum distillation, which separates the product based on its boiling point.[1] Before distillation, it's crucial to remove excess acetic acid and water, often accomplished under reduced pressure.[1]

Q5: How can I confirm the successful synthesis of this compound?

A5: Spectroscopic methods are ideal for product confirmation.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the formation of the N-oxide deshields the protons on the pyridine ring, causing their signals to shift downfield compared to the starting 3-Methylpyridine.[2]

  • Infrared (IR) Spectroscopy: A strong characteristic absorption band for the N-O bond stretch will appear.

  • Melting Point: The purified product should be a white to pale yellow crystalline solid with a melting point in the range of 33-39°C.[6][7]

Q6: What are the recommended storage conditions for this compound?

A6: this compound is a low-melting solid and is slightly hygroscopic, meaning it can absorb moisture from the air.[6] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[7]

Q7: Are there any "greener" or alternative synthesis methods available?

A7: Yes, research into more sustainable production methods is ongoing. One promising alternative is biocatalysis, which utilizes microorganisms (like Burkholderia sp. MAK1) or enzymes to perform the oxidation.[9] This approach can lead to high purity and yield under milder conditions, aligning with green chemistry principles.[9]

Q8: What are the key safety precautions to consider during this synthesis?

A8:

  • Reagents: Handle glacial acetic acid (corrosive) and hydrogen peroxide (strong oxidizer) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction: As the reaction is exothermic, be prepared to implement cooling to prevent a runaway reaction.[1] Perform the reaction in a well-ventilated fume hood.

  • Product: The final product is classified as a skin and eye irritant.[10] Avoid inhalation and direct contact.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive hydrogen peroxide. 2. Reaction temperature too low or time too short. 3. Product lost during aqueous workup.1. Use a fresh, properly stored bottle of hydrogen peroxide. 2. Increase temperature to 70-80°C and monitor the reaction for completion (e.g., by TLC).[1][2] 3. Minimize the volume of water used during workup; consider back-extraction of aqueous layers with a suitable organic solvent like chloroform.[1]
Exothermic Runaway 1. Reagents added too quickly. 2. Inadequate cooling or stirring.1. Add hydrogen peroxide slowly and portion-wise.[1] 2. Ensure the reaction flask is immersed in an ice-water bath and that stirring is vigorous and constant.[1] Consider using a microreactor for superior thermal control.[8]
Product is an Oil, Not a Solid 1. Presence of impurities (e.g., water, unreacted starting material). 2. Product is hygroscopic and has absorbed moisture.1. Ensure complete removal of water and acetic acid under reduced pressure before final purification.[1] 2. Purify via vacuum distillation. Store the final product under an inert atmosphere or in a desiccator.
Difficulty in Purification by Distillation 1. Inadequate vacuum. 2. Bumping or foaming.1. Check the vacuum pump and all seals for leaks. The boiling point is ~84-85°C at 0.3 mmHg.[1] 2. Use a magnetic stir bar or boiling chips. Ensure the crude material is free of excess volatile solvents before heating.

Data Presentation: Reaction Condition Comparison

ParameterMethod 1: Conventional Batch Synthesis[1]Method 2: Microreactor Synthesis[8]
Starting Material 3-Methylpyridine3-Methylpyridine (Purity ≥ 80%)
Oxidant 30% Hydrogen Peroxide25-35% Hydrogen Peroxide
Solvent/Catalyst Glacial Acetic AcidPhosphomolybdic acid and Molybdenum trioxide
Temperature 70 ± 5°C75 - 90°C
Reaction Time 24 hoursResidence time controlled by flow rate
Yield 73 - 77%Not specified, but process noted for high efficiency
Key Feature Standard laboratory setupEnhanced safety and process control

Experimental Protocols

Protocol 1: Conventional Synthesis in Glacial Acetic Acid[1]

This protocol is adapted from Organic Syntheses.

  • Reagent Preparation: In a 2-liter round-bottomed flask equipped with a magnetic stirrer, combine 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-Methylpyridine.

  • Oxidant Addition: With shaking or stirring, slowly add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

  • Reaction: Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • Workup: After 24 hours, remove the excess acetic acid and water under reduced pressure (e.g., using a rotary evaporator). Approximately 500 mL of liquid will be removed.

  • Purification: The resulting residue is purified by vacuum distillation. Collect the fraction boiling at 84-85°C / 0.3 mmHg. The expected yield is 175-180 g (73-77%).

Visualizations

General Workflow for this compound Synthesis cluster_reactants Step 1: Reactants cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup cluster_purification Step 4: Purification cluster_product Step 5: Final Product A 3-Methylpyridine C Mix & Heat (70-80°C, 24h) Control Exotherm! A->C B H₂O₂ / Acetic Acid B->C D Remove Volatiles (Reduced Pressure) C->D E Vacuum Distillation D->E F Pure 3-Methylpyridine 1-oxide E->F

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Was reaction complete? start->check_reaction check_temp Was temp/time adequate? (e.g., 70-80°C, 24h) check_reaction->check_temp No check_workup Any losses during workup? check_reaction->check_workup Yes check_oxidant Was H₂O₂ active? check_temp->check_oxidant Yes action_time Increase reaction time or temperature. check_temp->action_time No check_oxidant->check_workup Yes action_oxidant Use fresh H₂O₂. check_oxidant->action_oxidant No action_workup Optimize extraction/ minimize water use. check_workup->action_workup end_node Yield Improved action_time->end_node action_oxidant->end_node action_workup->end_node

Caption: A logical decision tree for troubleshooting low reaction yields.

References

Technical Support Center: 3-Methylpyridine 1-Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Methylpyridine 1-oxide (3-Picoline N-oxide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. The following content is structured to provide in-depth, field-proven insights into the experimental intricacies of this synthesis, ensuring both scientific integrity and practical applicability.

I. Introduction to this compound Synthesis

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its production, typically achieved through the oxidation of 3-Methylpyridine (3-picoline), presents several challenges, especially during scale-up. Common methods involve the use of oxidizing agents such as hydrogen peroxide in acetic acid, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or catalytic systems.[3][4][5][6] This guide will address the critical aspects of this process, from reaction optimization to product purification and safety considerations.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-oxidation of 3-picoline can stem from several factors, primarily incomplete reaction, degradation of the product, or inefficient workup. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Conversion:

    • Insufficient Oxidant: Ensure the molar ratio of the oxidizing agent to 3-picoline is adequate. For hydrogen peroxide/acetic acid systems, a molar excess of H₂O₂ is typically required.[4]

    • Suboptimal Temperature: The reaction temperature is a critical parameter. For the H₂O₂/acetic acid method, maintaining a temperature of 70-80°C is crucial.[4] Lower temperatures will result in slow reaction rates, while excessively high temperatures can lead to the decomposition of the peroxide and the N-oxide product.

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Product Degradation:

    • Over-oxidation: While less common for the pyridine ring itself, impurities in the starting material or harsh reaction conditions could lead to side reactions.

    • Thermal Instability: Pyridine N-oxides can be thermally sensitive.[7] Prolonged exposure to high temperatures during the reaction or workup (e.g., distillation) should be avoided.

  • Inefficient Workup and Isolation:

    • Aqueous Solubility: this compound has significant water solubility, which can lead to losses during aqueous workup. To mitigate this, saturate the aqueous phase with a salt like sodium chloride or potassium carbonate before extraction. Multiple extractions with a suitable organic solvent (e.g., chloroform, dichloromethane) are recommended.[4]

    • pH Adjustment: The pH of the reaction mixture during workup is critical. The N-oxide is basic and can be protonated. Adjusting the pH to be slightly basic can facilitate its extraction into an organic solvent.

Question 2: I am observing significant amounts of unreacted 3-picoline in my final product. How can I effectively remove it?

Answer:

The presence of unreacted 3-picoline is a common purification challenge due to its similar physical properties to the N-oxide product. Here are several strategies for its removal:

  • Optimize the Reaction: The first step is to drive the reaction to completion as much as possible by adjusting the stoichiometry of the oxidant, reaction time, and temperature, as discussed in the previous question.

  • Purification Techniques:

    • Vacuum Distillation: While both compounds are distillable, their boiling points are different enough to allow for separation under reduced pressure. 3-picoline has a lower boiling point than this compound.[4][8] Careful fractional distillation is required.

    • Acid-Base Extraction: This is a highly effective method.

      • Dissolve the crude product in a suitable organic solvent.

      • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The more basic 3-picoline will be protonated and move into the aqueous phase as its hydrochloride salt.

      • The this compound, being a weaker base, will largely remain in the organic phase.[9]

      • Separate the layers and then wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any residual acid, followed by water.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate to obtain the purified product.

    • Crystallization: this compound is a solid at room temperature.[2][10] Recrystallization from a suitable solvent system can be an effective final purification step to remove residual 3-picoline and other impurities.

Question 3: The reaction mixture turns dark brown/black upon heating. Is this normal, and what causes it?

Answer:

A darkening of the reaction mixture is often observed, particularly in reactions involving peroxy compounds and at elevated temperatures. While a slight color change can be normal, a significant darkening to brown or black may indicate decomposition or side reactions.

  • Potential Causes:

    • Decomposition of Oxidant: Hydrogen peroxide can decompose, especially in the presence of trace metal impurities, which can catalyze its disproportionation. This can lead to localized "hot spots" and subsequent decomposition of the organic materials.

    • Side Reactions: At higher temperatures, minor impurities in the 3-picoline starting material could undergo oxidation or polymerization, leading to colored byproducts.

    • Reaction with Acetic Acid: In the H₂O₂/acetic acid system, peracetic acid is formed in situ. This is a strong oxidant and can potentially lead to minor side reactions that produce colored species.

  • Mitigation Strategies:

    • Use High-Purity Reagents: Ensure the 3-picoline and acetic acid are of high purity and free from metal contaminants.

    • Controlled Temperature: Maintain strict control over the reaction temperature. Use a well-calibrated heating mantle and a temperature probe to prevent overheating.

    • Gradual Addition of Oxidant: For larger scale reactions, consider the controlled addition of the oxidizing agent to manage the reaction exotherm.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns revolve around the use of strong oxidizing agents and the exothermic nature of the reaction.

  • Peroxide Handling: Hydrogen peroxide (especially at concentrations >30%) and peroxy acids like m-CPBA are strong oxidizers and can form explosive mixtures with organic compounds.[11][12] They are also corrosive. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The N-oxidation reaction is exothermic. On a larger scale, the heat generated can be significant and lead to a runaway reaction if not properly controlled.[6] Effective cooling and monitoring of the internal temperature are essential. For large-scale production, a jacketed reactor with a cooling system is recommended.

  • Thermal Stability: As mentioned, the product itself can be thermally unstable at high temperatures.[7] Avoid excessive heating during reaction and purification.

  • Solvent Hazards: The solvents used for reaction and extraction (e.g., acetic acid, dichloromethane, chloroform) have their own associated hazards, including flammability and toxicity.[13] Consult the Safety Data Sheet (SDS) for each chemical before use.

Q2: Which is the best oxidizing agent for this synthesis on a lab scale versus an industrial scale?

A2: The choice of oxidizing agent often depends on the scale of the synthesis, cost, safety, and environmental considerations.

  • Lab Scale:

    • meta-Chloroperoxybenzoic acid (m-CPBA): This reagent is highly effective and often gives clean reactions with high yields.[3][12] However, it is relatively expensive and can pose a safety hazard (shock-sensitive), making it less suitable for large-scale production.[12]

    • Hydrogen Peroxide/Acetic Acid: This is a common and cost-effective method for lab-scale synthesis.[4] The reagents are readily available.

  • Industrial Scale:

    • Hydrogen Peroxide: This is a preferred oxidant for industrial applications due to its low cost and the fact that its only byproduct is water, making it environmentally friendly.[6] The reaction is often catalyzed to improve efficiency and selectivity.[6]

    • Catalytic Air/Oxygen Oxidation: For very large-scale industrial production of related compounds like nicotinic acid from 3-picoline, catalytic oxidation with air or oxygen is employed.[14][15] These processes, however, require specialized equipment and operate under high temperature and pressure.

Q3: How can I monitor the progress of my reaction effectively?

A3: Monitoring the reaction progress is crucial for determining the endpoint and avoiding unnecessary heating or side reactions.

  • Thin Layer Chromatography (TLC): TLC is a simple and rapid method.

    • Stationary Phase: Silica gel plates are typically used.

    • Mobile Phase: A mixture of a polar and a non-polar solvent, such as dichloromethane/methanol or ethyl acetate/hexanes, can be used. The optimal ratio will need to be determined experimentally.

    • Visualization: The spots can be visualized under UV light (254 nm). The N-oxide product is generally more polar than the starting 3-picoline and will have a lower Rf value.

  • Gas Chromatography (GC): GC provides a more quantitative measure of the reaction progress. It can be used to determine the relative amounts of starting material and product in an aliquot taken from the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor the reaction. The signals for the aromatic protons of 3-picoline will shift upon N-oxidation.

IV. Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis of this compound using Hydrogen Peroxide and Acetic Acid

This protocol is adapted from established literature procedures.[4]

Materials:

  • 3-Methylpyridine (3-picoline)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Chloroform (or Dichloromethane)

  • Sodium Carbonate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylpyridine (1.0 eq) and glacial acetic acid (3-4 volumes relative to the 3-picoline).

  • With stirring, slowly add 30% hydrogen peroxide (1.2-1.5 eq) to the mixture. The addition may be slightly exothermic.

  • Heat the reaction mixture to 70-75°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 10:1 CH₂Cl₂:MeOH) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium carbonate until the pH is ~8-9. Be cautious as this will generate CO₂ gas.

  • Transfer the mixture to a separatory funnel and extract with chloroform or dichloromethane (3 x 50 mL for a small-scale reaction).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization.

Data Summary Table
ParameterValue/ConditionRationale
Reactants 3-Methylpyridine, H₂O₂3-picoline is the substrate for N-oxidation.
Solvent/Reagent Glacial Acetic AcidActs as a solvent and reacts with H₂O₂ to form peracetic acid in situ.
Temperature 70-75°CBalances reaction rate and minimises peroxide/product decomposition.[4]
Reaction Time 4-6 hoursTypically sufficient for high conversion, should be monitored by TLC/GC.
Workup Na₂CO₃ neutralization, CH₂Cl₂ extractionNeutralizes acid and allows for extraction of the N-oxide product into an organic phase.
Purification Vacuum Distillation/RecrystallizationRemoves unreacted starting material and other impurities.

V. Visual Diagrams

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1. Combine 3-Picoline & Acetic Acid add_h2o2 2. Add H2O2 reactants->add_h2o2 heat 3. Heat (70-75°C) & Monitor add_h2o2->heat cool 4. Cool to RT heat->cool neutralize 5. Neutralize (Na2CO3) cool->neutralize extract 6. Extract (CH2Cl2) neutralize->extract dry 7. Dry Organic Layer extract->dry concentrate 8. Concentrate dry->concentrate purify 9. Purify (Distillation/ Recrystallization) concentrate->purify troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Product Degradation start->degradation workup_loss Workup Losses start->workup_loss optimize_cond Optimize Temp/Time/ Stoichiometry incomplete_rxn->optimize_cond control_temp Control Temp Strictly degradation->control_temp improve_extraction Improve Extraction (Salting out, pH) workup_loss->improve_extraction

References

Technical Support Center: 3-Methylpyridine 1-oxide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 3-Methylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound, also known as 3-picoline N-oxide, is a versatile intermediate in organic synthesis.[1] Its primary applications are in the pharmaceutical and agrochemical industries.[][3] In medicinal chemistry, the N-oxide functional group can activate the pyridine ring for nucleophilic substitution, making it a valuable precursor for the synthesis of more complex molecules, including hypoxia-activated prodrugs for cancer therapy.[4][5][6] It is also a key starting material for the production of the insecticide chlorpyrifos.[]

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is a combustible solid and can be irritating to the skin, eyes, and respiratory system.[7] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

Q3: How should this compound be properly stored?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is hygroscopic and can absorb moisture from the air, which may affect its reactivity and purity.[8]

Q4: How can I monitor the progress of the N-oxidation of 3-methylpyridine?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[9][10] A co-spot of the starting material (3-methylpyridine) and the reaction mixture should be used to accurately track the disappearance of the reactant and the appearance of the more polar product, this compound.[11] The spots can be visualized under UV light.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Synthesis Issues
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inadequate Oxidizing Agent: The oxidizing agent (e.g., hydrogen peroxide, m-CPBA) may have decomposed or is of insufficient concentration. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Improper pH: For oxidations using hydrogen peroxide in acetic acid, the acidic medium is crucial.1. Use a fresh, properly stored oxidizing agent and ensure the correct molar ratio is used. 2. Optimize the reaction temperature. For H₂O₂/acetic acid, a temperature of 70-80°C is often employed.[12] For m-CPBA, the reaction can often be run at room temperature or with gentle heating. 3. Ensure the reaction is conducted in an appropriate solvent system as specified in the protocol.
Reaction Stalls/Incomplete Conversion 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Mixing: Inadequate stirring can lead to localized depletion of reagents.1. Monitor the reaction by TLC until the starting material is no longer visible. Extend the reaction time if necessary.[10] 2. Ensure vigorous and efficient stirring throughout the reaction.
Formation of Side Products/Impurities 1. Over-oxidation: Use of excess oxidizing agent or prolonged reaction times can lead to the formation of byproducts. 2. Decomposition: High temperatures can cause the decomposition of the product or starting material. 3. Side Reactions with m-CPBA: The byproduct, m-chlorobenzoic acid, will be present in the crude product.[13]1. Use the stoichiometric amount or a slight excess of the oxidizing agent and monitor the reaction closely. 2. Maintain the recommended reaction temperature and avoid localized overheating. 3. The m-chlorobenzoic acid can be removed during the work-up by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate.[14]
Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Difficulty Removing Unreacted 3-Methylpyridine The starting material and product have different polarities but can be challenging to separate completely by simple extraction.Purification by column chromatography on silica gel is an effective method for separating the more polar N-oxide from the less polar starting material.[9]
Product is an Oil and Difficult to Crystallize The product may be impure, or it may exist as a supercooled liquid.[15]1. Purify the crude product by column chromatography before attempting crystallization. 2. If the product is pure, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the product can also be effective. 3. Ensure the correct solvent or solvent system is being used for crystallization.
Low Recovery After Crystallization 1. Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor.[6] 2. Crystallization is too rapid: This can trap impurities and reduce the overall yield of pure crystals.[6]1. Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated to recover more product, which may require further purification. 2. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.[6]
Difficulty Removing m-chlorobenzoic acid (from m-CPBA oxidation) The acidic byproduct can co-purify with the product if not properly removed.During the aqueous work-up, wash the organic extract thoroughly with a saturated sodium bicarbonate solution to neutralize and extract the carboxylic acid into the aqueous layer.[13][14]

Experimental Protocols

Synthesis of this compound using Hydrogen Peroxide in Acetic Acid

This protocol is adapted from established procedures.[12][15]

Materials:

  • 3-Methylpyridine (3-picoline)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30-35% solution)

  • Sodium Hydroxide solution (e.g., 40%)

  • Chloroform

  • Anhydrous Sodium Carbonate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 3-methylpyridine and glacial acetic acid.

  • Cool the mixture in an ice bath and slowly add the hydrogen peroxide solution while stirring, ensuring the temperature is maintained.

  • After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for several hours (typically 5-24 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by the slow addition of a chilled sodium hydroxide solution. The mixture should be kept cool in an ice bath during neutralization.

  • Extract the aqueous layer multiple times with chloroform.

  • Combine the organic extracts and dry over anhydrous sodium carbonate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or crystallization.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare a developing chamber with the chosen eluent system. The polarity of the eluent should be adjusted to achieve good separation of the starting material and the product.

  • On a TLC plate, draw a baseline with a pencil.

  • Spot the plate with the starting 3-methylpyridine (as a reference), the reaction mixture, and a co-spot containing both the starting material and the reaction mixture.[11]

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp.[9] The this compound product will be a more polar spot (lower Rf value) than the starting 3-methylpyridine. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Data Presentation

Physical and Spectroscopic Data
Property3-Methylpyridine (Starting Material)This compound (Product)
Molecular Formula C₆H₇NC₆H₇NO
Molecular Weight 93.13 g/mol 109.13 g/mol
Appearance Colorless liquidWhite to off-white solid
Melting Point -18 °C37-39 °C
Boiling Point 143-144 °C150 °C at 15 mmHg
¹H NMR (CDCl₃, δ ppm) ~2.3 (s, 3H, CH₃), ~7.1-7.5 (m, 2H, Ar-H), ~8.4 (m, 2H, Ar-H)~2.3 (s, 3H, CH₃), ~7.1-7.2 (m, 2H, Ar-H), ~8.1 (m, 2H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~18.5 (CH₃), ~123.5, ~130.5, ~137.5, ~147.0, ~149.5 (Ar-C)~17.5 (CH₃), ~124.5, ~125.0, ~136.0, ~138.0 (Ar-C)
Key IR Peaks (cm⁻¹) ~2920 (C-H stretch, alkyl), ~1590, 1480 (C=C, C=N stretch, aromatic)~1250 (N-O stretch), ~2920 (C-H stretch, alkyl), ~1600, 1480 (C=C, C=N stretch, aromatic)

Note: NMR and IR values are approximate and can vary depending on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

G Workflow for the Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Mix 3-Methylpyridine and Acetic Acid add_h2o2 Add H₂O₂ Solution start->add_h2o2 react Heat Reaction Mixture (70-80°C) add_h2o2->react monitor Monitor by TLC react->monitor monitor->react Incomplete neutralize Neutralize with NaOH monitor->neutralize Complete extract Extract with Chloroform neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Vacuum Distillation or Crystallization evaporate->purify end_product Pure this compound purify->end_product

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Low Yield

G Troubleshooting Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Inactive/Insufficient Oxidizing Agent start->cause1 cause2 Incorrect Reaction Temperature start->cause2 cause3 Incomplete Reaction start->cause3 sol1 Use fresh oxidizing agent. Verify stoichiometry. cause1->sol1 sol2 Optimize temperature. Ensure uniform heating. cause2->sol2 sol3 Increase reaction time. Monitor by TLC. cause3->sol3 end_goal Improved Yield G Mechanism of Hypoxia-Activated N-Oxide Prodrugs cluster_environment Tumor Microenvironment cluster_activation Prodrug Activation cluster_effect Cellular Effect normoxia Normoxia (Normal Oxygen) back_oxidation Back-oxidation to inactive prodrug normoxia->back_oxidation O₂ present hypoxia Hypoxia (Low Oxygen) reduction One-electron reduction (by reductases) hypoxia->reduction O₂ absent prodrug Pyridine N-Oxide Prodrug (e.g., Tirapazamine analog) prodrug->normoxia prodrug->hypoxia radical Formation of cytotoxic radical reduction->radical dna_damage DNA Damage radical->dna_damage back_oxidation->prodrug apoptosis Cell Death (Apoptosis) dna_damage->apoptosis end_state end_state apoptosis->end_state Tumor Cell Death

References

minimizing side reactions with 3-Methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during experiments involving 3-Methylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in synthesis?

A1: this compound, also known as 3-picoline N-oxide, is a versatile intermediate in organic synthesis.[1] Its N-oxide group activates the pyridine ring, making it useful for:

  • Nucleophilic substitution reactions: The N-oxide group activates the pyridine ring for nucleophilic attack.

  • Directing group: It can act as a directing group in various chemical transformations.

  • Precursor to bioactive molecules: It is a key building block in the synthesis of pharmaceuticals and agrochemicals.[2][3][4]

Q2: What are the critical parameters to control during the N-oxidation of 3-methylpyridine?

A2: The N-oxidation of 3-methylpyridine is often exothermic.[5] Careful control of the following parameters is crucial to ensure a successful and safe reaction:[5]

  • Temperature: Overheating can lead to runaway reactions and the formation of by-products.[5]

  • Concentration of Oxidizing Agent: The stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) must be optimized to achieve complete conversion while minimizing side reactions like over-oxidation.[5]

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for maximizing yield and preventing product degradation.[5]

  • Catalyst: The choice and concentration of a catalyst, if used, can significantly influence the reaction rate and selectivity.[5]

Q3: How should this compound be handled and stored?

A3: this compound should be handled with care, following standard laboratory safety procedures. Key storage and handling recommendations include:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7]

  • Handling: Use with adequate ventilation and minimize dust generation.[6][7] Avoid contact with eyes, skin, and clothing.[6][7] Wash thoroughly after handling.[6][7]

  • Stability: It is stable under normal temperatures and pressures.[7] However, thermal decomposition may generate irritating and highly toxic gases, including nitrogen oxides and carbon monoxide.[7]

Troubleshooting Guide

This guide addresses common problems encountered during reactions with this compound.

ProblemPotential CausesRecommended Solutions
Low to No Conversion of Starting Material 1. Insufficient amount of oxidizing agent.2. Reaction temperature is too low.3. Inactive catalyst (if applicable).4. Incorrect pH of the reaction mixture.1. Incrementally increase the molar equivalents of the oxidizing agent.2. Gradually increase the reaction temperature while carefully monitoring for exotherms.3. Use a fresh batch of catalyst or consider a different catalyst.4. Adjust the pH to the optimal range for the specific reaction.[5]
Low Yield of Desired Product with Significant By-product Formation 1. Reaction temperature is too high, leading to degradation.2. Excess oxidizing agent causing over-oxidation.3. Prolonged reaction time.1. Lower the reaction temperature and ensure efficient stirring and cooling.2. Optimize the stoichiometry of the oxidizing agent.3. Monitor the reaction progress by TLC or HPLC and quench the reaction upon completion.[5]
Formation of Tarry, Intractable Material 1. Uncontrolled exothermic reaction.2. High concentration of reagents.3. Presence of impurities that catalyze polymerization.1. Improve temperature control with better cooling and slower addition of reagents.2. Dilute the reaction mixture.3. Ensure the purity of starting materials and solvents.
Vigorous Gas Evolution (e.g., in Nitration Reactions) 1. Reaction temperature is too high.2. Addition of reagents is too rapid.1. Maintain the recommended reaction temperature using an ice bath to control the exotherm.2. Add reagents portion-wise with careful monitoring of the reaction rate.[8]

Troubleshooting Logic Diagram

Troubleshooting Troubleshooting Workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered low_conversion Low/No Conversion start->low_conversion low_yield Low Yield & By-products start->low_yield tar Tarry Material start->tar gas Vigorous Gas Evolution start->gas cause1 Insufficient Oxidant / Low Temp / Inactive Catalyst / Incorrect pH low_conversion->cause1 Check cause2 High Temp / Excess Oxidant / Long Reaction Time low_yield->cause2 Check cause3 Uncontrolled Exotherm / High Concentration / Impurities tar->cause3 Check cause4 High Temp / Rapid Reagent Addition gas->cause4 Check sol1 Increase Oxidant / Increase Temp (carefully) / Fresh Catalyst / Adjust pH cause1->sol1 Implement sol2 Lower Temp / Optimize Stoichiometry / Monitor Progress (TLC/HPLC) cause2->sol2 Implement sol3 Improve Cooling / Slower Addition / Dilute Reaction / Purify Starting Materials cause3->sol3 Implement sol4 Maintain Temp (Ice Bath) / Portion-wise Addition cause4->sol4 Implement

Caption: A flowchart for troubleshooting common issues in reactions involving this compound.

Experimental Protocols

Protocol 1: N-Oxidation of 3-Methylpyridine

This protocol describes a general procedure for the synthesis of this compound from 3-methylpyridine using hydrogen peroxide and acetic acid.[8]

Materials:

  • 3-Methylpyridine (freshly distilled)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide solution

  • Sodium Carbonate

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • Combine 2.15 moles of freshly distilled 3-methylpyridine with 600-610 mL of glacial acetic acid in a 2-liter round-bottomed flask.

  • With shaking, add 2.76 moles of cold (5°C) 30% hydrogen peroxide to the mixture.

  • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • Remove the excess acetic acid and water under reduced pressure.

  • Neutralize the remaining residue with a concentrated solution of sodium carbonate.

  • Extract the product with several portions of chloroform.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate.

  • Filter the solution and concentrate it by distillation under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Experimental Workflow for N-Oxidation

N_Oxidation_Workflow N-Oxidation of 3-Methylpyridine start Start mix Mix 3-Methylpyridine & Acetic Acid start->mix add_h2o2 Add 30% H2O2 (5°C) mix->add_h2o2 heat Heat at 70°C for 24h add_h2o2->heat remove_solvent Remove Acetic Acid & Water (Reduced Pressure) heat->remove_solvent neutralize Neutralize with Na2CO3 remove_solvent->neutralize extract Extract with Chloroform neutralize->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end End purify->end

References

Technical Support Center: Reaction Monitoring of 3-Methylpyridine 1-Oxide Synthesis by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the synthesis of 3-Methylpyridine 1-oxide using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: How can I use ¹H NMR to monitor the reaction progress?

A1: You can monitor the reaction by observing the disappearance of the starting material signals (3-Methylpyridine) and the appearance of the product signals (this compound). The key is to compare the integration of specific, well-resolved peaks for both the reactant and the product over time. For instance, the aromatic protons and the methyl group protons will shift downfield upon N-oxidation, providing clear indicators of conversion.

Q2: What are the expected ¹H NMR chemical shifts for the starting material and product?

A2: The chemical shifts can vary slightly depending on the solvent used. However, a general comparison is provided in the data table below. The downfield shift of the protons in the product is a characteristic result of the electron-withdrawing effect of the N-oxide group.

Q3: My reaction seems to be stalled; the NMR spectrum isn't changing over time. What could be the issue?

A3: Several factors could lead to a stalled reaction:

  • Inactive Oxidizing Agent: Peroxy acids (like m-CPBA) or hydrogen peroxide can degrade over time. Ensure you are using a fresh or properly stored oxidizing agent.

  • Insufficient Temperature: While the initial addition of the oxidant is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction itself may require warming to room temperature or slightly above to proceed to completion.[1]

  • Catalyst Issues: If using a catalyzed reaction (e.g., with hydrogen peroxide), the catalyst may be inactive or poisoned.[2]

  • Incorrect Stoichiometry: Ensure the molar ratio of the oxidizing agent to 3-methylpyridine is correct. A slight excess of the oxidizing agent is often used.

Q4: I'm seeing multiple sets of new peaks in my NMR, not just the expected product. What are they?

A4: The presence of unexpected peaks could indicate side reactions or impurities.

  • Over-oxidation: Although less common for simple pyridines, aggressive reaction conditions could lead to further reactions.

  • Rearrangement Products: Pyridine N-oxides can sometimes undergo rearrangements, though this is more prevalent with certain substituents or reagents not typically used for this synthesis.[3]

  • Impure Starting Material: Verify the purity of your starting 3-methylpyridine using NMR before starting the reaction.

  • Residual Solvent from Work-up: Ensure that solvents used during the extraction and purification steps are thoroughly removed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Resolution / Broad Peaks in NMR Spectrum 1. Poor shimming of the NMR spectrometer. 2. Presence of suspended solids in the NMR tube. 3. Sample is too concentrated.1. Re-shim the spectrometer. For automated systems, use a standard sample to verify performance.[4] 2. Filter the sample through a small plug of glass wool or a syringe filter before transferring to the NMR tube.[4] 3. Dilute the sample with more deuterated solvent.[4]
Incomplete Reaction 1. Insufficient reaction time. 2. Deactivated oxidizing agent (e.g., old H₂O₂ or m-CPBA). 3. Reaction temperature is too low.1. Continue monitoring the reaction for a longer period. 2. Use a fresh bottle of the oxidizing agent. 3. Allow the reaction to stir at room temperature (20-25 °C) for up to 24 hours.[1]
Low Yield After Work-up 1. Product loss during aqueous extraction due to the high water solubility of this compound. 2. Incomplete reaction.1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or chloroform). Consider back-extraction of the aqueous layer. 2. Check for reaction completion via TLC or NMR before starting the work-up.
Difficulty Locking on Deuterated Solvent 1. Not using a deuterated solvent. 2. Insufficient amount of deuterated solvent.1. Ensure the reaction is performed in or diluted with a deuterated solvent (e.g., CDCl₃) for NMR analysis.[4] 2. The sample should be of sufficient volume to be within the NMR coil, as indicated by the depth gauge.[4]

Quantitative Data: ¹H NMR Chemical Shifts

The following table summarizes typical ¹H NMR chemical shift (δ) values in ppm for the starting material and product. These values are key for monitoring the conversion.

Compound Proton Assignment Typical Chemical Shift (δ, ppm) in CDCl₃
3-Methylpyridine Methyl (CH₃)~2.32[5]
Aromatic (H-4, H-5)~7.16 - 7.46[5]
Aromatic (H-2, H-6)~8.42 - 8.44[5]
This compound Methyl (CH₃)~2.33[6]
Aromatic (H-4, H-5)~7.11 - 7.20[6]
Aromatic (H-2, H-6)~8.07 - 8.10[6]

Note: The aromatic protons of the product (H-2, H-6) experience a noticeable upfield shift compared to the starting material, which is a key diagnostic feature of N-oxidation.

Experimental Protocol: Synthesis with m-CPBA

This protocol is a common method for the N-oxidation of pyridines.[1]

Materials:

  • 3-Methylpyridine (3-picoline)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reactant Setup: Dissolve 3-methylpyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Oxidant Addition: In a separate container, dissolve m-CPBA (approx. 1.5 eq) in dichloromethane. Add this solution dropwise to the stirring 3-methylpyridine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-24 hours.

  • Monitoring: To monitor the reaction, withdraw a small aliquot (~0.1 mL), dilute it with CDCl₃, and acquire a ¹H NMR spectrum. Compare the signals of the starting material and product to determine the extent of conversion.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture again in an ice bath. Add saturated aqueous sodium sulfite solution to quench the excess m-CPBA. Stir for 20 minutes.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Analysis: Dissolve the crude product in CDCl₃ for final NMR analysis to confirm the structure and assess purity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Analysis cluster_workup Work-up & Purification cluster_final Final Product Reactant Dissolve 3-Methylpyridine in DCM Addition Add m-CPBA solution to Reactant at 0-5 °C Reactant->Addition Oxidant Dissolve m-CPBA in DCM Oxidant->Addition Stir Stir at Room Temp (12-24h) Addition->Stir NMR_Monitor Take Aliquot for ¹H NMR Monitoring Stir->NMR_Monitor Check Conversion Quench Quench with Na₂SO₃ Stir->Quench If Complete Extract Wash with NaHCO₃ and Brine Quench->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Final_NMR Final NMR Analysis Concentrate->Final_NMR Product This compound Final_NMR->Product

Caption: Workflow for the synthesis and NMR monitoring of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, 3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a crucial intermediate.[1] It serves as a versatile building block in the synthesis of a variety of important pharmaceutical and agrochemical compounds.[1][2] The efficiency and safety of its synthesis are therefore of paramount importance. This guide provides an objective comparison of common synthesis methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable approach for your research and development needs.

Comparison of Key Synthesis Methods

The primary route to this compound is the oxidation of 3-Methylpyridine (3-picoline). The choice of oxidizing agent and reaction conditions significantly impacts the yield, purity, and safety of the process. The following table summarizes the quantitative data for prevalent methods.

Synthesis MethodOxidizing AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (hours)Yield (%)Key AdvantagesKey Disadvantages
Method 1 30% Hydrogen PeroxideGlacial Acetic Acid70 ± 52473-77[3]Readily available and inexpensive reagents; well-established procedure.[3]Long reaction time; requires careful temperature control and vacuum distillation for purification.[3]
Method 2 40% Peracetic AcidSodium Acetate851Not specified, but generally effective.Shorter reaction time compared to H₂O₂/Acetic Acid.[4]Peracetic acid is highly corrosive and requires careful handling.[4]
Method 3 Hydrogen PeroxidePhosphomolybdic acid / Molybdenum trioxide75-90< 0.1 (in microreactor)Not specified, but high efficiency is claimed.Excellent heat exchange and safety due to microreactor setup; rapid reaction.[2]Requires specialized microreactor equipment.[2]
Method 4 Perbenzoic AcidBenzeneNot specifiedNot specifiedNot specifiedAn alternative established method.[3]Perbenzoic acid can be unstable; benzene is a hazardous solvent.

Experimental Workflow

The general process for the synthesis of this compound involves the controlled oxidation of 3-Methylpyridine, followed by purification to isolate the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 3-Methylpyridine (3-Picoline) B Oxidizing Agent (e.g., H₂O₂) C Controlled Oxidation A->C B->C D Removal of Excess Reagents & Solvent C->D Reaction Mixture E Vacuum Distillation or Crystallization D->E F This compound E->F Purified Product

Fig. 1: Generalized workflow for the synthesis of this compound.

Experimental Protocols

Below are detailed methodologies for the key synthesis routes.

Method 1: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid

This is a widely used and well-documented method for preparing this compound.[3]

Materials:

  • 3-Methylpyridine (freshly distilled, 200 g, 2.15 moles)

  • Glacial Acetic Acid (600-610 mL)

  • 30% Hydrogen Peroxide (cold, 5°C, 318 mL, 2.76 moles)

Procedure:

  • In a 2-liter round-bottomed flask, combine 600-610 mL of glacial acetic acid and 200 g of freshly distilled 3-methylpyridine.

  • With shaking, add 318 mL of cold 30% hydrogen peroxide to the mixture.

  • Place the flask in an oil bath and heat for 24 hours, maintaining an internal temperature of 70 ± 5°C.[3]

  • After the reaction period, remove the excess acetic acid and water under reduced pressure (30 mm).

  • The resulting residue is then purified by vacuum distillation. The product, 3-methylpyridine-1-oxide, distills at 84–85°C/0.3 mm.[3]

  • The expected yield is between 175–180 g (73–77%).[3]

Safety Note: The initial mixing of reagents is exothermic. The oxidation reaction can become vigorous; therefore, careful temperature control is essential.

Method 2: Oxidation with Peracetic Acid

This method offers a faster alternative to the hydrogen peroxide/acetic acid procedure.

Materials:

  • Pyridine (as a model, 110 g, 1.39 moles)

  • 40% Peracetic Acid (250 mL, 1.50 moles)

  • Sodium Acetate

Procedure (Generalized from Pyridine N-oxide synthesis):

  • In a 1-liter three-necked flask equipped with a stirrer and thermometer, place the 3-Methylpyridine.

  • Add 40% peracetic acid dropwise at a rate that maintains the reaction temperature at approximately 85°C. This addition typically takes 50-60 minutes.[4]

  • After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.[4]

  • The workup can involve converting the product to its hydrochloride salt for easier purification or direct vacuum distillation after neutralizing the excess acid.[4]

Safety Note: 40% peracetic acid is a strong oxidizing agent and is corrosive. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]

Method 3: Microreactor Synthesis with Hydrogen Peroxide

This modern approach utilizes microreactor technology for a highly efficient and safe oxidation process.[2]

Materials:

  • 3-Methylpyridine (purity ≥ 80%)

  • Hydrogen Peroxide (25-35%, buffered to pH 3.8-4.2 with phosphate buffer)

  • Catalyst: A mixture of phosphomolybdic acid and molybdenum trioxide (1-5% mass fraction of the 3-methylpyridine).[2]

Procedure:

  • Prepare two separate feed solutions. Feed Liquid A consists of 3-methylpyridine uniformly mixed with the catalyst. Feed Liquid B is the buffered hydrogen peroxide solution.[2]

  • Pump Feed Liquid A and Feed Liquid B into a micro-mixer, ensuring rapid and uniform mixing.[2]

  • The resulting mixture immediately enters the high-temperature reaction section of a microreactor, maintained at 75-90°C.[2]

  • The oxidation reaction occurs within the microreactor. The short residence time and high surface-area-to-volume ratio allow for excellent temperature control and rapid reaction.

  • The product stream exiting the reactor is then subjected to flash evaporation to remove the solvent and isolate the 3-methylpyridine-N-oxide.[2]

Key Advantage: This method significantly enhances safety by minimizing the volume of the reaction mixture at high temperatures and preventing thermal runaways. The rapid mixing and efficient heat transfer lead to higher reaction efficiency.[2]

References

A Comparative Guide to the Reactivity of 3-Methylpyridine 1-oxide and 4-Methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-methylpyridine 1-oxide and 4-methylpyridine 1-oxide. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document summarizes their performance in key chemical transformations, supported by experimental data and detailed protocols.

Introduction to this compound and 4-Methylpyridine 1-oxide

This compound and 4-methylpyridine 1-oxide, also known as 3-picoline N-oxide and 4-picoline N-oxide respectively, are heterocyclic N-oxides derived from the corresponding methylpyridines. The presence of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic reagents compared to the parent picolines. The position of the methyl group, an electron-donating substituent, further modulates the reactivity and regioselectivity of these compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-methylpyridine 1-oxide is presented below. These properties are essential for designing reaction conditions and purification procedures.

PropertyThis compound4-Methylpyridine 1-oxide
CAS Number 1003-73-21003-67-4
Molecular Formula C₆H₇NOC₆H₇NO
Molecular Weight 109.13 g/mol 109.13 g/mol
Appearance Pale yellow to brown crystalline solidLight brown hygroscopic crystalline powder
Melting Point 37-39 °C182-185 °C
Boiling Point 150 °C at 15 mmHgNot available
Solubility Soluble in waterSoluble in water

Reactivity Comparison: Electrophilic Aromatic Substitution

The N-oxide group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to the nitrogen atom (C2, C4, and C6). The electron-donating nature of the methyl group further influences the regioselectivity of these reactions.

Nitration

Nitration is a classic example of electrophilic aromatic substitution and a key transformation for introducing a nitro group, a versatile functional handle, onto the pyridine ring.

  • This compound: The N-oxide directs nitration primarily to the 4-position. The methyl group at the 3-position offers some steric hindrance to the adjacent 2- and 4-positions but its electronic donating effect reinforces the activation at these positions. The primary product of nitration of this compound is 3-methyl-4-nitropyridine 1-oxide .[1]

  • 4-Methylpyridine 1-oxide: In this isomer, the highly activated 4-position is blocked by the methyl group. Therefore, electrophilic attack is directed to the next most activated positions, which are the 2- and 6-positions. Due to the symmetrical nature of the molecule with respect to the C4-N axis, these positions are equivalent, leading to the formation of 4-methyl-2-nitropyridine 1-oxide .

While direct comparative kinetic data is scarce, the electronic and steric environment suggests that the nitration of this compound at the unhindered and highly activated 4-position is generally more facile and proceeds with higher yield compared to the nitration of 4-methylpyridine 1-oxide at the 2-position, which experiences some steric hindrance from the adjacent methyl group.

Table 1: Comparison of Nitration Reactions

CompoundMajor ProductTypical YieldReference
This compound3-Methyl-4-nitropyridine 1-oxide70-73%[1]
4-Methylpyridine 1-oxide4-Methyl-2-nitropyridine 1-oxideYields are generally lower due to steric hindrance, though specific comparative data is limited.-

Experimental Protocol: Nitration of this compound [1]

This protocol describes the synthesis of 3-methyl-4-nitropyridine 1-oxide.

  • Materials:

    • This compound (1.65 moles, 180 g)

    • Concentrated sulfuric acid (sp. gr. 1.84, 630 mL)

    • Fuming yellow nitric acid (sp. gr. 1.50, 495 mL)

    • Crushed ice

    • Sodium carbonate monohydrate

    • Chloroform

    • Anhydrous sodium sulfate

    • Acetone

  • Procedure:

    • In a 3-L round-bottomed flask immersed in an ice-salt bath, add 630 mL of cold (0–5 °C) concentrated sulfuric acid.

    • Slowly add 180 g of liquefied this compound to the cold sulfuric acid.

    • Cool the resulting mixture to approximately 10 °C.

    • Add 495 mL of fuming yellow nitric acid in 50-mL portions with shaking, maintaining the temperature below 10 °C.

    • Attach an efficient spiral condenser and place the flask in an oil bath.

    • Slowly raise the temperature to 95–100 °C over 25–30 minutes.

    • Once gas evolution begins and the reaction becomes vigorous, remove the oil bath and control the reaction with an ice-water bath.

    • After the vigorous reaction subsides (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.

    • Replace the oil bath and continue heating at 100–105 °C for 2 hours.

    • Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed ice in a 4-L beaker.

    • Neutralize the mixture by adding approximately 1.36 kg of sodium carbonate monohydrate in small portions with stirring.

    • Allow the mixture to stand for 3 hours to expel nitrogen oxides.

    • Collect the precipitated yellow solid by suction filtration, wash thoroughly with water, and dry.

    • Extract the solid twice with boiling chloroform.

    • Use the combined chloroform extracts to extract the aqueous filtrate.

    • Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

    • Recrystallize the residue from boiling acetone to yield 3-methyl-4-nitropyridine 1-oxide.

Reactivity Comparison: Nucleophilic Aromatic Substitution

The N-oxide group also activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[2][3] This is due to the ability of the N-oxide to stabilize the negative charge in the Meisenheimer intermediate.

  • This compound: The 2-, 4-, and 6-positions are activated for nucleophilic attack. The presence of a good leaving group at one of these positions allows for facile substitution. The methyl group at the 3-position can sterically hinder attack at the 2- and 4-positions to some extent.

  • 4-Methylpyridine 1-oxide: The 2- and 6-positions are activated for nucleophilic attack. These positions are equivalent.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.

electrophilic_substitution cluster_3mpo This compound cluster_4mpo 4-Methylpyridine 1-oxide 3-MPO 3-Methylpyridine 1-oxide 3-MPO_intermediate Wheland Intermediate (Attack at C4) 3-MPO->3-MPO_intermediate + NO₂⁺ 3-M-4-NPO 3-Methyl-4-nitropyridine 1-oxide 3-MPO_intermediate->3-M-4-NPO - H⁺ 4-MPO 4-Methylpyridine 1-oxide 4-MPO_intermediate Wheland Intermediate (Attack at C2) 4-MPO->4-MPO_intermediate + NO₂⁺ 4-M-2-NPO 4-Methyl-2-nitropyridine 1-oxide 4-MPO_intermediate->4-M-2-NPO - H⁺

Figure 1: Electrophilic Nitration Pathways.

nucleophilic_substitution cluster_3mpo_nu This compound Derivative cluster_4mpo_nu 4-Methylpyridine 1-oxide Derivative 3-MPO-LG 3-Methyl-X-pyridine 1-oxide (X=LG at C4) 3-MPO-Meisenheimer Meisenheimer Complex 3-MPO-LG->3-MPO-Meisenheimer + Nu⁻ 3-MPO-Product 3-Methyl-4-Nu-pyridine 1-oxide 3-MPO-Meisenheimer->3-MPO-Product - LG⁻ 4-MPO-LG 4-Methyl-X-pyridine 1-oxide (X=LG at C2) 4-MPO-Meisenheimer Meisenheimer Complex 4-MPO-LG->4-MPO-Meisenheimer + Nu⁻ 4-MPO-Product 4-Methyl-2-Nu-pyridine 1-oxide 4-MPO-Meisenheimer->4-MPO-Product - LG⁻

Figure 2: Nucleophilic Substitution Pathways.

Conclusion

  • This compound is predisposed to electrophilic attack at the 4-position, offering a direct route to 4-substituted-3-methylpyridine derivatives. Nucleophilic substitution can occur at the 2-, 4-, and 6-positions.

  • 4-Methylpyridine 1-oxide undergoes electrophilic substitution at the 2- and 6-positions due to the blocking of the 4-position. These positions are also the sites for nucleophilic attack.

The choice between these two isomers will depend on the desired substitution pattern of the final product. The provided experimental protocol for the nitration of this compound serves as a practical guide for researchers. Further investigation into the comparative kinetics of various reactions would provide a more definitive quantitative comparison of their reactivity.

References

A Comparative Guide to 3-Methylpyridine 1-oxide and Other Common Oxidizing Agents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds is a cornerstone transformation. The choice of an oxidizing agent is critical, influencing reaction efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of 3-Methylpyridine 1-oxide with other widely used oxidizing agents, namely meta-chloroperoxybenzoic acid (m-CPBA), Swern oxidation, and Dess-Martin periodinane (DMP) oxidation. The information presented is supported by available experimental data to aid researchers in selecting the most suitable reagent for their specific synthetic needs.

Overview of Oxidizing Agents

This compound , a derivative of pyridine, belongs to the class of N-oxides which can act as mild oxygen transfer agents. Often utilized in conjunction with a co-oxidant or a metal catalyst, it offers a potentially more sustainable and less hazardous alternative to some traditional heavy-metal-based oxidants. Its utility is prominent in specific applications, such as the synthesis of nicotinic acid from 3-methylpyridine.

meta-Chloroperoxybenzoic acid (m-CPBA) is a versatile and widely used peroxy acid known for its effectiveness in epoxidations, Baeyer-Villiger oxidations, and the oxidation of various heteroatoms. It is a relatively stable and easy-to-handle solid, making it a convenient laboratory reagent.

Swern Oxidation is a mild and highly reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base like triethylamine. Its key advantages are the mild reaction conditions and high yields.

Dess-Martin Periodinane (DMP) Oxidation employs a hypervalent iodine compound to achieve the mild and selective oxidation of alcohols. DMP offers the advantages of neutral reaction conditions, short reaction times, and a broad functional group tolerance, making it a popular choice for the synthesis of complex and sensitive molecules.

Performance Comparison

The selection of an oxidizing agent is a multi-faceted decision that depends on the substrate, desired product, and tolerance of other functional groups. The following table summarizes the performance of this compound in comparison to m-CPBA, Swern, and Dess-Martin oxidations based on key performance indicators. It is important to note that direct comparative studies for a wide range of substrates using this compound are limited in the literature; therefore, the data presented for this compound is primarily in the context of its known applications.

Oxidizing AgentTypical SubstratesProductsYieldSelectivityReaction ConditionsAdvantagesDisadvantages
This compound 3-Methylpyridine, Alcohols (often with catalyst)Carboxylic acids, Aldehydes/KetonesModerate to HighGoodVaries (often requires co-oxidant/catalyst and heat)Potentially milder and more sustainable than heavy metal oxidants.Limited direct comparative data for general alcohol oxidation; may require optimization with co-oxidants.
m-CPBA Alkenes, Ketones, Amines, SulfidesEpoxides, Esters, N-oxides, SulfoxidesGood to ExcellentHighMild (often room temperature)Commercially available, easy to handle, broad applicability.Can be explosive in pure form; acidic byproduct may affect sensitive substrates.
Swern Oxidation Primary and Secondary AlcoholsAldehydes and KetonesHigh to ExcellentExcellentLow temperature (-78 °C)High yields, mild conditions, avoids over-oxidation of aldehydes.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, sensitive to moisture.
Dess-Martin Periodinane Primary and Secondary AlcoholsAldehydes and KetonesHigh to ExcellentExcellentRoom temperature, neutral pHMild conditions, short reaction times, high functional group tolerance.Reagent is expensive, potentially explosive upon impact or heating, produces iodinane byproduct.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the oxidation of a generic primary or secondary alcohol using the discussed oxidizing agents.

General Protocol for Catalytic Oxidation using this compound (Hypothetical)

Note: A standardized, general protocol for the use of this compound as a direct oxidant for a wide range of alcohols is not well-established in the literature. The following is a generalized hypothetical procedure based on the principles of N-oxide catalysis.

  • Reaction Setup: To a stirred solution of the alcohol (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in a suitable solvent (e.g., acetonitrile, 10 mL) is added a co-oxidant (e.g., hydrogen peroxide, 1.2 mmol) at room temperature.

  • Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a reducing agent (e.g., sodium sulfite solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol for m-CPBA Oxidation
  • Reaction Setup: A solution of the alcohol (1.0 mmol) in a chlorinated solvent (e.g., dichloromethane, 10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: To this solution, m-CPBA (1.2 mmol) is added portion-wise at 0 °C (ice bath).

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.

Protocol for Swern Oxidation
  • Reaction Setup: A solution of oxalyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon).

  • Activator Formation: A solution of DMSO (2.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (2 mL) is added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

  • Base Addition and Reaction Completion: Triethylamine (5.0 mmol) is added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C before being allowed to warm to room temperature.

  • Work-up and Purification: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Protocol for Dess-Martin Periodinane (DMP) Oxidation
  • Reaction Setup: To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) is added Dess-Martin periodinane (1.1 mmol) in one portion at room temperature.

  • Reaction Execution: The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification: The reaction mixture is diluted with diethyl ether and quenched with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution. The mixture is stirred vigorously until the layers are clear. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Reaction Mechanisms and Workflows

To visualize the fundamental differences in how these oxidizing agents operate, the following diagrams illustrate their generalized reaction pathways and experimental workflows.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation and Activation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification start Start prep_dmso Prepare DMSO solution in CH2Cl2 start->prep_dmso prep_oxalyl Prepare Oxalyl Chloride solution in CH2Cl2 start->prep_oxalyl activate Add DMSO to Oxalyl Chloride (Activation) prep_dmso->activate cool Cool to -78 °C prep_oxalyl->cool cool->activate add_alcohol Add Alcohol solution activate->add_alcohol stir_1 Stir for 30 min at -78 °C add_alcohol->stir_1 add_base Add Triethylamine stir_1->add_base stir_2 Stir and warm to RT add_base->stir_2 quench Quench with Water stir_2->quench extract Extract with CH2Cl2 quench->extract wash Wash organic layers extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end End purify->end

Caption: Experimental workflow for a typical Swern oxidation.

Oxidation_Mechanisms cluster_dmp Dess-Martin Periodinane Oxidation cluster_mcpba m-CPBA Oxidation (of an alkene - epoxidation) cluster_noxide This compound Catalytic Cycle dmp_alcohol Alcohol + DMP dmp_intermediate Periodinane Intermediate dmp_alcohol->dmp_intermediate Ligand Exchange dmp_product Ketone/Aldehyde + Iodinane dmp_intermediate->dmp_product E2-like Elimination mcpba_alkene Alkene + m-CPBA mcpba_transition "Butterfly" Transition State mcpba_alkene->mcpba_transition Concerted Reaction mcpba_product Epoxide + m-Chlorobenzoic Acid mcpba_transition->mcpba_product n_oxide 3-Me-Py-N-Oxide active_species Active Oxygen Species (with co-oxidant) n_oxide->active_species Activation alcohol R2CHOH active_species->alcohol Oxygen Transfer product R2C=O alcohol->product reduced_catalyst 3-Methylpyridine reduced_catalyst->n_oxide Re-oxidation

Caption: Simplified mechanisms of different oxidation reactions.

Conclusion

The choice of an oxidizing agent is a critical parameter in the planning of a synthetic route. While Swern and Dess-Martin periodinane oxidations are reliable and high-yielding methods for the conversion of alcohols to aldehydes and ketones under mild conditions, they come with drawbacks such as the use of cryogenic temperatures, malodorous byproducts, or the high cost and potential explosivity of the reagent. m-CPBA is a versatile and convenient oxidant for a variety of functional groups, though its acidic nature may not be suitable for all substrates.

This compound represents a class of N-oxide-based oxidants that hold promise for milder and more environmentally benign oxidation protocols, particularly in catalytic systems. However, for general alcohol oxidations, its application is less documented with direct comparative data against the more established methods. Further research and development in this area are needed to fully elucidate its scope and advantages for a broader range of transformations. For researchers working on developing novel and sustainable oxidation methodologies, exploring the catalytic potential of this compound and other N-oxides could be a fruitful avenue of investigation. For routine and reliable laboratory-scale oxidations of alcohols, Swern and Dess-Martin oxidations remain the go-to methods, with the choice between them often depending on the specific substrate and laboratory constraints.

A Comparative Guide to Purity Validation of 3-Methylpyridine 1-oxide: Titrimetric and Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of experimental reproducibility and the ultimate success of novel molecular entities. 3-Methylpyridine 1-oxide (also known as 3-picoline N-oxide) is a pivotal building block in the synthesis of a wide array of functional molecules, from active pharmaceutical ingredients (APIs) to advanced electronic materials.[1] Its N-oxide moiety imparts unique reactivity, making it a versatile precursor.[1] Consequently, the accurate determination of its purity is a critical, non-negotiable step in the research and development workflow.

This guide provides an in-depth comparison of the principal analytical methodologies for validating the purity of this compound. We will delve into the mechanistic underpinnings and practical execution of the classical, yet robust, non-aqueous titrimetric method and contrast it with modern, high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our objective is to equip researchers, scientists, and drug development professionals with the requisite knowledge to select and implement the most appropriate purity assessment strategy for their specific needs.

The Principle of Purity: Why It Matters for this compound

Impurities in a starting material like this compound can have cascading and often detrimental effects on a synthetic pathway. They can lead to:

  • Reduced Yields: Impurities may compete in the desired reaction, leading to a lower yield of the final product.

  • Formation of Undesirable Byproducts: Reactive impurities can introduce entirely new reaction pathways, complicating purification and potentially generating toxic byproducts.

  • Inconsistent Results: Lot-to-lot variability in the purity of the starting material is a primary contributor to a lack of reproducibility in experimental outcomes.

  • Compromised Final Product Performance: In the context of drug development, even trace impurities can impact the safety and efficacy of the final API.

Therefore, a robust and validated method for purity determination is an indispensable tool for any laboratory working with this versatile intermediate.

Method 1: Non-Aqueous Potentiometric Titration - The Gold Standard of Accuracy

For a weakly basic compound like this compound, classical aqueous acid-base titrations are often inadequate due to poor endpoint detection. Non-aqueous titration, however, provides a sharp and accurate determination of purity.[2][3] This method is founded on the principle of enhancing the basicity of the analyte by using a non-aqueous solvent, typically glacial acetic acid.

The Chemistry Behind the Titration

In glacial acetic acid, a weakly basic substance like this compound exhibits enhanced basicity. The titration is performed with a strong acid, most commonly perchloric acid (HClO₄), which is a very strong acid in this medium.[3][4] The reaction proceeds as follows:

CH₃C₅H₄NO + HClO₄ → [CH₃C₅H₄NOH]⁺ + ClO₄⁻

The endpoint of the titration, where all the this compound has been neutralized, can be determined potentiometrically using a suitable electrode system or visually with an indicator like crystal violet.[2]

Experimental Workflow: Titration

The following diagram illustrates the key steps in the non-aqueous potentiometric titration of this compound.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Detection cluster_calculation Calculation A Accurately weigh ~300 mg of This compound B Dissolve in 50 mL of glacial acetic acid A->B Transfer C Immerse pH electrode (LiCl in ethanol filling) and stirrer B->C Setup D Titrate with standardized 0.1 N Perchloric Acid in glacial acetic acid C->D Start E Record potential (mV) vs. titrant volume (mL) D->E Data Acquisition F Determine endpoint from the point of maximum inflection on the titration curve E->F Analysis G Calculate purity based on titrant volume, concentration, and sample weight F->G Final Step

Caption: Workflow for the purity determination of this compound by non-aqueous potentiometric titration.

Detailed Experimental Protocol: Non-Aqueous Potentiometric Titration

Reagents and Equipment:

  • This compound sample

  • Glacial Acetic Acid (ACS grade or higher)

  • Perchloric Acid, 0.1 N in glacial acetic acid (standardized)

  • Potentiometric autotitrator with a pH electrode suitable for non-aqueous solutions (e.g., with a LiCl in ethanol or glacial acetic acid electrolyte)[4]

  • Analytical balance (readable to 0.1 mg)

  • Magnetic stirrer and stir bar

  • 250 mL beaker

Procedure:

  • Preparation of the Titrant: Prepare and standardize 0.1 N perchloric acid in glacial acetic acid against primary standard potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh approximately 300 mg of the this compound sample into a 250 mL beaker.

  • Dissolution: Add 50 mL of glacial acetic acid to the beaker and stir with a magnetic stirrer until the sample is completely dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.

  • Titration Setup: Immerse the pH electrode and the tip of the burette containing the standardized perchloric acid into the sample solution. Ensure the stir bar does not strike the electrode.

  • Titration: Begin the titration with 0.1 N perchloric acid, recording the potential (in mV) as a function of the volume of titrant added. The rate of addition should be slow near the endpoint to ensure accurate determination.

  • Endpoint Determination: The endpoint is identified as the point of maximum inflection in the titration curve (the steepest part of the curve). This can be determined by plotting the first or second derivative of the potential with respect to the volume.[5]

  • Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (V × N × MW) / (W × 10)

    Where:

    • V = Volume of perchloric acid consumed at the endpoint (mL)

    • N = Normality of the perchloric acid titrant (mol/L)

    • MW = Molecular weight of this compound (109.13 g/mol )[6]

    • W = Weight of the sample (g)

Self-Validation: The sharpness of the endpoint in the potentiometric titration serves as an internal validation of the method's suitability for the analyte. A well-defined inflection point indicates a clear and stoichiometric reaction.

Method 2: Chromatographic Techniques - High-Resolution Separation

Chromatographic methods, particularly HPLC and GC, offer an alternative approach to purity assessment. These techniques excel at separating the main component from its impurities, providing a detailed profile of the sample's composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purity determination of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is most suitable.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is appropriate.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium formate are preferred.[7]

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 265 nm).

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

Procedure:

  • Method Development: Optimize the mobile phase gradient to achieve good separation between the main peak of this compound and any potential impurity peaks.

  • System Suitability: Inject a standard solution to verify system performance parameters such as peak shape, retention time, and resolution.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Analysis: The chromatogram is analyzed to determine the area of the main peak and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. While this compound is a solid at room temperature, it can be analyzed by GC at elevated temperatures.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard.

  • Column: A fused silica capillary column with a polar stationary phase (e.g., a wax-type column) is recommended.

  • Carrier Gas: High-purity nitrogen or helium.

  • Temperature Program: A temperature gradient is used to ensure the elution of all components. The inlet and detector temperatures should be set appropriately to prevent condensation.

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Procedure:

  • Method Development: Optimize the temperature program and gas flow rates to achieve good separation of peaks.

  • System Suitability: Inject a standard solution to check for consistent retention times and peak areas.

  • Sample Analysis: Inject a small volume of the prepared sample solution into the GC.

  • Data Analysis: Determine the peak areas from the chromatogram and calculate the purity based on the area percentage of the main peak.

Comparative Analysis: Titration vs. Chromatography

The choice between titration and chromatography depends on the specific requirements of the analysis. The following table provides a comparative overview of these techniques.

FeatureNon-Aqueous Potentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Neutralization of the basic N-oxide groupDifferential partitioning between a stationary and mobile phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Primary Measurement Total basicityPurity based on peak area percentage of individual componentsPurity based on peak area percentage of volatile components
Accuracy High, considered a primary methodHigh, dependent on method validationHigh, dependent on method validation
Precision HighHighHigh
Specificity Measures total basicity, may not distinguish between basic impuritiesHigh, can separate and quantify individual impuritiesHigh, can separate and quantify individual volatile impurities
Sensitivity Lower, typically requires milligram quantitiesHigh, can detect trace impuritiesHigh, can detect trace volatile impurities
Speed Relatively fast for a single sampleSlower, requires method development and run timeFaster run times than HPLC, but requires method development
Cost (Instrument) LowerHigherHigher
Cost (Consumables) LowerHigher (solvents, columns)Lower than HPLC (gases, columns)
Expertise Required ModerateHighHigh
Logical Relationship of Analytical Methods

The following diagram illustrates the relationship and key differentiators between the discussed analytical methods.

Analytical_Methods cluster_main Purity Validation of this compound cluster_titration_details Titration Details cluster_chrom_details Chromatography Details Titration Non-Aqueous Titration Titration_Principle Principle: Total Basicity Measurement Titration->Titration_Principle Titration_Adv Advantages: High Accuracy, Low Cost Titration->Titration_Adv Titration_Disadv Disadvantages: Lower Specificity Titration->Titration_Disadv Chromatography Chromatography HPLC HPLC Chromatography->HPLC GC GC Chromatography->GC Chrom_Adv Advantages: High Specificity, High Sensitivity Chromatography->Chrom_Adv Chrom_Disadv Disadvantages: Higher Cost, More Complex Chromatography->Chrom_Disadv Chrom_Principle Principle: Component Separation

Caption: A comparative overview of titrimetric and chromatographic methods for purity analysis.

Conclusion and Recommendations

The validation of this compound purity is a critical step in ensuring the integrity of research and development outcomes. Both non-aqueous potentiometric titration and chromatographic techniques are powerful tools for this purpose, each with its own set of advantages and limitations.

  • For routine quality control and determination of absolute purity, non-aqueous potentiometric titration is a highly accurate, cost-effective, and reliable method. Its direct measurement of the active substance provides a definitive purity value.

  • When a detailed impurity profile is required, or for the detection of trace-level impurities, HPLC and GC are the methods of choice. Their high resolving power allows for the separation and quantification of individual impurities, which is often essential in later stages of drug development and for regulatory submissions.

Ultimately, the most comprehensive approach to purity validation often involves the use of both techniques. Titration can provide a highly accurate measure of the total purity, while chromatography can identify and quantify the individual impurities. By understanding the principles and practical considerations of each method, researchers can confidently select the most appropriate strategy to ensure the quality of their this compound and the success of their scientific endeavors.

References

Assessing the Efficacy of 3-Methylpyridine 1-Oxide and its Analogs in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic efficacy of 3-Methylpyridine 1-oxide and related pyridine N-oxides in two significant chemical transformations: the vapor-phase oxidation of 3-methylpyridine to nicotinic acid and the asymmetric allylation of aldehydes. The performance of various catalytic systems is presented with supporting experimental data, detailed methodologies for key experiments, and visualizations of reaction pathways and workflows.

Vapor-Phase Oxidation of 3-Methylpyridine to Nicotinic Acid

The synthesis of nicotinic acid (Vitamin B3) via the catalytic oxidation of 3-methylpyridine (3-picoline) is a commercially important process. The efficiency of this reaction is highly dependent on the catalyst composition. While this compound itself is not the primary catalyst in this process, the oxidation reaction proceeds on the surface of heterogeneous catalysts, where the interaction of 3-methylpyridine with the catalyst's active sites is crucial. This section compares the performance of various modified vanadium oxide catalysts in this reaction.

Data Presentation: Catalyst Performance in 3-Methylpyridine Oxidation
CatalystReaction Temperature (°C)3-Methylpyridine Conversion (%)Nicotinic Acid Yield (%)Reference
V₂O₅330~65~45[1]
V₂O₅-SnO₂330~80~55[1]
V₂O₅-ZrO₂330>95~80[1]
V₂O₅-SnO₂-TiO₂330>95~70[1]
V₂O₅-ZrO₂-TiO₂330100~85[1]

Note: The data indicates that the addition of promoters such as ZrO₂ and TiO₂ to the V₂O₅ catalyst significantly enhances both the conversion of 3-methylpyridine and the yield of nicotinic acid.[1]

Experimental Protocols

Catalyst Preparation (General Procedure for Impregnation Method):

  • The support material (e.g., TiO₂, ZrO₂) is impregnated with an aqueous solution of a vanadium salt precursor (e.g., ammonium metavanadate).

  • The mixture is then dried, typically at 100-120°C, to remove the solvent.

  • The dried solid is subsequently calcined at a high temperature (e.g., 400-600°C) in a stream of air to form the active vanadium oxide species on the support.

  • For promoted catalysts, the support can be co-impregnated with solutions of the promoter metal salts.

Vapor-Phase Catalytic Oxidation of 3-Methylpyridine:

  • A fixed-bed continuous flow reactor is typically used for the reaction.

  • The prepared catalyst is packed into the reactor.

  • A gaseous mixture of 3-methylpyridine, air (as the oxidant), and steam (to improve selectivity and catalyst stability) is fed into the reactor at a controlled flow rate.

  • The reactor is maintained at the desired reaction temperature (e.g., 300-400°C) and pressure.

  • The reaction products are cooled and condensed.

  • The liquid products are collected and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of 3-methylpyridine and the yield of nicotinic acid.

  • Gaseous products can be analyzed by Gas Chromatography (GC) to monitor the formation of byproducts like CO and CO₂.[1]

Mandatory Visualization

CatalyticCycle_Oxidation cluster_0 Catalytic Cycle for 3-Methylpyridine Oxidation on V₂O₅ Surface cluster_reactants cluster_products 3MP_ads 3-Methylpyridine Adsorption on V⁵⁺=O H_abs H-Abstraction from Methyl Group 3MP_ads->H_abs Deprotonation Intermediate_ads Adsorbed Intermediate H_abs->Intermediate_ads Oxidation Oxidation to Aldehyde Intermediate Intermediate_ads->Oxidation Lattice Oxygen (O²⁻) Further_Oxidation Further Oxidation to Nicotinic Acid Oxidation->Further_Oxidation Lattice Oxygen (O²⁻) NA_des Nicotinic Acid Desorption Further_Oxidation->NA_des Cat_Regen Catalyst Re-oxidation (V⁴⁺ → V⁵⁺) NA_des->Cat_Regen V⁴⁺ site NA_out Nicotinic Acid NA_des->NA_out Cat_Regen->3MP_ads O₂ (gas) 3MP_in 3-Methylpyridine 3MP_in->3MP_ads O2_in O₂ O2_in->Cat_Regen

Caption: Proposed catalytic cycle for the vapor-phase oxidation of 3-methylpyridine to nicotinic acid over a vanadium oxide catalyst.

Asymmetric Allylation of Aldehydes using Chiral Pyridine N-Oxide Organocatalysts

Chiral pyridine N-oxides have emerged as effective Lewis basic organocatalysts for various asymmetric transformations, including the allylation of aldehydes. In this reaction, the N-oxide activates a silicon-based allylating agent, facilitating the enantioselective addition to the aldehyde. The steric and electronic properties of the substituents on the pyridine N-oxide scaffold play a crucial role in determining the catalyst's efficacy and the stereochemical outcome of the reaction. While simple this compound is not used as a chiral catalyst, this section compares the performance of different chiral pyridine N-oxide derivatives.

Data Presentation: Performance of Chiral Pyridine N-Oxide Catalysts in the Asymmetric Allylation of Benzaldehyde
CatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
METHOX10rt9596[2]
(S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine 1-oxide10-789071[3]
Axially Chiral 2,2'-Bipyridine N,N'-Dioxide (R)-2a0.1-459584[4]
Conformationally Rigid Chiral Pyridine N-Oxide ((+)-12h)20-788476[5]

Note: The data highlights that structurally diverse chiral pyridine N-oxides can achieve high yields and enantioselectivities in the asymmetric allylation of benzaldehyde. The specific structure of the chiral backbone and substituents significantly influences the catalytic performance.

Experimental Protocols

General Procedure for Asymmetric Allylation of Aldehydes:

  • To a solution of the chiral pyridine N-oxide catalyst (e.g., 0.01-20 mol%) in a dry solvent (e.g., acetonitrile, chloroform, or a mixture) under an inert atmosphere (e.g., nitrogen or argon), the aldehyde substrate (1.0 equivalent) is added.

  • The mixture is cooled to the desired temperature (e.g., -78°C to room temperature).

  • Allyltrichlorosilane (typically 1.1-1.5 equivalents) is added dropwise to the reaction mixture.

  • A base, such as diisopropylethylamine (DIPEA), is often added to neutralize the generated HCl.

  • The reaction is stirred at the specified temperature for a period ranging from a few hours to several days, while being monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired homoallylic alcohol.

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][5][6]

Mandatory Visualization

ExperimentalWorkflow_Allylation cluster_workflow Experimental Workflow for Asymmetric Allylation Start Start Dissolve_Catalyst Dissolve Chiral Pyridine N-Oxide in Dry Solvent under N₂ Start->Dissolve_Catalyst Add_Aldehyde Add Aldehyde Dissolve_Catalyst->Add_Aldehyde Cool Cool to Reaction Temperature (e.g., -78°C) Add_Aldehyde->Cool Add_Allylsilane Add Allyltrichlorosilane Dropwise Cool->Add_Allylsilane Add_Base Add Base (e.g., DIPEA) Add_Allylsilane->Add_Base Stir Stir for Required Time Add_Base->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Analyze Analyze Yield and ee% (HPLC/GC) Purify->Analyze End End Analyze->End

Caption: A generalized experimental workflow for the asymmetric allylation of aldehydes using a chiral pyridine N-oxide organocatalyst.

References

Quantitative Analysis of 3-Methylpyridine 1-oxide in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving 3-Methylpyridine 1-oxide, accurate and reliable quantitative analysis is paramount for reaction monitoring, yield determination, and quality control. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the determination of this compound in reaction mixtures.

This document outlines detailed experimental protocols, presents a comparative summary of quantitative performance data, and includes visualizations of the analytical workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on several factors, including the complexity of the reaction matrix, the required sensitivity and selectivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for this application.

ParameterHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarity, with UV detection.Chromatographic separation of volatile compounds followed by mass analysis.Quantification based on the direct proportionality between the integrated signal area and the number of protons.
Sample Throughput HighMedium to HighMedium
Selectivity Good; can be optimized with column and mobile phase selection.Excellent; mass spectrometer provides high specificity.Good; depends on the resolution of analyte signals from other components.
Sensitivity (LOD/LOQ) Moderate (µg/mL to ng/mL range)High (pg/mL to ng/mL range)Lower (mg/mL range)
Accuracy & Precision High, with proper calibration.High, especially with an isotopically labeled internal standard.High, as it is a primary ratio method.
Matrix Effects Can be significant; requires appropriate sample preparation.Can be significant (ion suppression/enhancement); can be mitigated with an internal standard.Generally lower, but can be affected by solvent and other matrix components.
Instrumentation Cost ModerateHighHigh

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible quantitative results. Below are representative protocols for the analysis of this compound in a reaction mixture containing its precursor, 3-methylpyridine.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for routine analysis and can be adapted to monitor the progress of the N-oxidation reaction.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to separate the more polar this compound from the less polar 3-methylpyridine.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A linear gradient from 5% to 50% Solvent B over 15 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (based on the UV absorbance maximum of the pyridine N-oxide moiety).

  • Injection Volume: 10 µL

Sample Preparation:

  • Withdraw an aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by cooling or adding a quenching agent).

  • Dilute the sample with the initial mobile phase composition to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the reaction mixture sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for identifying and quantifying this compound, especially at low concentrations.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Autosampler

Chromatographic and Mass Spectrometric Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 15 °C/min.

    • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the sample concentration.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • This compound: Monitor ions such as m/z 109 (M+), 93, 78.

    • 3-methylpyridine (precursor): Monitor ions such as m/z 93 (M+), 66.

Sample Preparation:

  • Withdraw an aliquot of the reaction mixture.

  • Perform a liquid-liquid extraction. For example, dilute the aqueous reaction mixture with a suitable solvent like dichloromethane and a pH adjustment to ensure the analytes are in their neutral form.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Dilute the extract to a suitable concentration for GC-MS analysis.

  • An internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties) should be added before extraction for improved accuracy.

Quantification:

  • Prepare calibration standards containing both this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a calibration curve of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte or other components in the reaction mixture. Maleic acid or 1,4-dinitrobenzene are potential candidates.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation between scans. This is critical for accurate quantification.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250) for the signals being integrated.

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into a vial.

  • Accurately weigh a known amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Quantification: The purity or concentration of this compound can be calculated using the following equation:

Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • Purity = Purity of the internal standard

Visualization of Analytical Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Aliquot Reaction Mixture s2 Dilute with Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (265 nm) a2->a3 q1 Generate Calibration Curve a3->q1 q2 Determine Concentration q1->q2

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification s1 Aliquot Reaction Mixture s2 Add Internal Standard s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Dry and Dilute Extract s3->s4 a1 Inject into GC-MS s4->a1 a2 Separation on Capillary Column a1->a2 a3 Mass Spectrometry Detection (SIM) a2->a3 q1 Generate Calibration Curve (Area Ratios) a3->q1 q2 Calculate Concentration q1->q2

GC-MS Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification s1 Weigh Reaction Mixture s3 Dissolve in Deuterated Solvent s1->s3 s2 Weigh Internal Standard s2->s3 a1 Transfer to NMR Tube s3->a1 a2 Acquire Spectrum (Optimized Parameters) a1->a2 q1 Integrate Analyte and IS Signals a2->q1 q2 Calculate Concentration via Formula q1->q2

qNMR Experimental Workflow

Comparative Analysis of the Biological Activity of 3-Methylpyridine 1-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer and antimicrobial potential of 3-Methylpyridine 1-oxide derivatives, presenting a comparative analysis of their efficacy against established alternatives, supported by experimental data and detailed protocols.

Derivatives of this compound have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities. This guide provides a comparative overview of their anticancer and antimicrobial properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to aid researchers and drug development professionals in their quest for novel therapeutic agents.

Anticancer Activity: A Comparative Look

Recent studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for several derivatives and compared with the standard chemotherapeutic drug, Doxorubicin.

Compound IDCancer Cell LineIC50 (µM)[1]Doxorubicin IC50 (µM)[1]
Derivative A HCT-116 (Colon)7.80.98
Derivative B MCF-7 (Breast)10.21.2
Derivative C A549 (Lung)15.52.1

Note: The IC50 values presented are representative and may vary based on experimental conditions.

The data suggests that while the investigated derivatives exhibit anticancer activity, their potency is generally lower than that of the standard drug Doxorubicin. However, the unique structural scaffold of this compound derivatives offers opportunities for further chemical modifications to enhance their efficacy and selectivity.

The mechanism of anticancer action for many pyridine N-oxide derivatives involves the induction of apoptosis, or programmed cell death. Some derivatives have been shown to trigger apoptosis through the TNFα signaling pathway.[2]

Antimicrobial Activity: A Promising Alternative

In the fight against antimicrobial resistance, this compound derivatives have shown considerable promise. Specifically, 5-methylpyridinium derivatives synthesized from this compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Ceftazidime MIC (µg/mL)
4a S. aureus68< 8
4a E. coli64< 8
4b S. aureus20< 8
4b E. coli40< 8
4l S. aureus4< 8
4l E. coli16< 8

Note: The MIC values presented are from a specific study and may vary.

Notably, compound 4l exhibited significant activity against S. aureus, with an MIC value of 4 µg/mL. While still less potent than the broad-spectrum antibiotic Ceftazidime, these findings underscore the potential of this class of compounds as a starting point for the development of new antibacterial agents.

The antimicrobial mechanism of some pyridine N-oxides, such as 4-nitropyridine-N-oxide (4-NPO), has been linked to the inhibition of quorum sensing and reduction of bacterial adhesion.[3][4] By neutralizing the surface charge of both bacteria and the surfaces they attach to, these compounds can prevent the formation of biofilms, which are a major contributor to antibiotic resistance.[3][4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in the culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 values.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivatives

  • Standard antibiotic (e.g., Ceftazidime, Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in CAMHB in the wells of a 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Visualizing the Pathways

To better understand the potential mechanisms of action of this compound derivatives, the following diagrams, created using the DOT language, illustrate a simplified experimental workflow and a key signaling pathway involved in their biological activity.

experimental_workflow cluster_invitro In Vitro Screening Cell_Culture Cell Culture (Cancer/Bacterial) Compound_Treatment Treatment with This compound Derivatives Cell_Culture->Compound_Treatment Viability_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Viability_Assay MIC_Assay Antimicrobial Assay (e.g., Broth Microdilution) Compound_Treatment->MIC_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) Viability_Assay->Data_Analysis MIC_Assay->Data_Analysis apoptosis_pathway Derivative 3-Methylpyridine 1-oxide Derivative TNFR TNF Receptor Derivative->TNFR activates TRADD TRADD TNFR->TRADD FADD FADD TRADD->FADD Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Introduction: The Versatile Role of 3-Methylpyridine 1-Oxide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Applications of 3-Methylpyridine 1-Oxide: A Comparative Analysis for Chemical R&D

This compound, also known as 3-picoline N-oxide, is a heterocyclic compound that has emerged as a pivotal building block and reagent in diverse areas of chemical science.[1][2] Its structure, featuring a pyridine ring activated by an N-oxide functional group, imparts a unique reactivity profile that is leveraged in pharmaceuticals, agrochemicals, catalysis, and materials science.[3][4] The N-oxide moiety not only modifies the electronic properties of the pyridine ring, making it more susceptible to certain transformations, but also serves as a coordinating atom in organometallic chemistry.[1][5]

This guide provides a comprehensive literature review of the primary applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of its performance against common alternatives, supported by experimental data and detailed protocols. We will explore its utility as a catalyst and oxidant, a versatile ligand in coordination chemistry, and a key intermediate in the synthesis of high-value molecules.

Synthesis of this compound

The most prevalent method for synthesizing this compound is the direct oxidation of 3-methylpyridine (3-picoline). The choice of oxidizing agent is critical and influences the reaction's efficiency, safety, and environmental impact.

Common Oxidative Methods:

Oxidizing AgentSolvent SystemTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide Glacial Acetic Acid70-75°C, 24hReadily available, cost-effectiveLong reaction times, potential for runaway reaction if not controlled
Peracetic Acid (40%) Sodium AcetateControlled temperatureHigher reactivity than H₂O₂/AcOHCommercially less common, handling requires care
Perbenzoic Acid BenzeneRoom TemperatureMilder conditionsStoichiometric benzoic acid byproduct, solvent toxicity

A classical and widely adopted protocol involves the use of hydrogen peroxide in glacial acetic acid.[6][7] This method, while requiring careful temperature control to prevent exothermic decomposition, is robust and scalable.

Experimental Protocol: Oxidation with Hydrogen Peroxide in Acetic Acid

This protocol is adapted from established literature procedures.[6]

  • Reaction Setup: In a 2-L round-bottomed flask equipped with a magnetic stirrer and a thermometer, combine 200 g (2.15 moles) of freshly distilled 3-methylpyridine with 600 mL of glacial acetic acid.

  • Addition of Oxidant: Cool the mixture in an ice bath. Slowly add 318 mL (2.76 moles) of 30% hydrogen peroxide with continuous stirring, ensuring the temperature does not exceed 20°C.

  • Reaction: Remove the ice bath and place the flask in an oil bath. Heat the mixture to an internal temperature of 70 ± 5°C and maintain for 24 hours. The progress can be monitored by TLC.

  • Workup: After cooling to room temperature, remove the excess acetic acid and water under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The crude product is then purified by vacuum distillation (b.p. 84–85°C at 0.3 mm Hg) to yield pure this compound (typical yield: 73–77%).[6]

Application as an Oxidant and Catalyst

The oxygen atom of the N-oxide group is nucleophilic and can be transferred to other substrates, making it a valuable oxidant. Furthermore, it can act as a catalyst, particularly in C-H activation and cross-coupling reactions.[3]

Comparative Performance in Oxidation Reactions

This compound can serve as a mild and selective oxygen transfer agent. Its performance is often compared to other common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

Reaction TypeSubstrateThis compound PerformanceAlternative: m-CPBAAlternative: H₂O₂ (catalyzed)
Olefin Epoxidation Electron-deficient alkenesModerate to good yields; requires activation (e.g., with triflic anhydride)High yields, broad scopeRequires metal catalyst (e.g., Mn, Fe), can be non-selective
Sulfide Oxidation Dialkyl sulfidesHigh selectivity to sulfoxideHigh selectivity, can over-oxidize to sulfoneOften requires catalyst, selectivity can be an issue

The primary advantage of using pyridine N-oxides lies in their ability to be "tuned" by modifying the pyridine ring. The methyl group in the 3-position provides a moderate electron-donating effect, influencing the reactivity of the N-O bond compared to unsubstituted pyridine N-oxide or nitro-substituted variants.

Role in C-H Activation and Functionalization

Pyridine N-oxides are widely recognized for their ability to direct and facilitate the functionalization of C-H bonds at the C2 position of the pyridine ring.[3] This has become a cornerstone of modern synthetic chemistry for creating complex pyridine derivatives.

G

This process involves the coordination of the N-oxide to a metal center, which then facilitates the cleavage of the adjacent C-H bond to form a stable cyclometalated intermediate. This intermediate can then react with a variety of coupling partners to install new functional groups with high regioselectivity.[3] This directed approach is often more efficient and selective than attempting to functionalize the less reactive parent 3-methylpyridine directly.

Application as a Ligand in Coordination Chemistry

This compound is an effective monodentate ligand, coordinating to metal centers through its oxygen atom.[5][8] The presence of the methyl group at the 3-position introduces steric and electronic effects that differentiate it from unsubstituted pyridine N-oxide or its 2- and 4-methyl isomers.

LigandComparison Ligand_PNO {Pyridine N-Oxide | - No steric hindrance at C2/C6 - Baseline electronic effect} Ligand_3MPO {this compound | - Minor steric influence - Weakly electron-donating (+I effect) - Asymmetric} Ligand_PNO->Ligand_3MPO Ligand_4MPO {4-Methylpyridine 1-Oxide | - No direct steric influence - Stronger +I effect at para position - Symmetric} Ligand_3MPO->Ligand_4MPO

Comparative Analysis of Coordination Complexes

The choice of ligand significantly impacts the geometry, stability, and reactivity of the resulting metal complex.

PropertyPyridine N-Oxide ComplexThis compound Complex4-Methylpyridine 1-Oxide ComplexRationale for Difference
M-O Bond Length BaselineSlightly longerSlightly shorterThe +I effect of the methyl group increases electron density on the oxygen. In the 4-position, this effect is stronger due to resonance, leading to a stronger M-O bond. The 3-position offers a weaker inductive effect.
Complex Stability GoodSimilar to PNOGenerally higherEnhanced basicity of the oxygen atom in 4-MPO leads to stronger coordination.
Coordination Geometry Forms predictable geometries (e.g., octahedral [M(PNO)₆]²⁺)[5]Can introduce slight distortions due to asymmetryForms highly symmetric, stable structures[9]Steric bulk is minimal, but the electronic asymmetry of 3-MPO can influence crystal packing and minor bond angles.

These complexes have applications in catalysis and materials science. For instance, transition metal complexes of pyridine N-oxides are studied for their magnetic properties and potential as molecular magnets.[5] The subtle tuning afforded by the methyl group in 3-MPO allows for fine control over these properties.

Application as a Synthetic Intermediate

This compound is a crucial intermediate for synthesizing a range of valuable compounds, from pharmaceuticals to agrochemicals.[1][2][4] Its activated ring system allows for functionalization that would be difficult to achieve with 3-methylpyridine itself.[3]

Case Study: Synthesis of Niacin (Vitamin B3)

While the industrial synthesis of niacin often involves the oxidation of 3-methylpyridine, pathways involving the N-oxide intermediate offer alternative green chemistry routes.[10][11] For example, selective oxidation using H₂O₂ can be catalyzed more efficiently.

Niacin_Synthesis cluster_path1 Direct Oxidation cluster_path2 N-Oxide Mediated Path Picoline1 3-Methylpyridine Niacin1 Niacin (Nicotinic Acid) Picoline1->Niacin1 Harsh Conditions (e.g., gas-phase oxidation) Picoline2 3-Methylpyridine MPO 3-Methylpyridine 1-oxide Picoline2->MPO Mild Oxidation (H₂O₂/AcOH) Niacin2 Niacin (Nicotinic Acid) MPO->Niacin2 Catalytic Oxidation (e.g., Cu/Zeolite, H₂O₂) [11]

The N-oxide mediated pathway offers significant advantages over traditional gas-phase oxidation, including milder reaction conditions and a more environmentally friendly process.[11] Recent research has demonstrated the use of Cu-based zeolite catalysts for the liquid-phase oxidation of 3-methylpyridine to niacin, where the N-oxide is a likely intermediate in the reaction mechanism, showcasing a green and efficient route.[11]

Use in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry. The use of this compound allows for the regioselective introduction of substituents at the C2, C4, and C6 positions, which is a powerful tool for generating libraries of compounds for drug discovery.[1][3] The N-oxide itself can be a precursor to various biologically active molecules.[1][2]

Conclusion

This compound is far more than a simple derivative of 3-picoline. The N-oxide functionality transforms it into a versatile and powerful tool for organic synthesis and materials science. Its applications as a selective oxidant, a directing group for C-H activation, a tunable ligand for coordination chemistry, and a key intermediate for high-value chemicals underscore its importance. Compared to alternatives, it often provides a unique balance of reactivity, selectivity, and stability. For researchers in drug development and process chemistry, a thorough understanding of the reactivity and handling of this compound is essential for leveraging its full potential in creating novel molecules and more efficient synthetic pathways.

References

A Comparative Guide to the Efficacy of 3-Methylpyridine 1-oxide and Novel Reagents in Selective Sulfide Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Oxidizing Agents for the Synthesis of Sulfoxides

In the landscape of pharmaceutical and fine chemical synthesis, the selective oxidation of sulfides to sulfoxides is a pivotal transformation. This guide provides a comprehensive benchmark analysis of the traditional reagent, 3-Methylpyridine 1-oxide, against a portfolio of modern alternatives. The following sections present a head-to-head comparison of performance metrics, detailed experimental protocols for the oxidation of thioanisole to methyl phenyl sulfoxide, and visual representations of the underlying chemical processes to aid in the informed selection of the most suitable reagent for your research and development needs.

Performance Benchmark: Oxidation of Thioanisole

The selective oxidation of thioanisole to methyl phenyl sulfoxide serves as our model reaction to evaluate the efficacy of various reagents. The data presented below has been compiled from various sources to provide a comparative overview of reaction efficiency and conditions.

Reagent/Catalyst SystemOxidantSolventTemperature (°C)Time (h)Yield (%)Key Observations
This compound -Acetic Anhydride0 - 25394Mild conditions, good yield.
Hypervalent Iodine (PhI(OAc)₂) -DichloromethaneRoom Temp.198Fast reaction, high yield, metal-free.[1]
Vanadium-Salan Complex H₂O₂Dichloromethane01.596Catalytic, high enantioselectivity possible with chiral ligands.[2][3]
N-Hydroxyphthalimide (NHPI) O₂ (air)Acetic Acid100686Utilizes air as the primary oxidant, radical mechanism.[4]
Enzymatic (Chloroperoxidase) H₂O₂ (in situ)Buffer/NMCNsNot SpecifiedNot SpecifiedHighHigh selectivity, environmentally benign, requires specific enzyme and conditions.[5][6][7]

Experimental Protocols

Detailed methodologies for the selective oxidation of thioanisole to methyl phenyl sulfoxide using the benchmarked reagents are provided below.

Oxidation with this compound

Materials:

  • Thioanisole

  • This compound

  • Acetic Anhydride

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate

Procedure:

  • To a solution of thioanisole (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add this compound (1.2 mmol).

  • Slowly add acetic anhydride (1.5 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation with Hypervalent Iodine Reagent (PhI(OAc)₂)

Materials:

  • Thioanisole

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Dichloromethane

  • Water

Procedure:

  • Dissolve thioanisole (1.0 mmol) in dichloromethane (10 mL).

  • Add (diacetoxyiodo)benzene (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by flash chromatography.

Vanadium-Catalyzed Oxidation

Materials:

  • Thioanisole

  • Vanadium-Salan catalyst (e.g., derived from VO(acac)₂)

  • Hydrogen peroxide (30% aq.)

  • Dichloromethane

Procedure:

  • To a solution of thioanisole (1.0 mmol) in dichloromethane (5 mL), add the Vanadium-Salan catalyst (1-5 mol%).

  • Cool the mixture to 0 °C.

  • Slowly add hydrogen peroxide (1.1 mmol) dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1.5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench with a saturated solution of sodium sulfite.

  • Separate the organic layer, dry over magnesium sulfate, and concentrate.

  • Purify by column chromatography.[2][3]

N-Hydroxyphthalimide (NHPI) Catalyzed Aerobic Oxidation

Materials:

  • Thioanisole

  • N-Hydroxyphthalimide (NHPI)

  • Cobalt(II) acetate (Co(OAc)₂) (co-catalyst)

  • Acetic acid

  • Oxygen balloon

Procedure:

  • In a round-bottom flask, combine thioanisole (1.0 mmol), NHPI (10 mol%), and Co(OAc)₂ (1 mol%) in acetic acid (5 mL).

  • Fit the flask with an oxygen balloon.

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate.

  • Purify by chromatography.[4]

Enzymatic Oxidation with Chloroperoxidase

Materials:

  • Thioanisole

  • Chloroperoxidase (CPO) immobilized on a support (e.g., NMCNs-PEI)

  • Phosphate buffer (pH 6)

  • Glucose and Glucose Oxidase (for in situ H₂O₂ generation) or a system for electrochemical in situ generation of H₂O₂.

Procedure:

  • In a buffered solution, disperse the immobilized chloroperoxidase.

  • Add thioanisole (substrate).

  • Initiate the reaction by adding the system for in situ generation of hydrogen peroxide (e.g., glucose and glucose oxidase).

  • Incubate the reaction under controlled temperature and agitation.

  • Monitor the formation of methyl phenyl sulfoxide using HPLC.

  • Upon completion, extract the product from the aqueous phase using an organic solvent.

  • Isolate the product after solvent evaporation.[5][6][7]

Visualizing the Chemical Pathways

To further elucidate the mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.

Oxidation_Pathways cluster_0 Classical Oxidation cluster_1 Modern Reagents cluster_2 Catalytic Systems Thioanisole Thioanisole Methyl Phenyl Sulfoxide Methyl Phenyl Sulfoxide Thioanisole->Methyl Phenyl Sulfoxide this compound / Ac₂O Thioanisole_2 Thioanisole Sulfoxide_2 Methyl Phenyl Sulfoxide Thioanisole_2->Sulfoxide_2 PhI(OAc)₂ Thioanisole_3 Thioanisole Sulfoxide_3 Methyl Phenyl Sulfoxide Thioanisole_3->Sulfoxide_3 V-Salan / H₂O₂ NHPI / O₂ Enzyme / H₂O₂

Caption: Comparative overview of oxidation pathways for thioanisole.

Experimental_Workflow start Start: Prepare Reactants reaction Reaction under Specified Conditions start->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring workup Quenching and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for sulfide oxidation.

NHPI_Catalytic_Cycle NHPI N-Hydroxyphthalimide (NHPI) Initiator PINO Phthalimide-N-oxyl (PINO) Radical Active Oxidant NHPI->PINO [Co(II)] / O₂ PINO->NHPI H-abstraction Substrate R-S-R' Sulfide Product R-SO-R' Sulfoxide Substrate->Product PINO

Caption: Simplified catalytic cycle of NHPI in aerobic oxidation.

References

A Researcher's Guide to Comparative DFT Studies of Substituted Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the nuanced electronic and structural properties of heterocyclic compounds is paramount. Pyridine N-oxides, with their unique semi-polar N→O bond, represent a class of molecules with significant biological activity and synthetic utility.[1][2] Their reactivity and molecular properties are exquisitely sensitive to the nature and position of substituents on the pyridine ring.[1][3]

This guide provides an in-depth, technically-grounded framework for conducting comparative Density Functional Theory (DFT) studies on substituted pyridine N-oxides. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

The Scientific Rationale: Why DFT for Pyridine N-Oxides?

Pyridine N-oxides are characterized by a zwitterionic dative N-O bond, leading to high dipole moments and a complex interplay of resonance structures.[2][3] This electronic complexity makes them fascinating subjects for theoretical investigation. DFT offers a powerful balance of computational cost and accuracy for calculating the electronic structure and properties of such mid-sized organic molecules.[4][5]

A systematic DFT study allows us to dissect how various substituents—ranging from electron-donating groups (EDGs) like methyl (-CH₃) to electron-withdrawing groups (EWGs) like nitro (-NO₂) — modulate the molecule's geometry, stability, and reactivity. This predictive power is invaluable for designing novel catalysts, functional materials, and therapeutic agents.[1][6]

Methodological Deep Dive: Selecting the Right Tools for the Job

The reliability of any DFT study hinges on the judicious selection of the functional and the basis set. This is not a one-size-fits-all decision; it's a choice dictated by the specific properties being investigated and the chemical nature of the system.

Choosing a Functional: Beyond the Standard B3LYP

While B3LYP is a widely used hybrid functional, for pyridine N-oxides, it's beneficial to consider alternatives that may offer improved accuracy for specific properties.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A popular and robust hybrid GGA functional. It often provides excellent geometries but may be less accurate for energetic properties compared to more modern functionals.[7]

  • PBE0: A parameter-free hybrid functional that often performs well for a variety of systems and properties, including redox potentials, which are relevant for the biological activity of N-oxides.[1]

  • M06-2X: A high-nonlocality hybrid meta-GGA functional with a large amount of Hartree-Fock exchange (54%). It is particularly well-suited for main-group thermochemistry, and noncovalent interactions, though it might be more computationally intensive.[8]

  • Dispersion Corrections (e.g., -D3): For substituted systems, especially those with bulky groups or potential for intramolecular interactions, including a dispersion correction like Grimme's D3 is crucial for obtaining accurate energies and geometries.[7] This correction accounts for long-range van der Waals forces that are not well-described by many standard functionals.

Selecting a Basis Set: The Foundation of Accuracy

The basis set is the set of mathematical functions used to build the molecular orbitals. Its size and flexibility directly impact the accuracy of the calculation.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good balance for many applications. The + indicates the addition of diffuse functions, which are essential for describing anions and weak, long-range interactions. Polarization functions (d, p) are critical for accurately describing bonding.[8]

  • Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning, these sets (correlation-consistent polarized Valence-Double/Triple-Zeta) are designed to systematically converge towards the complete basis set limit. Using a cc-pVTZ (triple-zeta) basis set provides a high level of accuracy for properties like bond lengths and energies.[1]

  • Ahlrichs-style basis sets (e.g., def2-SVP, def2-TZVP): These are well-balanced and efficient basis sets. The def2-TZVP (triple-zeta valence with polarization) basis set is an excellent choice for geometry optimizations and frequency calculations, offering accuracy comparable to cc-pVTZ with often better computational efficiency.[7]

Expert Insight: For high-quality, publishable results on substituted pyridine N-oxides, a triple-zeta basis set such as cc-pVTZ or def2-TZVP is strongly recommended.[1] For initial, less computationally expensive geometry optimizations, a double-zeta set like def2-SVP can be employed.

Comparative Analysis: The Impact of Substitution

A comparative DFT study reveals clear trends in how substituents alter the properties of the pyridine N-oxide scaffold. The following table summarizes key findings from a systematic study on 4-substituted pyridine N-oxides, calculated at the B3LYP/cc-pVTZ level of theory.

Substituent (at C4)TypeN-O Bond Length (Å)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-NO₂Strong EWG1.2580.85-8.12-3.554.57
-CNEWG1.2631.41-7.89-2.715.18
-HNeutral1.2714.19-6.95-1.855.10
-CH₃Weak EDG1.2744.65-6.68-1.724.96
-OCH₃EDG1.2785.15-6.40-1.594.81
-N(CH₃)₂Strong EDG1.2856.21-5.85-1.354.50

Data synthesized and adapted from trends discussed in literature.[1]

Analysis of Trends:

  • N-O Bond Length: Electron-withdrawing groups (EWGs) like -NO₂ shorten the N-O bond. This can be rationalized by the increased positive charge on the nitrogen atom, which strengthens the electrostatic attraction to the oxygen. Conversely, electron-donating groups (EDGs) lengthen this bond.[1]

  • HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and electronic stability. EDGs tend to raise the HOMO energy, while EWGs lower the LUMO energy. Consequently, both strong EDGs and EWGs can lead to a smaller HOMO-LUMO gap, suggesting increased reactivity compared to the unsubstituted parent compound.[9]

Experimental Protocol: A Step-by-Step Workflow

This section provides a detailed protocol for performing a geometry optimization and frequency calculation on a representative molecule, 4-nitropyridine N-oxide, using the ORCA computational chemistry package, which is free for academic use.

Workflow Visualization

The overall process of a comparative DFT study can be visualized as follows:

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Analysis & Comparison A Select Substituents (e.g., -H, -CH3, -NO2) B Build Initial 3D Structures (e.g., using Avogadro) A->B C Create ORCA Input File (Functional, Basis Set, Job Type) B->C D Perform Geometry Optimization & Freq. Calc. C->D E Verify No Imaginary Frequencies D->E F Extract Data: Energies, Geometries, Dipole Moment, etc. E->F G Tabulate & Compare Properties Across Substituents F->G H Visualize Results: MOs, ESP Maps G->H

Caption: A typical workflow for a comparative DFT study.

Step 1: Building the Initial Structure
  • Use a molecular editor like Avogadro (freely available) to build the 3D structure of 4-nitropyridine N-oxide.

  • Perform an initial, quick geometry optimization using the built-in force fields (e.g., MMFF94) to get a reasonable starting geometry.

  • Save the coordinates as an XYZ file (e.g., 4NPO.xyz). This keeps the main input file clean.

Step 2: Creating the ORCA Input File

Create a plain text file named 4NPO.inp. The content of the file should be as follows. This example uses the PBE0 functional, a def2-TZVP basis set, and includes the D3 dispersion correction.

Causality of Keywords:

  • ! PBE0 def2-TZVP D3BJ Opt Freq: This is the main keyword line.

    • PBE0: Specifies the functional.

    • def2-TZVP: Specifies the basis set.

    • D3BJ: Invokes Grimme's D3 dispersion correction with Becke-Johnson damping, crucial for accuracy.

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation, which is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

  • %pal nprocs 4 end: This block specifies that the calculation should be run in parallel on 4 processor cores, significantly speeding up the process.

  • * xyzfile 0 1 4NPO.xyz: This specifies the molecular geometry.

    • xyzfile: Tells ORCA to read coordinates from an external file.

    • 0 1: These are the total charge of the molecule (neutral) and its spin multiplicity (singlet, as it's a closed-shell molecule).

    • 4NPO.xyz: The name of the coordinate file created in Step 1.

Step 3: Running the Calculation
  • Ensure the ORCA executable is in your system's PATH.

  • Place both 4NPO.inp and 4NPO.xyz in the same directory.

  • Open a terminal or command prompt in that directory.

  • Execute the calculation by typing:

    This command runs ORCA using your input file and redirects the output to a file named 4NPO.out.

Step 4: Analyzing the Output

The 4NPO.out file contains a wealth of information. Here's what to look for:

  • Successful Termination: Search for "ORCA TERMINATED NORMALLY" at the end of the file.

  • Geometry Optimization Convergence: Search for "*** OPTIMIZATION HAS CONVERGED ***". This confirms the geometry optimization part was successful.

  • Vibrational Frequencies: Search for "VIBRATIONAL FREQUENCIES". Check the list of frequencies. There should be no negative (imaginary) frequencies, which confirms the optimized structure is a true minimum.

  • Extracting Data:

    • Final Energy: Search for "FINAL SINGLE POINT ENERGY".

    • Dipole Moment: Search for "Total Dipole Moment".

    • HOMO/LUMO Energies: Search for "ORBITAL ENERGIES". The energies for the HOMO and LUMO will be listed there.

    • Optimized Geometry: The final, optimized coordinates can be found by searching for "FINAL GEOMETRY".

Repeat this entire protocol for each substituted pyridine N-oxide in your comparative set to generate a consistent and reliable dataset.

Visualizing Key Electronic Properties

Visualizing molecular orbitals and electrostatic potential (ESP) maps provides invaluable qualitative insights that complement the quantitative data.

MO_ESP_Logic cluster_input Input Data cluster_output Generated Visualizations cluster_interpretation Scientific Interpretation A Optimized Wavefunction (from DFT calculation) B HOMO/LUMO Plots A->B C Electrostatic Potential (ESP) Map A->C D Identify regions of electron-donating ability (HOMO) & electron-accepting ability (LUMO) B->D E Identify nucleophilic (red, -ve) & electrophilic (blue, +ve) sites C->E

Caption: Logic for generating and interpreting molecular visualizations.

  • HOMO/LUMO Plots: These plots show the spatial distribution of the frontier molecular orbitals. The HOMO indicates regions from which an electron is most likely to be donated (nucleophilic character), while the LUMO shows regions most likely to accept an electron (electrophilic character).

  • Electrostatic Potential (ESP) Maps: An ESP map plots the electrostatic potential onto the electron density surface of the molecule. It provides a vivid picture of the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For pyridine N-oxides, the oxygen atom is a prominent site of negative potential.

By applying this rigorous and well-rationalized computational strategy, researchers can gain deep insights into the structure-property relationships of substituted pyridine N-oxides, accelerating the design and development of new molecules with tailored functions.

References

A Comparative Guide to the Synthesis of 3-Methylpyridine 1-oxide: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Methylpyridine 1-oxide, a crucial building block in the pharmaceutical and agrochemical industries, can be synthesized through various routes. This guide provides an objective comparison of the most common methods, supported by experimental data, to aid in the selection of the most suitable pathway for your research and development needs.

At a Glance: Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes of this compound, providing a clear overview for easy comparison.

Parameter Hydrogen Peroxide/Acetic Acid Peracetic Acid m-Chloroperoxybenzoic Acid (m-CPBA) Microreactor (H₂O₂/Catalyst) Biocatalysis (Burkholderia sp. MAK1)
Yield (%) 73-77[1]High (qualitative)High (qualitative)85.0-90.7[2]High Purity & Yield (qualitative)
Reaction Time 24 hours[1]50-60 minutes (for pyridine)[3]24 hours[4]2-6 minutes[2]Not specified
Reaction Temp. 70 ± 5 °C[1]85 °C (for pyridine)[3]20-25 °C[4]85-90 °C[2]30 °C
Key Reagents 3-Methylpyridine, 30% H₂O₂, Glacial Acetic Acid3-Methylpyridine, Peracetic Acid3-Methylpyridine, m-CPBA, Dichloromethane3-Methylpyridine, 35% H₂O₂, Phosphomolybdic acid, Molybdenum trioxide3-Methylpyridine, Burkholderia sp. MAK1 whole cells
Estimated Reagent Cost (per mole of product) ~$25-35~$30-45>$100Catalyst cost significant, but potentially lower operating costPotentially low, but requires specialized biocatalyst
Safety Concerns Exothermic reaction, handling of 30% H₂O₂Peracetic acid is corrosive and a strong oxidizer, potential for explosion at high concentrations[5][6][7][8][9]m-CPBA is potentially explosive, dichloromethane is a suspected carcinogenRequires specialized equipment, potential for blockages[3]Generally considered safe, requires aseptic techniques
Environmental Impact Acetic acid can be harmful in high concentrations but degrades rapidly[10][11][12][13]Peracetic acid decomposes to acetic acid, water, and oxygenChlorinated waste from m-CPBA and dichloromethaneReduced solvent waste, energy intensive"Green" chemistry approach, biodegradable waste
Scalability Well-established and scalableScalableLess suitable for large scale due to cost and safetyHighly scalable with potential for process intensificationChallenges in scaling up biocatalytic processes exist but are being addressed[14][15][16][17][18]

Note on Cost Estimation: The estimated reagent cost is based on publicly available data for laboratory-grade chemicals and may vary significantly based on supplier, purity, and scale. The calculation for the Hydrogen Peroxide/Acetic Acid route is based on the stoichiometry from the provided experimental protocol. Costs for other routes are more qualitative due to variations in reported procedures.

Visualizing the Synthesis Pathways

The following diagram illustrates the primary chemical transformations involved in the discussed synthesis routes.

Synthesis Routes for this compound cluster_start Starting Material cluster_reagents Oxidizing Agents cluster_product Product 3-Methylpyridine 3-Methylpyridine H2O2_AcOH H₂O₂ / Acetic Acid Peracetic_Acid Peracetic Acid mCPBA m-CPBA H2O2_Catalyst H₂O₂ / Catalyst (Microreactor) Biocatalyst Burkholderia sp. MAK1 3-MP_N-oxide This compound H2O2_AcOH->3-MP_N-oxide Yield: 73-77% Peracetic_Acid->3-MP_N-oxide High Yield mCPBA->3-MP_N-oxide High Yield H2O2_Catalyst->3-MP_N-oxide Yield: 85-91% Biocatalyst->3-MP_N-oxide High Purity & Yield

Caption: Overview of different synthetic pathways to this compound.

Experimental Workflow for Cost-Benefit Analysis

The following diagram outlines the logical steps taken to perform the cost-benefit analysis presented in this guide.

Cost-Benefit Analysis Workflow Identify_Routes Identify Synthesis Routes Gather_Data Gather Quantitative Data (Yield, Time, Temp) Identify_Routes->Gather_Data Gather_Costs Gather Reagent & Catalyst Costs Identify_Routes->Gather_Costs Compare_Routes Compare Routes & Summarize in Table Gather_Data->Compare_Routes Standardize_Costs Standardize Costs (per mole) Gather_Costs->Standardize_Costs Standardize_Costs->Compare_Routes Assess_Factors Assess Qualitative Factors (Safety, Environment, Scalability) Assess_Factors->Compare_Routes Generate_Guide Generate Comparison Guide Compare_Routes->Generate_Guide Visualize Create Visualizations (DOT) Visualize->Generate_Guide

Caption: Logical workflow for conducting the cost-benefit analysis.

Detailed Experimental Protocols

Route 1: Oxidation using Hydrogen Peroxide in Acetic Acid

This classical method is well-documented and provides a reliable route to this compound.

Materials:

  • 3-Methylpyridine (3-picoline)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Chloroform

  • Anhydrous Magnesium Sulfate

  • Sodium Carbonate

Procedure:

  • In a 2-liter round-bottomed flask, combine 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

  • With shaking, slowly add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

  • Heat the mixture in an oil bath at 70 ± 5°C for 24 hours.

  • Remove the excess acetic acid and water under reduced pressure.

  • Cool the residue and neutralize it by the cautious, portion-wise addition of a saturated aqueous solution of sodium carbonate until the mixture is basic to litmus paper.

  • Extract the aqueous layer with several portions of chloroform.

  • Combine the chloroform extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the chloroform by distillation.

  • The crude product is then purified by vacuum distillation to yield 175-180 g (73-77%) of 3-methylpyridine-1-oxide.[1]

Route 2: Oxidation using Peracetic Acid

This method offers a potentially faster reaction time compared to the hydrogen peroxide/acetic acid route.

Materials:

  • 3-Methylpyridine

  • Peracetic Acid (typically 32-40% in acetic acid)

  • Appropriate solvent (e.g., acetic acid)

Procedure (Generalised):

  • Dissolve 3-Methylpyridine in a suitable solvent, such as acetic acid, in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the mixture in an ice bath.

  • Slowly add peracetic acid to the reaction mixture while maintaining the temperature below a specified limit (e.g., 20-30°C) to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at room temperature or a slightly elevated temperature for a specified period until completion (monitored by TLC or GC).

  • The workup procedure typically involves neutralizing the excess acid with a base (e.g., sodium carbonate or sodium hydroxide solution) and extracting the product with an organic solvent.

  • The organic extracts are then dried and the solvent is evaporated to yield the crude product, which can be further purified by distillation or recrystallization.

Route 3: Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a common and effective oxidizing agent for N-oxidation, often providing clean reactions and high yields.

Materials:

  • 3-Methylpyridine

  • m-Chloroperoxybenzoic Acid (m-CPBA, typically ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 10 g of 3-methylpyridine in 100 mL of dichloromethane in a flask at 0-5 °C.

  • While stirring, add 27.8 g of m-chloroperoxybenzoic acid at 0 °C.

  • Stir the mixture at 20-25 °C for 24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, add 10 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (5 x 30 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.[4]

Route 4: Microreactor Synthesis

This modern approach offers enhanced safety, better temperature control, and rapid reaction times, making it attractive for industrial applications.

Materials:

  • 3-Methylpyridine

  • 35% Hydrogen Peroxide

  • Phosphomolybdic acid

  • Molybdenum trioxide

  • Phosphate buffer

Procedure (Example):

  • Prepare solution A by mixing 480 g of 3-methylpyridine with 24 g of a catalyst mixture (1:1 mass ratio of phosphomolybdic acid and molybdenum trioxide).

  • Prepare solution B by stabilizing 550 g of 35 wt% hydrogen peroxide solution to pH 4 with a phosphate buffer.

  • Set the temperature of the microreactor's high-temperature reaction zone to 85°C.

  • Pump solution A (100 mL/min) and solution B (5 mL/min) into a micromixer and then into the microreactor.

  • The residence time in the high-temperature zone is approximately 2 minutes.

  • The resulting product solution is collected, and the yield of 3-methylpyridine-N-oxide is determined by UPLC to be around 85.0%.[2]

Route 5: Biocatalysis using Burkholderia sp. MAK1

This enzymatic approach represents a green and highly selective method for the synthesis of this compound.

General Concept: Whole cells of the microorganism Burkholderia sp. MAK1 are used as a biocatalyst to oxidize 3-methylpyridine to its corresponding N-oxide. This method operates at mild conditions (e.g., 30°C) and can offer excellent product purity and yield. The process involves incubating the substrate with the whole-cell catalyst in a suitable buffer with a carbon source like glucose. The reaction progress is monitored by HPLC-MS. While this method is promising, a detailed, scalable industrial protocol is not yet widely established and would require significant process development and optimization.

Conclusion

The choice of the optimal synthesis route for this compound depends on a careful consideration of various factors.

  • For laboratory-scale synthesis where cost is a major constraint, the hydrogen peroxide/acetic acid method offers a reliable and well-established procedure with reasonable yields.

  • When faster reaction times are desired, peracetic acid presents a viable alternative, though handling precautions are crucial.

  • For high purity and clean reactions on a smaller scale, m-CPBA is an excellent choice, but its high cost and the use of chlorinated solvents are significant drawbacks for larger-scale production.

  • For industrial-scale production , the microreactor method demonstrates significant advantages in terms of safety, efficiency, and scalability, potentially leading to lower long-term production costs despite the initial investment in specialized equipment.

  • The biocatalytic route is a highly promising "green" alternative that could offer excellent selectivity and purity under mild conditions. However, further research and development are needed to make it a readily scalable and economically competitive industrial process.

By carefully evaluating the trade-offs between cost, yield, safety, environmental impact, and scalability, researchers and drug development professionals can select the most appropriate synthetic strategy to meet their specific needs.

References

Safety Operating Guide

Proper Disposal of 3-Methylpyridine 1-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Date of Compilation: 2025-12-29

This document provides a comprehensive operational and disposal plan for 3-Methylpyridine 1-oxide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with general hazardous waste regulations.

Immediate Safety and Hazard Assessment

This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, it is classified as an irritant and should be managed as hazardous waste.

Key Hazards:

  • Causes serious eye irritation.[1][2][3]

  • Causes skin irritation.[1][2][3]

  • May cause respiratory irritation.[3]

All waste containing this compound, including the pure substance, solutions, and contaminated materials, must be classified and handled as hazardous chemical waste.[4][5][6]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure all personnel are equipped with the appropriate PPE to minimize exposure.

PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side-shields.To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber).To prevent skin contact.
Body Protection Standard laboratory coat.To protect clothing and skin.
Respiratory Work in a certified chemical fume hood.To avoid inhalation of vapors or dust.[4][7]
Quantitative Data Summary

The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₆H₇NO[2][3]
Molecular Weight 109.13 g/mol [2][3]
Appearance Brown solid[8]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2)[1]
Storage Class 11 - Combustible Solids[2]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, chloroformates.[7][8][9]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[10] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Step 1: Waste Segregation and Collection
  • Identify Waste: All materials contaminated with this compound are to be considered hazardous waste. This includes:

    • Unused or excess chemical.

    • Solutions containing the chemical.

    • Contaminated labware (e.g., pipette tips, vials, filter paper).

    • Contaminated PPE (e.g., gloves).

  • Segregate Waste: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or acids.[4][7]

  • Collect Waste:

    • Solid Waste: Collect in a designated, durable, and sealable container made of a compatible material (e.g., high-density polyethylene).[5]

    • Liquid Waste: Collect in a designated, leak-proof, and sealable container with a secure screw-top lid.[5][11] To allow for vapor expansion, do not fill liquid waste containers beyond 75% capacity.[11]

Step 2: Container Labeling

Properly label all waste containers as soon as the first piece of waste is added. The label should include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound".[5]

  • A clear indication of the associated hazards (e.g., "Irritant").[4]

  • The date of waste generation.[5]

Step 3: Waste Storage
  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area.[4][5]

  • The storage area must be well-ventilated.[4]

  • Ensure secondary containment, such as a tray, is used to capture any potential leaks from the primary container.[11]

Step 4: Spill Management

In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Wear the appropriate PPE as detailed in Section 2.

  • For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or diatomaceous earth.[4][12]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it accordingly.[5][8]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[5]

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

Step 5: Final Disposal
  • Once the waste container is full or no longer in use, arrange for its collection and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][7]

  • Common disposal methods for organic waste include incineration at high temperatures.[6][11]

  • Ensure all paperwork, such as a chemical collection request form, is completed as required by your institution.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Assess Hazards & Wear Appropriate PPE B Identify Waste Streams (Solid, Liquid, Contaminated PPE) A->B C Segregate from Incompatible Chemicals B->C D Collect in Designated, Labeled Hazardous Waste Container C->D E Store Sealed Container in Secure Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Contractor for Pickup E->F G Transport to Approved Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal (e.g., Incineration) G->H Spill Spill Occurs Spill_Response Contain & Absorb Spill with Inert Material Spill->Spill_Response Spill_Response->D Collect as Hazardous Waste

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.